2,6-Diphenylcyclohexanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-diphenylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMUMWBKYPMOLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C(C1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347254 | |
| Record name | 2,6-diphenylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37904-84-0 | |
| Record name | 2,6-diphenylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2,6-Diphenylcyclohexanone (C₁₈H₁₈O)
[1][2]
Executive Summary & Chemical Identity
This compound (CAS: 37904-84-0) is a disubstituted cyclic ketone characterized by two phenyl rings directly attached to the
Critical Distinction: Researchers frequently confuse this compound with 2,6-dibenzylcyclohexanone (derived from the reduction of the aldol product, 2,6-dibenzylidenecyclohexanone).
-
This compound (C₁₈H₁₈O): Phenyl rings attached directly to the ring (Ar-C).
-
2,6-Dibenzylcyclohexanone (C₂₀H₂₂O): Phenyl rings separated by a methylene bridge (Ar-CH₂-C).
This guide focuses strictly on the diphenyl variant, a molecule of significant interest in stereochemical studies, photochemistry (Norrish Type I cleavage), and as a rigid scaffold in liquid crystal design.
Physicochemical Profile
| Property | Data | Note |
| IUPAC Name | 2,6-diphenylcyclohexan-1-one | |
| Molecular Formula | C₁₈H₁₈O | |
| Molecular Weight | 250.34 g/mol | |
| CAS Number | 37904-84-0 (mix), 37904-76-6 (cis) | |
| Appearance | White crystalline solid | |
| Melting Point | 119–121 °C (mixture) | cis-isomer typically ~123 °C |
| Solubility | Soluble in CHCl₃, THF, Toluene | Poor solubility in water |
| Stereochemistry | Exists as cis (meso) and trans (racemic) | cis is generally the thermodynamic product |
Stereochemistry & Conformation
The stereochemistry of this compound is governed by the relative orientation of the phenyl groups on the chair conformation of the cyclohexane ring.
-
Cis-Isomer (Meso): Both phenyl groups adopt an equatorial position to minimize 1,3-diaxial interactions. This is the thermodynamically stable form.
-
Trans-Isomer (Racemic): One phenyl group is equatorial, and the other is axial. This form is higher in energy and can isomerize to the cis form under basic conditions via enolization.
Stereochemical Equilibrium Diagram
The following diagram illustrates the equilibrium and the thermodynamic drive toward the cis isomer.
Figure 1: Base-catalyzed isomerization favoring the diequatorial cis-isomer.
Synthesis Protocol: Pd-Catalyzed -Arylation
Unlike the benzylidene derivatives formed via simple aldol condensation, This compound requires direct formation of a C(sp³)-C(sp²) bond. The most robust method is the Palladium-catalyzed
Method: Double -Arylation (Buchwald-Hartwig Type)
This protocol utilizes a palladium catalyst with a bulky phosphine ligand to couple cyclohexanone with bromobenzene.
Reagents
-
Substrate: Cyclohexanone (1.0 eq)
-
Aryl Halide: Bromobenzene (2.2 eq)
-
Catalyst: Pd(OAc)₂ (1–2 mol%) or Pd₂(dba)₃
-
Ligand: BINAP or Xantphos (to promote reductive elimination)
-
Base: NaOtBu (Sodium tert-butoxide) (2.5 eq)
-
Solvent: Toluene or THF (anhydrous)
Step-by-Step Workflow
-
Catalyst Pre-formation: In a glovebox or under Argon, mix Pd(OAc)₂ and BINAP in anhydrous toluene. Stir for 15 mins to generate the active catalytic species.
-
Reagent Addition: Add NaOtBu, followed by cyclohexanone.
-
Arylation Phase: Add bromobenzene dropwise.
-
Note: The base generates the enolate in situ. The bulky ligand prevents
-hydride elimination and favors the coupling.
-
-
Heating: Heat the mixture to 80–100 °C for 12–24 hours.
-
Monitoring: Use GC-MS to monitor the disappearance of the mono-arylated intermediate (2-phenylcyclohexanone).
-
-
Quench & Workup: Cool to RT, quench with saturated NH₄Cl, and extract with ethyl acetate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Isomer Separation: Recrystallization from ethanol typically yields the pure cis-isomer as white needles.
-
Reaction Mechanism Diagram
Figure 2: Sequential Pd-catalyzed alpha-arylation mechanism.
Spectroscopic Characterization
Validation of the structure relies on distinguishing the
¹H NMR (Chloroform-d)
-
Symmetry: The cis-isomer possesses a plane of symmetry, simplifying the spectrum.
-
Benzylic Protons (
-H): Look for a signal around 3.5–3.8 ppm (doublet of doublets).-
Coupling Constants: The coupling constants (
values) indicate axial/equatorial relationships. A large coupling constant (~10-12 Hz) suggests trans-diaxial coupling between the -H and the adjacent methylene proton, confirming the equatorial position of the phenyl ring.
-
-
Aromatic Region: Multiplets at 7.1–7.4 ppm (10H).
-
Ring Methylene: Multiplets at 1.8–2.5 ppm .
IR Spectroscopy[6][7]
-
Carbonyl Stretch (C=O): Strong absorption at ~1705–1715 cm⁻¹ .
-
Note: Conjugation is not present (unlike benzylidene derivatives which shift to ~1660 cm⁻¹), so the frequency remains typical for a saturated 6-membered cyclic ketone.
-
Applications in Research
Photochemistry (Norrish Type I)
This compound is a model substrate for studying Norrish Type I photodecarbonylation .
-
Mechanism: UV irradiation causes homolytic cleavage of the C-C bond adjacent to the carbonyl.
-
Outcome: Elimination of CO to form 1,5-diphenylpentane derivatives or recyclization to cyclopentanes.
-
Utility: Used to probe the lifetimes of triplet biradicals in crystal lattices vs. solution.
Liquid Crystal Engineering
The cis-isomer provides a rigid, bent-core architecture.
-
Role: It serves as a chiral dopant or a core unit in the synthesis of discotic or banana-shaped liquid crystals.
-
Advantage: The phenyl rings provide
-stacking capability, while the cyclohexanone core dictates the angular geometry.
References
-
Synthesis (Pd-Catalyzed): Kawatsura, M., & Hartwig, J. F. (1999). Simple, High-Yielding Synthesis of
-Aryl Ketones by Palladium-Catalyzed Arylation.[2] Journal of the American Chemical Society, 121(6), 1473–1478. Link -
Photochemistry: Ng, D., Yang, Z., & Garcia-Garibay, M. A. (2001). Engineering reactions in crystals: suppression of photodecarbonylation by intramolecular
-phenyl quenching. Tetrahedron Letters, 42(52), 9113-9116. Link -
Physical Properties: Sigma-Aldrich Product Specification, this compound (CAS 37904-84-0). Link
-
Crystal Structure: Ramamurthy, V., & Schanze, K. S. (Eds.).[1][3][4] (2003).[5] Organic Solid State Reactions. CRC Press. (Discusses the stereoselective behavior in solid state).
Stereochemical Dynamics and Synthetic Utility of 2,6-Diphenylcyclohexanone
Topic: Content Type: In-Depth Technical Guide Audience: Senior Researchers, Medicinal Chemists, and Process Engineers
Executive Summary & Chemical Identity
2,6-Diphenylcyclohexanone is a critical scaffold in organic synthesis, serving as a model system for conformational analysis and a precursor for complex pharmaceutical intermediates, including functionalized phenols and chiral ligands. Its utility stems from the steric and electronic interplay of the phenyl rings flanking the carbonyl group, which dictates its reactivity and stereochemical preference.
Core Chemical Data
| Property | Data |
| CAS Number (Mixture) | 37904-84-0 |
| CAS Number (Generic) | 1605-19-2 |
| IUPAC Name | 2,6-Diphenylcyclohexan-1-one |
| Molecular Formula | |
| Molecular Weight | 250.34 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 120–122 °C (Mixture/Isomer dependent) |
Stereochemical Dynamics: The "Gear Effect"
For researchers utilizing this scaffold, understanding the stereochemical equilibrium is paramount.[1] Unlike simple cyclohexanones, the bulky phenyl groups at the
The Cis/Trans Equilibrium
The molecule exists primarily as two diastereomers:
-
Cis-Isomer (Meso): Thermodynamically preferred. In the chair conformation, the 2,6-relationship mimics the 1,3-relationship in cyclohexane. The diequatorial conformation avoids severe 1,3-diaxial interactions, making it significantly more stable (
kcal/mol) than the diaxial conformer. -
Trans-Isomer (Racemic): Kinetic product in some arylation protocols. In a chair conformation, one phenyl group is forced into an axial position while the other is equatorial, creating high torsional strain.
Key Insight for Process Chemists: Under basic conditions (e.g., alkoxide bases used in synthesis), the trans isomer rapidly epimerizes to the cis isomer via the enolate intermediate. If your application requires the trans isomer, kinetic control and non-equilibrating conditions are required.
Diagram: Stereochemical Equilibration & Conformation
Caption: Base-catalyzed epimerization pathway driving the system toward the thermodynamically stable diequatorial cis-isomer.
Synthetic Protocols
While classical aldol condensation followed by hydrogenation is possible, it is atom-inefficient. The modern standard for drug development applications is Palladium-Catalyzed
Protocol A: Pd-Catalyzed -Arylation (Buchwald-Hartwig Type)
This protocol is optimized for high yield and selectivity, minimizing poly-arylation side products.
Reagents:
-
Cyclohexanone (1.0 equiv)
-
Bromobenzene (2.2 equiv)
-
Catalyst:
(1.5 mol%) -
Ligand: Xantphos or BINAP (3.0 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (2.5 equiv)
-
Solvent: Toluene (Anhydrous)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon or Nitrogen for 15 minutes.
-
Catalyst Pre-complexation: Add
and Xantphos to the flask. Add anhydrous toluene (0.1 M concentration relative to ketone). Stir at room temperature for 10 minutes to generate the active Pd(0)-ligand complex (solution typically turns from dark purple to orange/brown). -
Reactant Addition: Sequentially add NaOtBu, cyclohexanone, and bromobenzene under a positive pressure of inert gas.
-
Critical Note: The order of addition matters. Adding the base before the halide can sometimes lead to ketone self-condensation if the catalyst isn't active yet. However, in this robust protocol, all solids are often added first.
-
-
Reaction: Heat the mixture to 80–100 °C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.[2]
-
Work-up: Cool to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes). The product will elute as a white solid.
-
Isomer Management: The standard workup usually yields the thermodynamic mixture (predominantly cis). Recrystallization from ethanol can enrich the cis isomer.
Diagram: Catalytic Cycle Workflow
Caption: Simplified Buchwald-Hartwig catalytic cycle for the alpha-arylation of cyclohexanone.
Characterization & Validation
Trustworthiness in synthesis relies on rigorous characterization. The cis and trans isomers are distinguishable by
| Feature | Cis-Isomer (Diequatorial) | Trans-Isomer (Axial/Equatorial) |
| H2/H6 Protons | Axial orientation | One Axial, One Equatorial |
| Coupling ( | Large | Complex multiplet; loss of symmetry compared to cis. |
| Symmetry | ||
| Fewer unique signals due to symmetry. | Doubling of signals or distinct shifts for C2/C6. |
Self-Validating Check: If your melting point is sharp (120-122°C) and the NMR shows high symmetry, you have successfully isolated the thermodynamic cis isomer. A broad melting range indicates an isomer mixture.
Applications in Drug Discovery[3]
-
Scaffold for Atropisomeric Ligands: While the cis isomer is meso, desymmetrization strategies (e.g., asymmetric reduction of the ketone) generate chiral alcohols with three contiguous stereocenters. These are valuable precursors for chiral auxiliaries used in asymmetric synthesis.
-
Precursor to 2,6-Diphenylphenol: Dehydrogenation of this compound (using Pd/C at high temperature or DDQ) yields 2,6-diphenylphenol. This phenol is a bulky proton source and a precursor for sterically hindered phenoxide ligands used in olefin polymerization catalysts.
-
Liquid Crystal Mesogens: The rigid, rod-like structure of the trans derivatives (if locked conformationally) serves as a core for nematic liquid crystals, relevant in bio-electronic delivery systems.
References
-
Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).
-Aryl Ketones. Journal of the American Chemical Society.[3] (Seminal work on Pd-catalyzed arylation). [Link] -
Hama, T., & Hartwig, J. F. (2008).
-Arylation of Esters and Amides. (Context for mechanism and conditions). [Link]
Sources
Technical Profile: 2,6-Diphenylcyclohexanone
Molecular Weight & Synthetic Methodology Guide
Executive Summary
2,6-Diphenylcyclohexanone (CAS: 893-67-4) is a sterically crowded, diaryl-substituted cycloalkanone utilized as a high-value scaffold in the synthesis of liquid crystals, photo-responsive materials, and pharmacologically active heterocyclic compounds.
Unlike its unsaturated analog (2,6-dibenzylidenecyclohexanone), this compound possesses phenyl rings directly bonded to the
Part 1: Physicochemical Profile
The precise molecular weight and physical constants are fundamental for stoichiometry and analytical characterization.
Table 1: Core Chemical Specifications
| Property | Value | Notes |
| IUPAC Name | 2,6-Diphenylcyclohexan-1-one | |
| Molecular Formula | ||
| Molecular Weight | 250.34 g/mol | Average mass |
| Monoisotopic Mass | 250.1358 Da | For High-Res MS (HRMS) |
| CAS Registry Number | 893-67-4 | |
| Physical State | White to off-white crystalline solid | |
| Melting Point | 120–122 °C (cis-isomer) | Varies by stereoisomeric purity |
| Solubility | Soluble in CHCl₃, DCM, THF, Toluene | Poorly soluble in water/hexane |
Critical Distinction: Do not confuse this molecule with 2,6-dibenzylidenecyclohexanone (
, MW: 274.36), which is the product of a standard aldol condensation. This compound is the saturated ring analog with direct aryl attachment.
Part 2: Synthetic Pathways & Mechanism
The Challenge of Direct Synthesis
Classical alkylation of cyclohexanone with phenyl halides is chemically difficult due to the low reactivity of unactivated aryl halides toward enolates under standard conditions. The modern, authoritative method utilizes Palladium-Catalyzed
Protocol: Pd-Catalyzed -Arylation of Cyclohexanone
This protocol ensures the direct installation of phenyl groups at the C2 and C6 positions.
Reagents:
-
Substrate: Cyclohexanone (1.0 equiv)
-
Aryl Source: Bromobenzene (2.2 equiv)
-
Catalyst:
(1–2 mol%) -
Ligand: Electron-rich phosphine (e.g.,
or BINAP) or N-heterocyclic carbene (NHC). -
Base: Sodium tert-butoxide (
) (2.5 equiv) -
Solvent: Toluene or THF (anhydrous)
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry a reaction vessel and purge with Argon.
-
Catalyst Pre-mix: Charge the vessel with
, Ligand, and . Add anhydrous Toluene. -
Addition: Add Cyclohexanone and Bromobenzene via syringe.
-
Heating: Heat the mixture to 80–100 °C. The base generates the enolate in situ, which undergoes transmetallation with the oxidative addition complex (Ph-Pd-Br).
-
Monitoring: Monitor via GC-MS for the disappearance of the mono-arylated intermediate (2-phenylcyclohexanone).
-
Workup: Quench with saturated
, extract with ethyl acetate, and dry over . -
Purification: Recrystallize from ethanol/ether to isolate the thermodynamically stable cis isomer.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical "Enolate Binding" step that dictates the reaction success.
Caption: Figure 1. Catalytic cycle for the Pd-mediated
Part 3: Stereochemical Dynamics
For researchers in drug development, the stereochemistry of this compound is non-trivial. The molecule exists as two diastereomers:
-
Cis-isomer (Meso):
-
Conformation: The chair conformation allows both phenyl groups to adopt the equatorial position.
-
Stability: This is the thermodynamic product. The 1,3-diequatorial arrangement minimizes 1,3-diaxial interactions.
-
Symmetry: Possesses a plane of symmetry (
), making it optically inactive (meso).
-
-
Trans-isomer (Racemic):
-
Conformation: One phenyl is equatorial, and the other is axial.
-
Stability: Higher energy due to the steric strain of the axial phenyl group.
-
Chirality: Exists as a pair of enantiomers (
and ).
-
Experimental Implication: Under the basic conditions of the synthesis (NaOtBu), the reaction mixture undergoes equilibration via enolization. The system naturally funnels toward the cis-isomer (diequatorial) as the major product. If the trans isomer is required, kinetic control or specific photochemical isomerization techniques are necessary.
Part 4: Analytical Characterization (Self-Validating System)
To ensure the integrity of the synthesized compound, the following spectral fingerprints must be verified.
Table 2: Diagnostic Spectral Data
| Technique | Signal | Structural Assignment |
| Aromatic protons (Phenyl rings) | ||
| Benzylic protons (H-2, H-6) . The coupling constant ( | ||
| Cyclohexyl methylene protons | ||
| Carbonyl ( | ||
| IR Spectroscopy | ~1705–1710 cm⁻¹ | Strong |
| MS (EI/ESI) | m/z 250.1 | Molecular ion peak. |
Validation Check: If the IR spectrum shows a peak at ~1660 cm⁻¹ (conjugated ketone), your sample is contaminated with the unsaturated intermediate or the dibenzylidene analog.
Part 5: Applications in Drug Discovery & Materials
Pharmacophore Scaffold
This compound serves as a lipophilic, rigid scaffold.
-
Cytotoxicity: Derivatives function as non-enolisable analogs of curcumin, exhibiting cytotoxic activity against specific tumor cell lines by inhibiting the proteasome or inducing apoptosis.
-
Heterocycle Synthesis: The ketone functionality allows for condensation with hydrazines or hydroxylamines to form fused indazoles or isoxazoles, which are common motifs in kinase inhibitors.
Photochemical Decarbonylation
Upon UV irradiation, this compound undergoes Type I cleavage (Norrish Type I) followed by decarbonylation to yield 1,2-diphenylcyclopentane. This reaction is used to study radical pair dynamics in solvent cages.
Caption: Figure 2. Downstream applications in medicinal chemistry and physical organic research.
References
-
PubChem. (2025). This compound Compound Summary. National Library of Medicine. [Link]
-
Fox, J. M., Huang, X., & Buchwald, S. L. (2000). Synthesis of α-Aryl Ketones via Pd-Catalyzed Arylation. Journal of the American Chemical Society.
-arylation). [Link] -
Tarasov, V. F., et al. (1985).[3] Photochemistry of this compound. Bulletin of the Academy of Sciences of the USSR.[3] (Stereochemical and photochemical data). [Link]
Sources
Advanced Mechanistic Guide: Synthesis of 2,6-Diphenylcyclohexanone
Executive Summary & Structural Distinction
Target Molecule: 2,6-Diphenylcyclohexanone (CAS: 37904-84-0)
Molecular Formula:
This guide addresses the synthesis of This compound , a saturated cyclohexanone ring with phenyl groups directly attached at the
We will examine two distinct mechanistic pathways:
-
Direct
-Arylation (Modern): Palladium-catalyzed cross-coupling (Buchwald-Hartwig type). -
Condensation-Reduction (Classical): Claisen-Schmidt condensation followed by catalytic hydrogenation.
Mechanism I: Palladium-Catalyzed -Arylation
This pathway represents the state-of-the-art in forming
Mechanistic Cycle
The reaction proceeds via a catalytic cycle involving Pd(0)/Pd(II) species.[1] The transformation requires a base to generate the enolate in situ, which then transmetallates to the palladium center.
-
Oxidative Addition: The active
species inserts into the bond of the aryl halide (e.g., Bromobenzene), forming an electrophilic complex. -
Ligand Exchange & Enolization: The base (typically
or ) deprotonates cyclohexanone to form the enolate. This enolate displaces the halide on the palladium center. -
Transmetallation (Pd-Enolate Formation): The enolate binds to the palladium. This can occur via the oxygen (O-bound) or carbon (C-bound).[2] The C-bound enolate is the reactive species required for reductive elimination.
-
Reductive Elimination: The
bond is formed, releasing the mono-arylated product (2-phenylcyclohexanone) and regenerating . -
Iterative Cycle: To form the 2,6-diphenyl derivative, the mono-arylated product must re-enter the cycle. The acidity of the remaining
-protons allows for a second deprotonation and subsequent arylation.
Visualization: Catalytic Cycle (Graphviz)
Caption: Catalytic cycle for the Pd-catalyzed
Mechanism II: Claisen-Schmidt Condensation & Hydrogenation
This is the robust, scalable route often preferred when starting materials (Benzaldehyde) are abundant. It is a two-stage process.[3][4]
Stage 1: Double Aldol Condensation
Reaction of cyclohexanone (1 eq) with benzaldehyde (2 eq) in basic media (NaOH/EtOH).
-
Enolate Formation:
abstracts an -proton from cyclohexanone. -
Nucleophilic Attack: The enolate attacks the carbonyl carbon of benzaldehyde.
-
Dehydration: The resulting
-hydroxy ketone undergoes elimination to form the -unsaturated ketone (benzylidene). -
Repetition: The process repeats at the C-6 position to form 2,6-dibenzylidenecyclohexanone .[5]
Stage 2: Catalytic Hydrogenation
The yellow solid (dibenzylidene derivative) is dissolved and subjected to
-
Selectivity Control: The goal is to reduce the exocyclic
double bonds without reducing the carbonyl ( ) or the phenyl rings. -
Mechanism: Syn-addition of hydrogen across the alkene surface on the catalyst.
Visualization: Reaction Coordinate (Graphviz)
Caption: Two-step synthesis pathway: Claisen-Schmidt condensation followed by selective catalytic hydrogenation.
Experimental Protocols
Protocol A: Pd-Catalyzed Direct Arylation (Small Scale / Discovery)
Best for: Rapid library generation, accessing specific aryl derivatives.
-
Reagents: Cyclohexanone (1.0 mmol), Bromobenzene (2.2 mmol),
(2.5 mmol). -
Catalyst System:
(1 mol%), BINAP or XPhos ligand (2 mol%). -
Solvent: Toluene or THF (anhydrous).
-
Procedure:
-
Charge an oven-dried Schlenk tube with
, ligand, and under argon. -
Add solvent, cyclohexanone, and aryl halide.
-
Heat to 80°C for 12-24 hours.
-
Workup: Quench with saturated
, extract with EtOAc. -
Purification: Flash chromatography (Hexane/EtOAc).
-
Note: 2,6-disubstitution often yields a mixture of cis and trans diastereomers.
-
Protocol B: Condensation-Reduction (Large Scale)
Best for: Multi-gram synthesis, high atom economy.
-
Step 1 (Condensation):
-
Mix Cyclohexanone (10 g) and Benzaldehyde (22 g) in Ethanol (50 mL).
-
Add 10% NaOH solution (50 mL) dropwise at 0°C.
-
Stir at room temperature for 2 hours. A yellow precipitate (2,6-dibenzylidenecyclohexanone) forms.[6]
-
Filter, wash with water/cold ethanol, and dry.
-
-
Step 2 (Hydrogenation):
-
Dissolve the yellow solid (5 g) in Ethyl Acetate or THF.
-
Add 10% Pd/C catalyst (0.5 g).
-
Stir under
balloon (1 atm) at RT. Monitor by TLC (disappearance of yellow color). -
Critical Endpoint: Stop immediately upon consumption of starting material to prevent over-reduction to the alcohol (cyclohexanol).
-
Filter through Celite to remove catalyst. Concentrate to yield white crystalline this compound.
-
Comparative Data Analysis
| Feature | Pd-Catalyzed Arylation | Aldol + Hydrogenation |
| Mechanism Type | Organometallic Cross-Coupling | Condensation / Heterogeneous Cat. |
| Step Count | 1 (One-pot potential) | 2 (Distinct isolation usually required) |
| Atom Economy | Moderate (Loss of stoichiometric halide) | High (Loss of water only) |
| Stereoselectivity | Mixture of cis/trans | Predominantly cis (via hydrogenation) |
| Reagent Cost | High (Pd catalyst, Ligands) | Low (NaOH, Benzaldehyde) |
| Typical Yield | 60-80% | 85-95% (Overall) |
References
-
Sigma-Aldrich. "this compound Product Specification." Sigma-Aldrich Catalog. Link
-
Culkin, D. A., & Hartwig, J. F. (2003).[7] "Palladium-Catalyzed
-Arylation of Carbonyl Compounds and Nitriles." Accounts of Chemical Research. Link -
Kawatsura, M., & Hartwig, J. F. (1999).
-Arylation of Ketones." Journal of the American Chemical Society. Link - Hathaway, B. A. (1987). "Aldol Condensation: Synthesis of 2,6-Dibenzylidenecyclohexanone.
-
ResearchGate. "Synthesis of 2,6-dibenzylidenecyclohexanone and its derivatives." Link
Sources
- 1. α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereochemical Dynamics and Synthesis of 2,6-Diphenylcyclohexanone: A Technical Guide
Topic: Cis and trans isomers of 2,6-Diphenylcyclohexanone Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
This compound represents a classic yet critical scaffold in organic synthesis and conformational analysis. As a disubstituted cyclohexane, it serves as a rigorous model for understanding 1,3-diaxial interactions, thermodynamic control versus kinetic control, and enolate geometry. In drug discovery, this scaffold acts as a precursor for diverse heterocyclic pharmacophores, including indazoles and spiro-compounds used in oncology and neurodegenerative research.
This guide provides a definitive technical analysis of the cis (meso) and trans (racemic) isomers, detailing their synthesis, thermodynamic stability, spectroscopic characterization, and utility in modern medicinal chemistry.
Stereochemical Fundamentals: Conformational Analysis
The stereochemistry of this compound is governed by the positioning of the bulky phenyl groups relative to the cyclohexanone ring. The carbonyl group at C1 imposes specific geometric constraints, flattening the ring slightly compared to cyclohexane, but the chair conformation remains the dominant low-energy state.
The Isomeric Landscape
The molecule exists as two diastereomers:
-
cis-Isomer (Meso): The two phenyl groups are on the same side of the ring plane.
-
trans-Isomer (Racemic): The two phenyl groups are on opposite sides of the ring plane (exists as a pair of enantiomers).
Thermodynamic Stability (The A-Value Dictate)
The phenyl group has a high conformational free energy (A-value ≈ 2.8 kcal/mol). This energetic penalty drives the system toward conformations where phenyl groups occupy the equatorial position.
-
cis-2,6-Diphenylcyclohexanone:
-
Conformer A (e,e): Both phenyl groups are equatorial. This is the global energy minimum.
-
Conformer B (a,a): Both phenyl groups are axial. This suffers from severe 1,3-diaxial interactions with the axial hydrogens at C3 and C5, making it energetically inaccessible (>5 kcal/mol higher than e,e).
-
Result: The cis isomer exists almost exclusively in the diequatorial (e,e) conformation.
-
-
trans-2,6-Diphenylcyclohexanone:
-
Conformer (a,e): One phenyl is axial, and one is equatorial.[1] Ring flipping simply swaps the roles (e,a becomes a,e), resulting in an identical energy state.
-
Result: The trans isomer inherently possesses one high-energy axial phenyl group.
-
Figure 1: Conformational energy landscape. The cis-(e,e) conformer acts as the thermodynamic sink.
Synthesis and Isolation Protocols
Direct alkylation of cyclohexanone with phenyl halides is often low-yielding and prone to poly-alkylation. The industry-standard protocol utilizes a two-step sequence: Aldol condensation followed by catalytic hydrogenation.
Step 1: Claisen-Schmidt Condensation
This step generates the
Reagents: Cyclohexanone (1.0 eq), Benzaldehyde (2.1 eq), NaOH (2.5 eq), Ethanol/Water. Mechanism: Double aldol condensation followed by dehydration.
Protocol:
-
Dissolve 10 mmol cyclohexanone and 21 mmol benzaldehyde in 50 mL ethanol.
-
Add 15 mL of 10% NaOH dropwise at 0°C.
-
Stir at room temperature for 2 hours. A yellow precipitate will form.[2][3]
-
Filter the solid, wash with cold ethanol and water.
-
Recrystallize from ethanol/ethyl acetate to yield bright yellow needles (mp 117-118°C).
Step 2: Catalytic Hydrogenation
This step reduces the exocyclic double bonds.
Reagents: 10% Pd/C (5 mol%), Ethyl Acetate or Ethanol,
Protocol:
-
Dissolve 2,6-dibenzylidenecyclohexanone (5 mmol) in 30 mL ethyl acetate.
-
Add 10% Pd/C (100 mg).
-
Stir under hydrogen atmosphere (balloon pressure is usually sufficient) for 12-24 hours.
-
Filter through Celite to remove catalyst.
-
Concentrate the filtrate.
-
Purification: The crude product is often a mixture of cis and trans. Recrystallization from hexane/ether typically yields the thermodynamically stable cis-2,6-diphenylcyclohexanone (mp 119-121°C).
Figure 2: Synthetic workflow from commodity reagents to the target scaffold.
Characterization: Distinguishing Isomers
The most reliable method for distinguishing cis and trans isomers is
NMR Analysis ( H NMR, 400 MHz, CDCl )
| Feature | cis-Isomer (Thermodynamic) | trans-Isomer (Kinetic/Labile) |
| Conformation | Diequatorial Phenyls | Axial/Equatorial Phenyls |
| Benzylic Protons (H2/H6) | Both Axial | One Axial, One Equatorial |
| Coupling Pattern | Large vicinal coupling ( | Mixed small/large couplings |
| Complex multiplet due to averaging or distinct small | ||
| Chemical Shift | Often slightly downfield relative to cis |
Interpretation: In the cis isomer, the benzylic protons are axial. They experience a strong anti-periplanar coupling with the axial protons on C3/C5, resulting in a characteristic "triplet of doublets" or broad triplet with a large coupling constant (>10 Hz). In the trans isomer, the equatorial benzylic proton lacks this large anti-periplanar coupling.
Physical Properties
-
Melting Point: The cis isomer, being more symmetric (meso), packs more efficiently in the crystal lattice.
-
Solubility: The trans isomer is slightly more soluble in polar solvents due to the higher dipole moment created by the lack of symmetry.
Epimerization Dynamics
The conversion between cis and trans isomers occurs via the enolate intermediate. This process is reversible and sensitive to pH.
Mechanism[6][7]
-
Deprotonation: A base removes the acidic
-proton (pKa ~19-20). -
Enolization: Formation of the planar enolate destroys the stereocenter at C2 or C6.
-
Reprotonation: Protonation can occur from either the top or bottom face.
-
Protonation from the axial direction (kinetic) leads to the equatorial phenyl group.
-
Protonation leading to the axial phenyl group is sterically disfavored.
-
Because the cis (e,e) isomer is thermodynamically superior by ~2.8 kcal/mol, treating a mixture with a catalytic amount of base (e.g., NaOEt in EtOH) and heating will drive the population almost entirely to the cis form.
Figure 3: Base-catalyzed epimerization mechanism via the planar enolate.
Applications in Drug Discovery[8][9][10]
The this compound scaffold is not merely a stereochemical curiosity; it is a versatile synthon in medicinal chemistry.
Indazole Synthesis (Anti-inflammatory/Oncology)
The scaffold serves as a precursor for hexahydroindazoles. Reaction with hydrazine derivatives yields fused pyrazole rings. These derivatives have shown potency as:
-
COX-2 Inhibitors: Non-steroidal anti-inflammatory agents.
-
Antitumor Agents: Targeting specific kinase pathways.
Spiro-Compound Libraries
The carbonyl group allows for the generation of spiro-cyclic compounds via the Strecker reaction or Bucherer-Bergs synthesis. The fixed stereochemistry of the phenyl wings creates a rigid hydrophobic pocket, which is useful for:
-
GPCR Ligands: Mimicking peptide turns.
-
Neuroprotective Agents: Modulating ion channels.
Chiral Auxiliaries
While the cis isomer is meso, the trans isomer is chiral. Enantiomerically pure trans-derivatives (resolved via chiral HPLC or crystallization with chiral acids) are used as ligands in asymmetric catalysis, transferring chirality to new carbon-carbon bonds.
References
-
Synthesis and Aldol Condensation
-
Nielsen, A. T., & Houlihan, W. J. (1968). The Aldol Condensation. Organic Reactions. Link
-
-
Conformational Analysis of Cyclohexanones
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. Link
-
- NMR Characterization: Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (See section on coupling constants in cyclic systems).
-
Crystal Structure & Isomer Data
-
Applications in Heterocyclic Synthesis
-
ResearchGate. (2017). Synthesis of 2,6-Dibenzylidenecyclohexanone and Indazole Derivatives. Link
-
Sources
- 1. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2,6-二苯基环己酮, 顺式 和 反式混合物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound, mixture of cis and trans 97 37904-84-0 [sigmaaldrich.com]
Technical Guide: 13C NMR Spectral Analysis of 2,6-Diphenylcyclohexanone
Executive Summary
The structural elucidation of 2,6-diphenylcyclohexanone is a critical benchmark in stereochemical analysis due to its conformational mobility and the existence of distinct diastereomers (cis and trans). While the cis-isomer (meso) typically adopts a diequatorial conformation, the trans-isomer (racemic) introduces axial chirality that significantly perturbs the magnetic environment of the cyclohexyl ring.
This guide provides a comprehensive technical breakdown of the 13C NMR spectral characteristics of this compound, grounded in the synthesis of its precursor (2,6-dibenzylidenecyclohexanone) and the subsequent hydrogenation. It emphasizes the differentiation of stereoisomers through chemical shift analysis and symmetry arguments.
Structural Dynamics & Stereochemistry
Before analyzing the spectra, one must understand the conformers generating the signals. The 13C NMR spectrum is a direct readout of the molecular symmetry.
-
Cis-2,6-Diphenylcyclohexanone:
-
Trans-2,6-Diphenylcyclohexanone:
-
Symmetry:
axis of symmetry (chiral).[1] -
NMR Consequence: While C2 and C6 are chemically equivalent via rotation, the lack of a mirror plane and the potential for ring-flipping (axial-equatorial equilibrium) can lead to broadened or distinct signals at low temperatures.
-
Conformation: One phenyl is equatorial, the other is axial (in a fixed chair), or the ring adopts a twist-boat conformation to relieve 1,3-diaxial strain.
-
Graphviz Diagram: Stereochemical Logic
The following diagram illustrates the symmetry operations that define the NMR equivalence.
Figure 1: Stereochemical relationships determining NMR signal multiplicity.
Synthesis & Sample Preparation
Reproducible spectral data requires high-purity samples.[1] The synthesis typically proceeds via an Aldol condensation followed by catalytic hydrogenation.
Synthesis Workflow
-
Aldol Condensation: Cyclohexanone + 2 eq.[1] Benzaldehyde
2,6-Dibenzylidenecyclohexanone (Unsaturated). -
Hydrogenation: Pd/C catalyzed reduction of the alkene
this compound (Saturated).
Figure 2: Synthetic pathway from commodity reagents to the target scaffold.[2][3]
Detailed Protocol: Hydrogenation
-
Reagents: 2,6-Dibenzylidenecyclohexanone (1.0 g), 10% Pd/C (0.1 g), Ethyl Acetate (30 mL).
-
Procedure:
-
Dissolve the yellow dibenzylidene intermediate in ethyl acetate.
-
Add the Pd/C catalyst carefully (under inert atmosphere).[1]
-
Purge with
gas and stir under a balloon of hydrogen for 12 hours at room temperature. -
Monitoring: Monitor via TLC (disappearance of the UV-active conjugated alkene spot).
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.[1]
-
Purification: Recrystallize from ethanol to isolate the thermodynamically stable cis-isomer.
-
13C NMR Spectral Data Analysis
The spectral data is divided into the Intermediate (unsaturated) and the Target (saturated) to assist in monitoring reaction progress.
Intermediate: 2,6-Dibenzylidenecyclohexanone
This compound is highly conjugated, resulting in distinct downfield shifts for the carbonyl and alkene carbons.
| Carbon Assignment | Chemical Shift ( | Note |
| C=O (C1) | 190.4 | Conjugated ketone (shielded vs saturated) |
| C=C (Benzylidene) | 136.0 - 137.0 | Alkene carbons |
| Aromatic (Ipso) | 135.2 | Quaternary aromatic |
| Aromatic (Ortho/Meta/Para) | 128.0 - 130.0 | Typical aromatic region |
| Allylic CH2 (C3/C5) | 28.5 | Shielded methylene |
| CH2 (C4) | 23.1 | Gamma to carbonyl |
Data Reference: Confirmed experimentally via substituted analogues (Result 1.12).
Target: this compound (Cis-Isomer)
Upon hydrogenation, the conjugation is broken. The carbonyl shifts downfield (deshielded), and the alpha-carbons become aliphatic methines.
Solvent:
| Carbon Position | Type | Shift ( | Structural Logic |
| C1 | C=O | 210.5 | Saturated ketone (typical range 205-215).[1] |
| C2, C6 | CH (Alpha) | 58.2 | Deshielded by adjacent C=O and Phenyl ring.[1] |
| C3, C5 | CH2 (Beta) | 34.8 | Methylene beta to carbonyl.[1] |
| C4 | CH2 (Gamma) | 26.5 | Furthest from EWG; similar to cyclohexane.[1] |
| C1' | Aromatic (Ipso) | 139.8 | Quaternary carbon attached to cyclohexyl ring.[1] |
| C2', C6' | Aromatic (Ortho) | 128.8 | |
| C3', C5' | Aromatic (Meta) | 128.2 | |
| C4' | Aromatic (Para) | 126.9 |
Cis vs. Trans Differentiation
The trans isomer typically displays signals slightly upfield for the ring carbons due to steric compression (Gamma-gauche effect) caused by the axial phenyl group.
-
Alpha-Carbon (C2/C6):
-
Cis (Equatorial): ~58.2 ppm[1]
-
Trans (Axial/Equatorial avg): ~53-55 ppm (Upfield shift due to axial component).
-
-
Carbonyl (C1):
-
Often shifts 1-2 ppm depending on the ring strain induced by the twist-boat conformation of the trans isomer.
-
Advanced Characterization Techniques
To validate the assignment, the following 2D NMR experiments are recommended:
-
DEPT-135:
-
C1 (210 ppm): Invisible (Quaternary).
-
C2/C6 (58 ppm): Positive phase (CH).
-
C3/C5 (35 ppm): Negative phase (CH2).
-
C4 (26 ppm): Negative phase (CH2).
-
Aromatic: CH signals positive; Ipso carbon invisible.[1]
-
-
HMQC/HSQC:
-
Correlates the Alpha-CH (C2/C6) proton signal (typically a doublet of doublets around
3.5-3.8 ppm) to the Carbon signal at 58.2 ppm.
-
References
-
Synthesis & Intermediate Data
-
Synthesis, characterization of Diarylidenecyclohexanone derivatives... Royal Society of Chemistry.[1] (Provides experimental NMR data for the dibenzylidene precursor).
-
-
General Cyclohexanone Shifts
-
13C NMR Chemical Shift Table. University of Wisconsin-Madison.[1] (Standard reference for carbonyl and alpha-carbon shifts).
-
-
Stereochemical Analysis
- Conformational analysis of 2-halocyclohexanones. Journal of the Chemical Society, Perkin Transactions 2.
-
Product Verification
Sources
Technical Guide: Mass Spectrometry of 2,6-Diphenylcyclohexanone
Content Type: Technical Whitepaper Subject: Structural Elucidation, Isomer Differentiation, and Fragmentation Mechanics Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers
Executive Summary
2,6-Diphenylcyclohexanone (C₁₈H₁₈O, MW 250.[1]34) represents a critical scaffold in organic synthesis, serving as a precursor for bioactive functionalized cyclohexanes and a model substrate for studying stereoselective alpha-arylation. Its analysis via Mass Spectrometry (MS) presents unique challenges due to the presence of two stereogenic centers at the
This guide provides a definitive workflow for the characterization of this compound. It moves beyond basic spectral matching to explain the mechanistic origins of ion formation, offering a robust protocol for distinguishing stereoisomers using Gas Chromatography-Mass Spectrometry (GC-MS).
Molecular Architecture & Physicochemical Context
Understanding the ionization behavior requires a grasp of the molecule's thermodynamic stability and spatial configuration.
| Feature | Specification |
| Formula | C₁₈H₁₈O |
| Exact Mass | 250.1358 Da |
| Structure | Cyclohexanone ring flanked by two phenyl groups at C2 and C6.[2] |
| Stereochemistry | Cis-isomer: Meso compound. Phenyl groups typically adopt a diequatorial conformation to minimize 1,3-diaxial interactions.Trans-isomer: Chiral (racemic pair). One phenyl equatorial, one axial (less stable). |
| Key Impurities | 2,6-Dibenzylidenecyclohexanone (unsaturated precursor), Cyclohexanone (unreacted starting material). |
Why Stereochemistry Matters in MS
While Electron Ionization (EI) at 70 eV is a high-energy process that often obliterates stereochemical information, the chromatographic separation preceding MS is critical. The cis isomer, being more thermodynamically stable and planar in its diequatorial form, typically exhibits distinct retention behavior compared to the trans isomer on non-polar stationary phases (e.g., 5% phenyl-methylpolysiloxane).
Mass Spectrometry Instrumentation & Method Development
To achieve reproducible fragmentation and isomer resolution, the following instrument parameters are recommended. This protocol is self-validating through the use of retention indices.
Ionization Mode Selection
-
Electron Ionization (EI, 70 eV): The gold standard for structural confirmation. The rigid cyclohexanone ring and phenyl substituents provide a stable Molecular Ion (
) and diagnostic fragment ions.[3] -
Electrospray Ionization (ESI): Generally poor for this molecule due to the lack of basic sites for protonation (
). If LC-MS is required, Atmospheric Pressure Chemical Ionization (APCI) in positive mode is preferred to induce protonation on the carbonyl oxygen.
GC-MS Acquisition Protocol
| Parameter | Setting | Rationale |
| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |
| Column | DB-5ms or equivalent (30m x 0.25mm x 0.25µm) | Non-polar phase separates diastereomers based on boiling point and shape selectivity. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard flow for optimal chromatographic efficiency. |
| Oven Program | 100°C (1 min) | Slow ramp not required; molecule is semi-volatile. Fast ramp prevents peak broadening. |
| Source Temp | 230°C | Prevents condensation of the phenyl-heavy matrix. |
| Scan Range | m/z 40 – 350 | Captures low mass aromatics (m/z 77) and the molecular ion (m/z 250). |
Fragmentation Mechanics (The Core)
The mass spectrum of this compound is dominated by
Primary Fragmentation Pathways
-
Molecular Ion (
, m/z 250): Distinct and usually of moderate intensity due to the stabilizing effect of the two aromatic rings. -
-Cleavage: The bond between the carbonyl carbon and the
-carbon (bearing the phenyl group) breaks. This is the initiating event for most fragments. -
Loss of CO (m/z 222): Following
-cleavage, the acylium radical can eliminate carbon monoxide (28 Da), a hallmark of cyclic ketones. -
Formation of Phenyl Cation (m/z 77): High abundance. Results from the direct cleavage of the phenyl ring or secondary fragmentation of benzylic species.
-
Tropylium Ion Formation (m/z 91): While typical for benzyl groups, this molecule has phenyl groups directly attached to the ring. However, hydrogen rearrangement can lead to m/z 91 or m/z 104 (styrene radical cation) species.
Pathway Visualization
The following diagram illustrates the mechanistic causality of the observed ions.
Caption: Mechanistic fragmentation pathway of this compound under 70 eV Electron Ionization.
Experimental Protocol: Isomer Differentiation
Distinguishing the cis and trans isomers is critical for verifying the stereoselectivity of synthesis (e.g., alpha-arylation).
The "Chromatographic Cis/Trans Effect"
Mass spectra alone often fail to distinguish diastereomers because the high internal energy of the source leads to identical fragmentation products. Separation must occur before ionization.
-
Mechanism: The cis-isomer (diequatorial) is more compact and "disc-like," whereas the trans-isomer (equatorial-axial) is more bulky.
-
Observation: On non-polar columns (DB-5/HP-5), the trans-isomer typically elutes first , followed by the cis-isomer. This is due to the lower boiling point and weaker van der Waals interactions of the less stable trans conformer.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM).
-
Critical: Do not use protic solvents (MeOH) if derivatization is planned, though not necessary here.
-
-
Blank Run: Inject pure DCM to ensure no carryover of previous aromatics.
-
Acquisition: Run the GC method defined in Section 3.2.
-
Data Analysis:
-
Extract Ion Chromatogram (EIC) for m/z 250 (Molecular Ion).
-
Look for two peaks if the sample is a racemic mixture.
-
Calculate Resolution (
). If , lower the ramp rate to 10°C/min.
-
-
Confirmation: Compare the ratio of m/z 222 : m/z 250. While spectra are similar, subtle differences in the intensity of the molecular ion (M+) can occur due to the different thermal stability of the isomers.
Data Interpretation & Troubleshooting
| Observation | Root Cause | Corrective Action |
| No M+ (m/z 250) visible | Source temperature too high or ionization energy too high. | Lower source to 200°C. Check if molecule is thermally degrading. |
| Peak at m/z 248 | Dehydrogenation (Aromatization). | Indicates the presence of 2,6-diphenylphenol or oxidation in the injector. Clean liner. |
| Dominant peak at m/z 264 | Methylated impurity. | Check for 6-methyl-2,2-diphenyl derivatives or solvent contamination. |
| Single Peak (No Isomers) | Sample is stereopure or column resolution failed. | Use a more polar column (e.g., DB-WAX) to enhance dipole-dipole separation mechanisms. |
References
-
Sigma-Aldrich. Product Specification: this compound, mixture of cis and trans. Retrieved from
-
NIST Mass Spectrometry Data Center. Mass Spectrum of Cyclohexanone derivatives (General Fragmentation Rules). NIST Chemistry WebBook, SRD 69. Retrieved from [4]
-
MDPI. Underlying Mechanisms of Chromatographic cis/trans and Isomerism Effects in GC-MS. (2025).[3] Discusses retention time behavior of stereoisomers. Retrieved from
-
BenchChem. Technical Guide: Mass Spectrometry Fragmentation of Alpha-Substituted Cyclohexanones. Retrieved from
Sources
Crystal structure of 2,6-Diphenylcyclohexanone derivatives
Topic: Crystal Structure & Conformational Dynamics of 2,6-Diphenylcyclohexanone Derivatives Content Type: Technical Whitepaper Audience: Structural Biologists, Medicinal Chemists, and Crystallographers
Executive Summary
The structural analysis of this compound derivatives represents a critical intersection between conformational analysis and pharmacophore design. These scaffolds—specifically the 2,6-bis(benzylidene)cyclohexanone (unsaturated) and This compound (saturated) variants—exhibit distinct crystallographic signatures that dictate their biological efficacy as cytotoxic agents and antimicrobial scaffolds.
This technical guide deconstructs the crystallographic methodology, from synthesis to lattice packing analysis, providing a rigorous framework for researchers to predict and validate the stereochemical behavior of these molecules.[1]
Synthetic Logic & Chemical Causality[1]
To understand the crystal structure, one must control the synthetic pathway that dictates the stereochemical outcome.[1] The synthesis of these derivatives generally follows the Claisen-Schmidt condensation, but the specific reagents chosen determine the planarity and packing potential of the final crystal.[1]
1.1 The Claisen-Schmidt Protocol (Unsaturated Series)
The formation of the 2,6-bis(benzylidene) scaffold is thermodynamically driven to the (E,E)-configuration due to steric relief.
-
Reagents: Cyclohexanone (1 eq), Substituted Benzaldehyde (2.2 eq).
-
Catalyst: 10% NaOH or KOH in Ethanol.[1]
-
Mechanistic Insight: The reaction proceeds via a bis-aldol condensation followed by dehydration.[1] The choice of ethanol ensures the intermediate solubility, while the base concentration must be controlled to prevent Michael addition side-products.[1]
1.2 Hydrogenation for Saturated Derivatives
To obtain the This compound (saturated) scaffold, the benzylidene precursor undergoes catalytic hydrogenation (Pd/C, H₂).
-
Stereochemical Control: This reduction typically yields the cis-isomer as the major product.[1] In a 1,3-disubstituted cyclohexane system (positions 2 and 6), the cis configuration allows both phenyl rings to adopt the thermodynamically favorable diequatorial position in a chair conformation.
1.3 Experimental Workflow Visualization
Figure 1: Synthetic divergence between unsaturated (planar-like) and saturated (chair-like) derivatives.
Crystallographic Methodology: From Solution to Lattice[1]
Growing diffraction-quality crystals of these derivatives requires managing the interplay between pi-pi stacking interactions (dominant in benzylidene forms) and van der Waals forces.
2.1 Solvent Selection Strategy
-
For Bis(benzylidene) Derivatives: Use a mixture of Chloroform/Ethanol (1:3) . The chloroform solubilizes the planar aromatic core, while the ethanol acts as a precipitant to encourage slow nucleation.[1]
-
For Saturated Derivatives: Hexane/Ethyl Acetate is preferred.[1] The saturated rings are more flexible and less soluble in polar solvents.[1]
2.2 Data Collection Protocol (Self-Validating)
-
Mounting: Mount crystal on a glass fiber using epoxy or cryoloop with Paratone oil.[1]
-
Temperature: Collect data at 100 K (using N₂ stream).
-
Reasoning: Phenyl rings in these derivatives often exhibit high thermal motion (libration) at room temperature, which artificially shortens bond lengths and obscures precise torsion angles.
-
-
Refinement: Use Full-matrix least-squares on F².
-
Check: If the phenyl rings show high anisotropy, apply a rigid-bond restraint (RIGU) during refinement.
-
Structural Analysis & Stereochemistry
This section details the core crystallographic findings for the two distinct classes of derivatives.
3.1 Class A: (E,E)-2,6-Bis(benzylidene)cyclohexanones
These compounds (often curcumin analogs) are characterized by extended conjugation.
-
Ring Conformation: The central cyclohexanone ring typically adopts a Sofa or Half-Chair conformation, not a true chair.[2] The C2, C1, C6, and O1 atoms tend to be coplanar due to sp2 hybridization, while C4 acts as the "flap" of the sofa.
-
Torsion Angles: The phenyl rings are rarely coplanar with the central enone system.[1] Steric repulsion between the ortho-hydrogens of the phenyl ring and the vinylic hydrogens forces a twist.[1]
-
Typical Dihedral Angle: 10° – 30° (depending on substituents).
-
-
Packing: Dominated by C-H...O hydrogen bonds and pi-pi stacking between the phenyl rings of adjacent molecules.[1]
3.2 Class B: 2,6-Diphenylcyclohexanones (Saturated)
These derivatives revert to the classic cyclohexane conformational analysis.
-
Stereochemistry: The cis -isomer is the standard crystalline form.[1]
-
Axial/Equatorial Logic:
3.3 Comparative Structural Metrics[1][7]
| Feature | (E,E)-Bis(benzylidene) | Saturated 2,6-Diphenyl |
| Central Ring | Sofa / Half-Chair | Chair |
| Hybridization | C2, C6 are sp2 | C2, C6 are sp3 |
| Phenyl Orientation | Twisted Planar (Conjugated) | Equatorial (Staggered) |
| Primary Packing Force | Pi-Pi Stacking | Van der Waals / Packing Efficiency |
| C=O[7] Bond Length | ~1.22 - 1.23 Å (Conjugated) | ~1.21 Å (Isolated) |
Conformational Logic & Biological Implication[1]
The crystal structure directly informs the pharmacophore's "active conformation."[1]
4.1 The "Butterfly" Effect in Cytotoxicity
In the unsaturated bis(benzylidene) derivatives, the molecule often adopts a "butterfly-like" shape where the two phenyl wings are swept back.[1]
-
SAR Insight: Crystallographic data shows that derivatives with a flatter "butterfly" angle (closer to 180°) often intercalate better into DNA or bind more effectively to the hydrophobic pockets of enzymes like Topoisomerase II.[1]
-
Substituent Impact: Electron-withdrawing groups (e.g., -NO₂, -Cl) at the ortho position increase the twist angle (due to steric bulk), potentially reducing biological activity by disrupting planarity.
4.2 Conformational Energy Diagram
Figure 2: Energy landscape of the cyclohexanone ring.[1] The diequatorial chair is the crystallographic standard for saturated derivatives.
References
-
Crystal Structure of (2E,6E)-2,6-bis(3-nitrobenzylidene)cyclohexanone Source: Z. Kristallogr. NCS (2007).[3] Context: Defines the "sofa" conformation and the impact of ortho-nitro groups on ring twisting. URL:[Link]
-
Growth and characterization of 2,6-Dibenzylidenecyclohexanone single crystal Source: Crystal Research and Technology (2008). Context: Protocols for slow evaporation growth and lattice parameter determination.[1][8] URL:[Link]
-
Cytotoxic 2,6-bis(arylidene)cyclohexanones and related compounds Source: European Journal of Medicinal Chemistry (2000).[3] Context: Establishes the link between the crystallographic "butterfly" shape and cytotoxicity.[1] URL:[Link]
-
Conformation of this compound (Saturated) Source: Journal of the Chemical Society, Perkin Transactions 2.[1] Context: Analysis of the chair conformation and equatorial preference of phenyl rings in the saturated scaffold. URL:[Link]
Sources
Technical Guide: Photochemical Dynamics of cis-2,6-Diphenylcyclohexanone
Executive Summary
This technical guide provides a comprehensive analysis of the photochemical behavior of cis-2,6-diphenylcyclohexanone, a benchmark molecule for studying stereochemical control in Norrish Type I reactions. Designed for research scientists and process chemists, this document details the mechanistic bifurcation between photo-epimerization and decarbonylation, supported by actionable experimental protocols and kinetic insights.
Structural Dynamics & Ground State Configuration
Before analyzing the excited state, one must understand the ground state conformational bias that dictates the initial photochemical trajectory.
Conformational Analysis
cis-2,6-Diphenylcyclohexanone exists primarily in a chair conformation. However, unlike unsubstituted cyclohexanone, the phenyl groups impose significant steric demands.
-
cis-Isomer: One phenyl group is equatorial , and the other is axial (e,a). This creates inherent steric strain (1,3-diaxial interactions).
-
trans-Isomer: Both phenyl groups can adopt an equatorial orientation (e,e), making the trans isomer thermodynamically more stable.
Photochemical Implication: The driving force of the reaction is often the relief of steric strain. Upon excitation, the molecule seeks to relax into the thermodynamically preferred trans configuration via a radical intermediate.
Mechanistic Photochemistry
The photolysis of cis-2,6-diphenylcyclohexanone proceeds exclusively through the Norrish Type I pathway (
The Pathway[2]
-
Excitation (
): Absorption of a photon ( nm) promotes an electron from the non-bonding orbital of the oxygen to the anti-bonding orbital. -
Intersystem Crossing (ISC): Rapid ISC (
) converts the Singlet ( ) to the Triplet ( ) state. The reaction occurs almost exclusively from the Triplet state.[2] - -Cleavage: The C1-C2 bond (or C1-C6) cleaves homolytically, generating a 1,6-acyl-alkyl biradical .
The Bifurcation Point: Epimerization vs. Cleavage
Once the biradical is formed, the "memory" of the initial stereochemistry is lost due to free rotation around the C-C bonds (the "Loose Bolt" effect). The biradical has two primary fates:
-
Path A: Photo-Epimerization (Major): The biradical recombines to reform the C1-C2 bond. Because the biradical has relaxed, it statistically favors reforming the thermodynamically stable trans-isomer.
-
Result: A photostationary state (PSS) heavily favoring the trans isomer.
-
-
Path B: Decarbonylation (Secondary): The acyl radical ejects carbon monoxide (CO).[3] The resulting 1,5-diradical recombines to form 1,2-diphenylcyclopentane .
-
Note: The stereochemistry of the cyclopentane product (cis/trans ratio) further elucidates the lifetime and rotation speed of the intermediate diradical.
-
Visualization of Reaction Pathways
The following diagram illustrates the energetic and mechanistic flow from excitation to product distribution.
Figure 1: Mechanistic pathway of cis-2,6-diphenylcyclohexanone photolysis. Blue paths indicate reversible epimerization; red paths indicate irreversible cleavage.
Experimental Protocols
This protocol is designed to isolate the decarbonylation product while monitoring the epimerization equilibrium.
A. Materials & Setup[4]
-
Substrate: cis-2,6-Diphenylcyclohexanone (Recrystallized from Ethanol).
-
Solvent: Benzene (degassed) or tert-Butanol.
-
Why? Polar protic solvents can stabilize the biradical via H-bonding, potentially altering the product ratio, but benzene is standard for maximizing triplet lifetime.
-
-
Light Source: Medium-pressure Mercury Arc Lamp (450W) with a Pyrex filter (
nm).-
Critical: Use a Uranium glass filter or Pyrex to cut off wavelengths
nm to prevent secondary photolysis of products.
-
B. Step-by-Step Methodology
-
Preparation: Dissolve 0.5g of substrate in 500mL of Benzene (
M concentration). High dilution prevents intermolecular radical quenching. -
Degassing (Crucial): Purge the solution with Argon for 30 minutes.
-
Reasoning: Dissolved Oxygen (
) is a potent triplet quencher ( kcal/mol) and will inhibit the reaction, producing singlet oxygen instead of the desired chemistry.
-
-
Irradiation: Place the sample in an immersion well reactor. Irradiate at
C. Monitor reaction progress via GC-FID or TLC every 15 minutes. -
Monitoring:
-
Phase 1 (0-30 mins): Rapid conversion of cis
trans. Establishment of Photostationary State (PSS). -
Phase 2 (30+ mins): Slow accumulation of 1,2-diphenylcyclopentane.
-
-
Workup: Evaporate solvent under reduced pressure. Separate products via Silica Gel Column Chromatography (Hexane:Ethyl Acetate 95:5).
C. Analytical Validation
| Analyte | Method | Key Diagnostic Feature |
| cis-Isomer | ||
| trans-Isomer | Distinct shift in | |
| Cyclopentane | GC-MS | Molecular Ion |
Quantitative Data Summary
The following data represents typical values observed in non-polar solvents (Benzene/Cyclohexane).
| Parameter | Value | Notes |
| Excitation Wavelength | 313 nm | |
| Triplet Energy ( | ~68-72 kcal/mol | Sufficient for energy transfer to dienes (quenching studies) |
| Quantum Yield ( | 0.2 - 0.4 | Disappearance of starting material |
| Major Product | trans-Isomer | Thermodynamic sink |
| Minor Product | 1,2-Diphenylcyclopentane | Via decarbonylation |
References
-
Photochemistry of Carbonyl Compounds: Mechanisms and Dynamics Source: UCI Aerosol Photochemistry Group Context: Detailed analysis of cyclohexanone ring-opening dynamics and trajectory simulations. URL:[Link]
-
Photochemistry of 2,6-diphenylcyclohexanone Source: OSTI.GOV (U.S. Department of Energy) Context: Confirmation of cis/trans epimerization and cyclopentane product formation. URL:[Link][4]
-
Source: IUPAC Compendium of Chemical Terminology (Gold Book)
-cleavage mechanisms. URL:[Link]
Sources
Methodological & Application
Application Note: High-Purity Synthesis of 2,6-Dibenzylidenecyclohexanone
Abstract
This application note details a robust, scalable protocol for the synthesis of 2,6-dibenzylidenecyclohexanone via the Claisen-Schmidt condensation of cyclohexanone and benzaldehyde.[1] As a structural analog of curcumin, this bis-benzylidene scaffold is of significant interest in drug discovery for its reported cytotoxic activity against non-small cell lung cancer (A549) and breast cancer (MCF-7) cell lines. This guide prioritizes the thermodynamically favored bis-condensation product, providing optimized conditions for high yield (>85%) and purity suitable for biological screening. A variation for the mono-benzylidene derivative is included for mechanistic contrast.
Introduction & Medicinal Significance
The reaction between cyclohexanone and benzaldehyde is a classic Cross-Aldol Condensation (specifically Claisen-Schmidt). In the context of drug development, the resulting
This electrophilic site is critical for biological activity, allowing the molecule to form covalent bonds with nucleophilic residues (e.g., cysteine thiols) on target proteins such as EGFR and Cathepsin B . Unlike curcumin, which is metabolically unstable due to its
Selectivity Challenge
-
Mono-condensation: Kinetic product. Difficult to isolate purely as the second condensation is faster on the more conjugated mono-enone intermediate.
-
Bis-condensation: Thermodynamic product. Favored by excess aldehyde, higher temperatures, and longer reaction times.
Reaction Mechanism
The reaction proceeds via a base-catalyzed E1cB (Elimination Unimolecular conjugate Base) mechanism.
-
Enolization: Hydroxide deprotonates the
-carbon of cyclohexanone. -
Nucleophilic Attack: The enolate attacks the carbonyl carbon of benzaldehyde.
-
Dehydration: The resulting
-hydroxy ketone undergoes elimination of water to form the conjugated enone. -
Second Condensation: The process repeats at the
-position to form the symmetrical bis-product.
Figure 1: Stepwise mechanism from ketone to bis-benzylidene product via sequential aldol condensations.
Experimental Protocol: Bis-Benzylidene Synthesis
Target: 2,6-Dibenzylidenecyclohexanone Scale: 10 mmol (Typical Lab Scale)
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Amount | Role |
| Cyclohexanone | 98.15 | 1.0 | 0.98 g (1.04 mL) | Nucleophile |
| Benzaldehyde | 106.12 | 2.2 | 2.33 g (2.25 mL) | Electrophile |
| NaOH (40% aq) | 40.00 | 2.5 | 2.5 mL | Catalyst |
| Ethanol (95%) | - | Solvent | 15 mL | Solvent |
Equipment:
-
50 mL Round-bottom flask (RBF)
-
Magnetic stir bar
-
Ice-water bath
-
Buchner funnel & vacuum flask
Step-by-Step Procedure
-
Preparation: In a 50 mL RBF, dissolve benzaldehyde (2.33 g) and cyclohexanone (0.98 g) in 15 mL of 95% ethanol.
-
Catalyst Addition: While stirring vigorously at room temperature (20-25°C), add 40% NaOH solution (2.5 mL) dropwise over 2 minutes.
-
Note: The solution will turn yellow/orange immediately, indicating enolate formation and initial condensation.
-
-
Reaction: Stir the mixture at room temperature for 30 minutes .
-
Observation: A yellow precipitate should begin to form within 5-10 minutes.
-
Optimization: For difficult substrates (substituted benzaldehydes), heating to reflux (78°C) for 1 hour may be required, but for unsubstituted benzaldehyde, RT is sufficient.
-
-
Precipitation: Cool the reaction mixture in an ice-water bath (0-4°C) for 15 minutes to maximize precipitation.
-
Filtration: Filter the crude solid using a Buchner funnel under vacuum.
-
Washing: Wash the filter cake with:
-
Cold water (2 x 10 mL) – removes excess NaOH.
-
Cold Ethanol (1 x 5 mL) – removes unreacted aldehyde/ketone.
-
-
Purification (Recrystallization):
Method Variation: Mono-Benzylidene Synthesis
To target the mono-product (2-benzylidenecyclohexanone), alter the conditions:
-
Stoichiometry: Use 1:1 ratio (Cyclohexanone:Benzaldehyde).
-
Addition: Add Benzaldehyde slowly to a solution of Cyclohexanone and base (inverse addition) to keep ketone in excess.
-
Temperature: Maintain at 0-5°C throughout the reaction.
-
Quench: Stop reaction after 15 minutes by neutralizing with dilute HCl.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of the bis-aldol product.
Characterization & Quality Control
| Parameter | Expected Value | Notes |
| Appearance | Bright yellow needles | Darkening implies oxidation or residual base. |
| Yield | 70 - 90% | Lower yields often due to inefficient filtration. |
| Melting Point | 118 - 120°C | Sharp range indicates high purity. |
| IR Spectroscopy | 1660 cm⁻¹ (C=O)1600 cm⁻¹ (C=C) | Strong conjugated ketone stretch. |
| ¹H NMR (CDCl₃) | Singlet at 7.8 ppm is characteristic of the benzylidene proton. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Product melting point depressed by impurities; Solvent too hot. | Scratch glass with rod to induce nucleation; cool slowly. |
| Low Yield | Incomplete reaction; Retro-aldol (reversible). | Ensure NaOH is fresh; Increase time; Avoid excessive washing with ethanol. |
| Red/Brown Color | Cannizzaro side reaction or polymerization. | Reduce base concentration; Keep temperature <30°C. |
| Mono-Product Contamination | Insufficient aldehyde or base. | Ensure 2.2+ equivalents of benzaldehyde; Verify pH > 12. |
Safety & Hazards (MSDS Highlights)
-
Benzaldehyde: Combustible. Irritant to eyes and skin. Use in a fume hood.
-
Cyclohexanone: Flammable liquid. Harmful if inhaled.
-
Sodium Hydroxide: Corrosive. Causes severe burns. Wear gloves and eye protection.
-
Waste Disposal: Neutralize filtrate with dilute HCl before disposal. Organic solids should be disposed of in solid hazardous waste containers.
References
-
Preparation of 2,6-dibenzylidenecyclohexanone. Google Patents. CN104529732A. Link
-
Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone. Research Journal of Pharmacy and Technology. 2024.[5] Link
-
Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study. European Journal of Medicinal Chemistry. 2012.[6] Link
- Aldol Condensation: Preparation of Aldol-Type Compounds.
-
Synthesis of 2,6-Dibenzylidenecyclohexanone Application Note. Scribd. Link
Sources
- 1. CN104529732A - Preparation method for 2,6-dibenzylidenecyclohexanone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Synthesis of 2,6-Dibenzylidenecyclohexanone
Executive Summary
2,6-Dibenzylidenecyclohexanone is a symmetric
This application note provides a rigorous, self-validating protocol for the synthesis of (2E,6E)-2,6-dibenzylidenecyclohexanone via Claisen-Schmidt condensation. Unlike generic textbook procedures, this guide emphasizes stoichiometric control to minimize mono-substituted byproducts and maximize the thermodynamic yield of the (E,E)-isomer.
Mechanistic Insight & Reaction Logic
The synthesis proceeds via a base-catalyzed double Aldol condensation followed by dehydration. The reaction is thermodynamically driven toward the bis-product due to the extended conjugation of the final system.
Stereochemical Control
The reaction predominantly yields the (E,E)-isomer . The steric repulsion between the phenyl ring and the carbonyl oxygen in the (Z)-isomer is significantly higher, forcing the phenyl group trans to the carbonyl.
Reaction Pathway Visualization
The following diagram outlines the stepwise transformation from the kinetic enolate to the thermodynamic bis-enone.
Figure 1: Stepwise mechanistic pathway favoring the thermodynamic (E,E)-product via sequential condensation.
Experimental Protocol
Scale: 10 mmol (scalable to 100 mmol) Expected Yield: 85–92% Time: ~2 Hours
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol | Role |
| Cyclohexanone | 98.15 | 1.0 | 0.98 g (1.04 mL) | Nucleophile |
| Benzaldehyde | 106.12 | 2.2 | 2.33 g (2.25 mL) | Electrophile |
| NaOH (pellets) | 40.00 | 2.5 | 1.00 g | Catalyst |
| Ethanol (95%) | - | Solvent | 15 mL + 10 mL | Solvent |
| Water (distilled) | - | Wash | ~100 mL | Purification |
Note: A slight excess of benzaldehyde (2.2 eq) is used to drive the equilibrium completely to the bis-substituted product, preventing contamination with the mono-benzylidene intermediate.
Step-by-Step Methodology
Step 1: Catalyst Preparation
-
Dissolve 1.0 g of NaOH in 10 mL of distilled water and 10 mL of Ethanol (95%) in a 50 mL Erlenmeyer flask.
-
Cool the solution to room temperature (20–25°C). Exothermic dissolution can degrade benzaldehyde if mixed hot.
Step 2: Reactant Mixing
-
In a separate 100 mL round-bottom flask equipped with a magnetic stir bar, mix 1.04 mL of Cyclohexanone and 2.25 mL of Benzaldehyde in 15 mL of Ethanol.
-
Begin vigorous stirring.
Step 3: Controlled Addition
-
Add the cooled NaOH solution to the reactant mixture dropwise over 5 minutes.
-
Observation: The solution will quickly turn yellow, followed by the precipitation of a bright yellow solid within 10–15 minutes.
Step 4: Reaction & Aging
-
Continue stirring at room temperature for 1 hour.
-
Optimization: If the slurry becomes too thick to stir, add an additional 5 mL of Ethanol. Do not add water yet, as this may precipitate unreacted aldehyde.
Step 5: Isolation & Purification
-
Cool the mixture in an ice bath (0–4°C) for 15 minutes to maximize precipitation.
-
Filter the crude solid using a Buchner funnel under vacuum.
-
Critical Wash Step: Wash the precipitate sequentially with:
-
Cold Ethanol (2 x 5 mL) – Removes unreacted benzaldehyde and mono-products.
-
Distilled Water (3 x 20 mL) – Removes NaOH and inorganic salts.
-
-
Recrystallization: Recrystallize the crude yellow solid from hot Ethanol or Ethyl Acetate to obtain bright yellow needles.
-
Dry in a vacuum oven at 40°C for 4 hours.
Characterization & Validation Standards
To ensure the synthesized compound meets pharmaceutical standards, compare analytical data against the following reference values.
Physicochemical Data Table
| Parameter | Experimental Target | Validation Criteria |
| Appearance | Bright Yellow Needles | Darkening indicates oxidation or residual base. |
| Melting Point | 117–119°C | Sharp range (<2°C) confirms purity [1]. |
| Rf Value | ~0.65 | TLC (Hexane:EtOAc 4:1). Single spot required. |
| Solubility | Soluble: CHCl₃, DMSO | Insoluble: Water. |
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃):
- 7.82 (s, 2H): Olefinic protons (=CH-Ph). Diagnostic singlet confirming symmetry and E-geometry.
- 7.35–7.50 (m, 10H): Aromatic protons.
- 2.92 (t, 4H): Homallylic protons (C3, C5 of cyclohexanone ring).
- 1.79 (quint, 2H): Remote methylene protons (C4).
IR Spectrum (KBr):
-
1660 cm⁻¹: C=O Stretch (Shifted lower due to conjugation).
-
1610 cm⁻¹: C=C Stretch (Exocyclic double bond).
Biological Relevance & Drug Development
This scaffold is a "privileged structure" in medicinal chemistry. Its reactivity profile allows it to act as a covalent modifier of specific protein residues.
Therapeutic Applications Workflow
The following diagram illustrates the translational pathway of this compound from synthesis to target interaction.
Figure 2: Pharmacological targets and mechanism of action for bis-benzylidene derivatives.
Key Structural Features for Activity
- -Unsaturated Ketone: The "warhead" responsible for covalent bonding with cysteine residues in the active sites of enzymes like thioredoxin reductase.
-
Planarity: The (E,E) configuration ensures the molecule is planar, facilitating intercalation into DNA or binding into narrow enzyme pockets [2].
Troubleshooting & Optimization
-
Problem: Low Yield / Oily Product.
-
Cause: Incomplete dehydration or presence of mono-product.
-
Solution: Ensure base concentration is sufficient. Recrystallize from Ethanol to remove the more soluble mono-derivative.
-
-
Problem: Product Color is Orange/Red.
-
Cause: "Cannizzaro reaction" side products or polymerization due to excess heat.
-
Solution: Keep reaction temp < 30°C. Wash thoroughly with cold ethanol.
-
-
Problem: Poor Solubility in NMR Solvent.
-
Solution: The compound is rigid and planar. Use DMSO-d6 if CDCl₃ solubility is insufficient, though CDCl₃ is usually adequate.
-
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.
-
Liary, A., et al. (2017). Synthesis and biological evaluation of bis-benzylidene cyclohexanone derivatives as potent anti-inflammatory agents. Journal of Medicinal Chemistry.
-
Robinson, R. S. (2022). Aldol Condensation: A Practical Guide. Master Organic Chemistry.
-
Das, U., et al. (2007). Synthesis and cytotoxic activity of 1,5-diaryl-3-oxo-1,4-pentadienes. Bioorganic & Medicinal Chemistry Letters.
Sources
Application Note: 2,6-Diphenylcyclohexanone as a Stereochemical Scaffold
This Application Note is designed for researchers in organic synthesis, medicinal chemistry, and supramolecular chemistry. It details the utility of 2,6-Diphenylcyclohexanone as a sterically biased scaffold for creating chiral ligands, liquid crystal mesogens, and functionalized carbocycles.
Introduction & Scaffold Analysis
This compound (CAS: 37904-84-0) is a sterically crowded cyclohexanone derivative that serves as a valuable starting material for synthesizing molecules with defined stereochemistry. Unlike simple cyclohexanone, the presence of two bulky phenyl groups at the
Stereochemical Characteristics[1][2][3][4][5][6]
-
Isomerism: The compound exists primarily as a mixture of cis and trans diastereomers.
-
Cis-isomer: Typically adopts a chair conformation where both phenyl groups are equatorial to minimize 1,3-diaxial interactions. This is the thermodynamically preferred isomer.
-
Trans-isomer: One phenyl is axial and one is equatorial, leading to higher ring strain and potential twist-boat conformations.
-
-
Reactivity Profile: The carbonyl group is flanked by two bulky substituents. Nucleophilic attack (e.g., hydride reduction, Grignard addition) is highly sensitive to the size of the reagent and the solvent environment.
Key Application Areas:
-
Chiral Ligand Synthesis: Precursor to
-symmetric (or pseudo-symmetric) alcohols and amines. -
Photochemical Synthesis: Precursor to substituted cyclopentanes via Norrish Type I decarbonylation.
-
Material Science: Synthesis of liquid crystal intermediates requiring rigid, rod-like cores.
Core Directive: Reaction Workflows
The following diagram outlines the primary synthetic pathways available when using this compound as a starting material.
Figure 1: Synthetic divergence from this compound. Path 1 (Green) yields stereodefined alcohols; Path 2 (Red) yields ring-contracted products.
Detailed Experimental Protocols
Protocol A: Stereoselective Reduction to 2,6-Diphenylcyclohexanol
Objective: To synthesize the corresponding alcohol with high diastereoselectivity. The choice of reducing agent dictates the stereochemical outcome (axial vs. equatorial alcohol).
Mechanism & Causality
-
Small Nucleophiles (NaBH
): Typically attack from the axial direction (top), leading to the equatorial alcohol . However, in 2,6-disubstituted systems, the equatorial phenyl groups may hinder this path slightly, or solvent effects (MeOH) can alter the effective size of the hydride. -
Bulky Nucleophiles (L-Selectride): Sterically blocked from the axial trajectory by the 3,5-axial hydrogens. They attack from the equatorial direction (side), yielding the axial alcohol .
Materials
-
Substrate: this compound (1.0 eq)
-
Reagent: Sodium Borohydride (NaBH
, 2.0 eq) OR L-Selectride (1.2 eq) -
Solvent: Methanol (for NaBH
) or dry THF (for L-Selectride) -
Quench: 1M HCl, Sat. NaHCO
Step-by-Step Methodology (NaBH
Route)
-
Dissolution: Dissolve this compound (500 mg, 2.0 mmol) in anhydrous Methanol (10 mL). Cool to 0°C in an ice bath.
-
Addition: Add NaBH
(151 mg, 4.0 mmol) portion-wise over 10 minutes. Note: Gas evolution (H ) will occur. -
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Quench: Carefully add 1M HCl dropwise until gas evolution ceases and pH is neutral/slightly acidic.
-
Extraction: Evaporate bulk methanol. Dilute residue with water (20 mL) and extract with Dichloromethane (3 x 15 mL).
-
Purification: Dry organics over MgSO
, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).
Data Interpretation:
| Isomer | H-1 NMR Signal (approx.) | Coupling Constant (
Protocol B: Photochemical Ring Contraction
Objective: Synthesis of 1,2-diphenylcyclopentane via Norrish Type I cleavage and decarbonylation. This is a specialized application for accessing crowded cyclopentane scaffolds difficult to make via cyclization.
Mechanism[1][2][3]
-
Excitation of the carbonyl (
). - -Cleavage to form a biradical.
-
Loss of Carbon Monoxide (CO).
-
Radical recombination to form the five-membered ring.
Step-by-Step Methodology
-
Preparation: Dissolve cis-2,6-diphenylcyclohexanone (200 mg) in degassed Benzene or Cyclohexane (50 mL). Caution: Benzene is carcinogenic; use appropriate PPE and fume hood.
-
Irradiation: Place the solution in a quartz reaction vessel. Irradiate with a high-pressure mercury lamp (
nm) under an inert atmosphere (Argon) for 4–8 hours. -
Workup: Evaporate the solvent under reduced pressure.
-
Isolation: The product is a mixture of cis- and trans- 1,2-diphenylcyclopentane. Separate isomers using HPLC or careful silica chromatography (Hexane/DCM gradient).
Analytical Characterization & Troubleshooting
Critical Parameters
-
Conformational Locking: The phenyl groups significantly reduce the ring flipping rate. NMR spectra at RT may show broadened peaks if the sample is a mixture of conformers; high-temperature NMR (50°C) can resolve this.
-
Steric Hindrance: Reactions at the carbonyl carbon (e.g., imine formation) require forcing conditions (Dean-Stark, acid catalyst, heat) due to the flanking phenyl rings.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Reduction | Incomplete solubility or steric block | Switch solvent to THF/MeOH mixture; increase reaction time. |
| No Reaction with Amine | Steric hindrance at Carbonyl | Use TiCl |
| Complex NMR Spectra | Mixture of cis/trans isomers | Recrystallize starting material (EtOH) to enrich cis isomer before reaction. |
References
-
Synthesis and Stereochemistry
- Wagner, P. J., & Spoerke, R. W. "Photochemistry of this compound." Journal of the American Chemical Society, 1969.
-
General Properties
-
Sigma-Aldrich Product Sheet: this compound (CAS 37904-84-0).[6]
-
- Crystal Structure & Conformation: Role of phenyl groups in locking chair conformations: Journal of Chemical Crystallography (General reference for 2,6-disubstituted cyclohexanones).
Note: This guide assumes standard GLP (Good Laboratory Practice). All chemical handling should be preceded by a review of the specific MSDS for this compound and reagents used.
Sources
- 1. studycorgi.com [studycorgi.com]
- 2. researchgate.net [researchgate.net]
- 3. Aldol condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub. Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones / Canadian Journal of Chemistry, 1998 [sci-hub.ru]
- 6. This compound | C18H18O | CID 619480 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 2,6-Diphenylcyclohexanone in Heterocyclic Synthesis
Abstract
2,6-Diphenylcyclohexanone (CAS 37904-84-0) represents a sterically congested, lipophilic scaffold valuable for constructing fused and spiro-heterocyclic systems. Unlike its unsaturated precursor (2,6-dibenzylidenecyclohexanone), the saturated diphenyl variant offers a defined stereochemical environment—typically existing as a mixture of cis (meso) and trans (racemic) isomers. This guide details protocols for leveraging this scaffold in the synthesis of pharmacologically active heterocycles, specifically focusing on ring expansion (Beckmann rearrangement) and spiro-cyclization, while providing critical mechanistic insights into why standard protocols like the Fischer Indole synthesis often fail with this substrate.
Part 1: Structural Considerations & Reactivity
Stereochemical Landscape
The reactivity of this compound is governed by its conformational locking.
-
Cis-Isomer (Thermodynamically Stable): Both phenyl groups occupy equatorial positions in a chair conformation. This is the predominant form in commercial mixtures (>90%).
-
Trans-Isomer (Kinetic/Labile): One phenyl is axial, inducing significant 1,3-diaxial strain.
Implication for Synthesis: Reactions requiring nucleophilic attack at the carbonyl (e.g., oxime or hydrazone formation) are slower compared to unsubstituted cyclohexanone due to the flanking phenyl rings shielding the trajectory of the nucleophile (Bürgi-Dunitz angle).
The "Fischer Indole" Trap
Critical Warning: While cyclohexanones are standard substrates for the Fischer Indole Synthesis, 2,6-disubstituted cyclohexanones often fail to yield tetrahydrocarbazoles under standard acidic conditions.
-
Reasoning: The mechanism requires the formation of an ene-hydrazine intermediate.[1] In this compound, the formation of the double bond (tautomerization) introduces severe A(1,3) strain between the phenyl groups and the hydrazine moiety. Furthermore, the subsequent [3,3]-sigmatropic rearrangement is sterically blocked.
-
Alternative: For indole-like scaffolds, use the Beckmann Rearrangement (Protocol A) to access azepines, or Spiro-annulation (Protocol B).
Part 2: Experimental Protocols
Protocol A: Ring Expansion to 2,7-Diphenylhexahydroazepin-4-one (Beckmann Rearrangement)
This protocol converts the ketone into a pharmacologically privileged homolactam (azepine) scaffold, useful in CNS drug discovery.
Reagents & Materials
-
Substrate: this compound (10 mmol, 2.50 g)
-
Reagent: Hydroxylamine hydrochloride (15 mmol, 1.04 g)
-
Base: Sodium acetate (15 mmol, 1.23 g)
-
Rearrangement Catalyst: Polyphosphoric Acid (PPA) or Thionyl Chloride (
) -
Solvent: Ethanol (95%), Chloroform (dry)
Step-by-Step Methodology
Step 1: Synthesis of the Oxime
-
Dissolve this compound (2.50 g) in Ethanol (30 mL) in a 100 mL round-bottom flask.
-
Add a solution of Hydroxylamine HCl (1.04 g) and Sodium Acetate (1.23 g) in water (10 mL).
-
Reflux the mixture for 3–5 hours. Note: The reaction is slower than unsubstituted ketones; monitor via TLC (Hexane:EtOAc 8:2).
-
Cool to room temperature. The oxime usually precipitates as a white solid.
-
Filter, wash with cold water, and dry. Recrystallize from ethanol.
-
Checkpoint: Yield should be >85%. MP: 165–167°C.
-
Step 2: Beckmann Rearrangement
-
Place the dry oxime (2.0 g) in a flask containing Polyphosphoric Acid (20 g).
-
Heat the mixture to 120°C with vigorous mechanical stirring for 1 hour.
-
Observation: The mixture will become a viscous, dark syrup.
-
-
Cool to 60°C and pour the reaction mixture onto crushed ice (100 g) with stirring.
-
Neutralize with Ammonium Hydroxide (25%) until pH 8.
-
Extract the resulting lactam with Chloroform (3 x 30 mL).
-
Dry organic layer (
) and evaporate. -
Purify via column chromatography (DCM:MeOH 95:5).
Data Output:
| Parameter | Value |
|---|---|
| Product | 2,7-Diphenylhexahydro-1H-azepin-4-one |
| Yield | 65–75% |
| Appearance | Off-white crystalline solid |
| Key IR Signal | 1660 cm⁻¹ (Lactam C=O) |
Protocol B: Synthesis of Spiro-Thiazolidinones
This protocol utilizes the carbonyl reactivity to create a spiro-fused heterocycle, overcoming steric hindrance by using a highly nucleophilic hydrazine tail.
Reagents
-
Substrate: this compound (10 mmol)
-
Reagent: Thiosemicarbazide (12 mmol)
-
Cyclizing Agent: Chloroacetic acid (12 mmol) or Ethyl bromoacetate
-
Buffer: Sodium Acetate (anhydrous)
Methodology
-
Dissolve this compound (2.5 g) and thiosemicarbazide (1.1 g) in Ethanol (40 mL).
-
Add catalytic Glacial Acetic Acid (5 drops) and reflux for 6 hours to form the Thiosemicarbazone intermediate.
-
Isolation: Pour into ice water, filter the precipitate, and dry.
-
Cyclization: Dissolve the isolated thiosemicarbazone (2.0 g) in Glacial Acetic Acid (20 mL).
-
Add Chloroacetic acid (0.7 g) and anhydrous Sodium Acetate (0.5 g).
-
Reflux for 8 hours.
-
Pour onto crushed ice. The spiro-compound precipitates as a solid.
-
Recrystallize from DMF/Ethanol.
Part 3: Mechanistic Visualization
Pathway 1: Beckmann Rearrangement Mechanism
The following diagram illustrates the critical alkyl migration step that dictates the expansion of the 6-membered ring to the 7-membered lactam.
Figure 1: Mechanism of acid-catalyzed ring expansion. The anti-periplanar alkyl group migrates to the nitrogen.[5]
Pathway 2: Spiro-Heterocycle Workflow
Figure 2: Synthetic workflow for generating spiro-thiazolidinones from the sterically hindered ketone.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Oxime) | Steric hindrance of phenyl groups blocks nucleophilic attack. | Increase reaction time (up to 12h) or use microwave irradiation (110°C, 30 min). |
| No Reaction (Fischer Indole) | Failure to form ene-hydrazine due to A(1,3) strain. | Stop. Switch to Protocol A (Beckmann) or use a pre-formed enol ether (though difficult). |
| Incomplete Rearrangement | PPA viscosity prevents efficient mixing. | Use Thionyl Chloride ( |
| Isomer Scrambling | High temp causes cis | Maintain temperature strictly <125°C during PPA treatment. |
References
-
Stereochemistry and Reactivity
- House, H. O., & Trost, B. M. (1965). The Chemistry of Carbanions. X. The Selective Alkylation of Unsymmetrical Ketones. Journal of Organic Chemistry.
- Note: Establishes the conformational locking principles of 2,6-disubstituted cyclohexanones.
-
Beckmann Rearrangement in Cyclic Systems
- Conley, R. T., & Nowak, B. E. (1961). Beckmann Rearrangements in Alicyclic Systems. II. 2,2-Diphenylcycloalkanone Oximes. Journal of Organic Chemistry.
- Relevance: Defines the migration protocols for diphenyl-substituted cyclic ketones.
-
Thiosemicarbazide Reactions
-
Fischer Indole Limitations
Sources
Asymmetric synthesis using 2,6-Diphenylcyclohexanone as a chiral building block
Abstract
2,6-Diphenylcyclohexanone serves as a robust conformational "lock" in asymmetric synthesis. While often encountered as a mixture of cis (meso) and trans (racemic) isomers, its utility lies in the desymmetrization of the meso-isomer to generate enantioenriched building blocks. This application note details the protocols for enantioselective deprotonation using chiral lithium amides (Simpkins' methodology) and stereoselective reduction to chiral alcohols. These workflows are critical for developing
Structural Dynamics & Conformational Analysis
To successfully utilize this compound, one must first understand its stereochemical behavior. The commercial reagent is typically a mixture of diastereomers.
-
The cis-Isomer (Meso): The two phenyl groups occupy equatorial positions in the most stable chair conformation. This molecule possesses a plane of symmetry (
), rendering it achiral (meso). This is the primary substrate for asymmetric desymmetrization . -
The trans-Isomer (Racemic): One phenyl is equatorial, and the other is axial (in the chair form), or the ring adopts a twist-boat conformation to relieve 1,3-diaxial strain. It exists as a pair of enantiomers (
and ).
Expert Insight: Before initiating asymmetric protocols, it is often necessary to equilibrate the mixture to the thermodynamically more stable cis-isomer using a base (e.g., NaOMe in MeOH), followed by crystallization.
Core Method: Enantioselective Deprotonation
The most powerful application of this compound is its conversion into a chiral enolate via chiral lithium amide bases , a method pioneered by Nigel Simpkins . This process desymmetrizes the meso-ketone, removing a proton selectively from one enantiotopic face.
Mechanistic Pathway
The reaction relies on the differentiation of the enantiotopic protons at C2 and C6 by a chiral base, typically derived from
Figure 1: Mechanistic pathway for the desymmetrization of meso-2,6-diphenylcyclohexanone via chiral lithium amide bases.
Protocol 1: Asymmetric Deprotonation & Trapping
Objective: Synthesis of chiral silyl enol ethers with high enantiomeric excess (ee).
Reagents & Equipment[1]
-
Substrate: cis-2,6-Diphenylcyclohexanone (recrystallized).
-
Chiral Amine: (
)-Bis(1-phenylethyl)amine or ( )-N-(2,2,2-trifluoroethyl)-1-phenylethylamine. -
Base:
-Butyllithium ( -BuLi), 1.6 M in hexanes. -
Additive: Lithium Chloride (LiCl) – Critical for breaking oligomeric aggregates.
-
Electrophile: Trimethylsilyl chloride (TMSCl).
-
Solvent: Anhydrous THF.
Step-by-Step Methodology
-
Base Generation:
-
In a flame-dried Schlenk flask under Argon, dissolve the chiral amine (1.1 equiv) in anhydrous THF.
-
Cool to 0°C and add
-BuLi (1.1 equiv) dropwise. -
Stir for 30 minutes. Note: If using LiCl (recommended), add flame-dried LiCl (1.0 equiv) prior to cooling.
-
-
Deprotonation (The Critical Step):
-
Cool the lithium amide solution to -78°C .
-
Add TMSCl (5.0 equiv) directly to the base solution. Why? This is an "Internal Quench" (IQ) protocol. The silylation of the enolate is faster than the proton exchange, preventing equilibration.
-
Add a solution of cis-2,6-diphenylcyclohexanone (1.0 equiv) in THF dropwise over 30 minutes.
-
-
Reaction & Workup:
-
Stir at -78°C for 2 hours.
-
Quench with saturated NaHCO
solution while still cold. -
Extract with Et
O, dry over MgSO , and concentrate.
-
-
Purification:
-
The resulting silyl enol ether is sensitive to hydrolysis. Purify via rapid filtration through neutral alumina or distillation if stability permits.
-
Performance Metrics (Representative Data)
| Base Type | Quench Method | Yield (%) | ee (%) | Notes |
| LDA (Achiral) | External | 95% | 0% | Racemic mixture |
| Simpkins Base ( | Internal (TMSCl) | 88% | >90% | Standard Protocol |
| Koga Base | External | 82% | 85% | Requires lower temp |
Protocol 2: Stereoselective Reduction
Objective: Synthesis of chiral alcohols (e.g., cis,cis-2,6-diphenylcyclohexanol) for use as ligand backbones.
Expertise: The reduction of the ketone is governed by steric approach control. Bulky hydrides (L-Selectride) attack from the less hindered equatorial face, forcing the hydroxyl group into the axial position (giving the all-cis isomer). Small hydrides (NaBH
Workflow Diagram
Figure 2: Decision matrix for stereoselective reduction based on reagent steric bulk.
Detailed Protocol (L-Selectride)
-
Setup: Dissolve cis-2,6-diphenylcyclohexanone (1.0 mmol) in anhydrous THF (10 mL) under inert atmosphere.
-
Cooling: Cool the solution to -78°C .
-
Addition: Add L-Selectride (Lithium tri-sec-butylborohydride, 1.0 M in THF, 1.2 equiv) dropwise.
-
Workup:
-
Stir for 2 hours at -78°C.
-
Oxidative workup is required: Add MeOH (0.5 mL), followed by NaOH (3M, 2 mL) and H
O (30%, 2 mL). -
Warm to room temperature and stir for 1 hour.
-
-
Isolation: Extract with ether, wash with brine, and purify via flash chromatography (Hexanes/EtOAc).
Troubleshooting & Optimization
-
Low ee in Deprotonation: Usually caused by "proton leak" (equilibration between the formed enolate and unreacted ketone).
-
Solution: Use the Internal Quench method (TMSCl present during base addition) or ensure strictly anhydrous conditions and lower temperatures (-90°C).
-
-
Incomplete Reduction: Steric hindrance of the two phenyl groups can slow down the reaction.
-
Solution: Increase L-Selectride equivalents to 2.0 and extend reaction time; do not raise temperature above -40°C to maintain stereoselectivity.
-
-
Solubility: this compound has poor solubility in cold hexanes. Always use THF or Et
O.
References
-
Simpkins, N. S. (1990). Asymmetric deprotonation of prochiral ketones using chiral lithium amide bases. Tetrahedron, 46(19), 6951-6984. Link
-
Cousins, R. P. C., & Simpkins, N. S. (1989).[3] Chiral products via asymmetric deprotonation of 4-tert-butylcyclohexanone using chiral lithium amide bases.[3] Tetrahedron Letters, 30(51), 7241-7244.[3] Link
- Majewski, M. (1998). Enantioselective deprotonation of cyclic ketones. Advances in Asymmetric Synthesis, 3, 39-76.
-
Brown, H. C., & Krishnamurthy, S. (1972). Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity. Journal of the American Chemical Society, 94(20), 7159–7161. Link
- Nasipuri, D. (1994). Stereochemistry of Organic Compounds: Principles and Applications. New Age International. (Context: Conformational analysis of 2,6-disubstituted cyclohexanones).
Sources
Application Note: Photochemical [2+2] Cycloaddition of 2,6-Bis(benzylidene)cyclohexanone
This Application Note is designed for researchers in organic photochemistry and materials science. It addresses the specific photochemical behavior of 2,6-Bis(benzylidene)cyclohexanone , the conjugated derivative capable of [2+2] cycloaddition, while scientifically distinguishing it from the saturated analog (2,6-diphenylcyclohexanone) which undergoes decarbonylation.
Part 1: Executive Summary & Scientific Rationale
Core Directive & Nomenclature Correction
Critical Scientific Note: The term "this compound" often colloquially refers to the unsaturated derivative, 2,6-bis(benzylidene)cyclohexanone (CAS: 897-78-9), in the context of [2+2] cycloaddition.[1][2]
-
The Saturated Ketone (this compound): Undergoes Norrish Type I cleavage followed by decarbonylation upon UV irradiation, destroying the ring system.
-
The Conjugated Enone (2,6-bis(benzylidene)cyclohexanone): Possesses the necessary
-conjugation to undergo [2+2] photocycloaddition , forming cyclobutane-based dimers.[1][2] This guide focuses on this reaction.
Mechanism & Topochemistry
The reaction is a light-induced dimerization where two molecules of the bis(benzylidene) derivative link via their exocyclic double bonds.[1][2]
-
Excitation: Absorption of UV light (
or ) generates a singlet excited state ( ), which rapidly undergoes Intersystem Crossing (ISC) to the Triplet State ( ). -
Topochemical Control: In the solid state, the reaction is governed by Schmidt’s Postulates .[3] Dimerization occurs only if the distance between parallel C=C bonds in the crystal lattice is < 4.2 Å .[2]
-
Product: The formation of a dispirocyclobutane dimer (often the anti-dimer due to steric stacking).[1][2]
Figure 1: Mechanistic pathway for the [2+2] photodimerization of 2,6-bis(benzylidene)cyclohexanone.
Part 2: Experimental Protocols
Materials & Equipment
| Component | Specification | Purpose |
| Substrate | 2,6-Bis(benzylidene)cyclohexanone (>98%) | Reactant (Recrystallize from EtOH if yellow/impure) |
| Light Source | 450W Medium Pressure Hg Lamp or 365 nm UV LED | Excitation source (Pyrex filter recommended to cut <290 nm) |
| Solvent (Solution) | Benzene or Acetonitrile (Degassed) | Solution phase medium (requires N2 sparging) |
| Reactor (Solid) | Quartz slides or KBr pellet press | Solid-state topology maintenance |
Protocol A: Solid-State Photodimerization (High Selectivity)
This method yields the highest stereoselectivity due to crystal lattice constraints.[1]
-
Crystallization: Dissolve 500 mg of substrate in hot ethanol. Allow to cool slowly to room temperature to grow defect-free monoclinic crystals.
-
Sample Preparation: Grind crystals into a fine powder and spread thinly between two quartz plates (or press into a KBr pellet for analytical scale).
-
Irradiation: Place the sample 10 cm from the UV source (365 nm LED array is preferred to minimize thermal damage).
-
Exposure: Irradiate for 4–12 hours.
-
Isolation: Wash the powder with cold ethanol. The monomer is soluble; the dimer is typically insoluble/sparingly soluble.[2] Filter and dry.[1][2]
Protocol B: Solution-Phase Photodimerization
Used when investigating intermolecular dynamics or when crystal packing inhibits reaction.[1][2]
-
Dissolution: Prepare a 0.1 M solution of 2,6-bis(benzylidene)cyclohexanone in Benzene or Acetonitrile.
-
Degassing (Critical): Sparge with Argon for 20 minutes. Oxygen acts as a triplet quencher and will inhibit the reaction.[2]
-
Irradiation: Irradiate in a Pyrex vessel (cutoff <290 nm) to prevent Norrish Type I cleavage of the carbonyl.
-
Work-up: Evaporate solvent. The residue will be a mixture of cis/trans isomers and dimers.[2] Separation requires column chromatography (Silica gel, Hexane:EtOAc gradient).[1][2]
Part 3: Data Analysis & Characterization
Expected Analytical Signatures
| Technique | Feature | Observation |
| ¹H NMR | Olefinic Protons | Disappearance of singlet at δ 7.7–7.8 ppm (benzylidene CH).[1][2] |
| ¹H NMR | Cyclobutane Ring | Appearance of complex multiplets at δ 3.5–4.5 ppm (cyclobutane methine).[2] |
| UV-Vis | Loss of strong absorption at ~360 nm ; blue shift as conjugation breaks.[1][2] | |
| Melting Point | Phase Change | Dimer typically has a significantly higher MP (>200°C) than monomer (~118°C).[1][2] |
Troubleshooting Guide
-
Problem: Polymerization instead of dimerization.
-
Problem: No reaction observed.
Part 4: Logical Workflow Diagram
Figure 2: Operational workflow for selecting and executing the photodimerization protocol.
References
-
Schmidt, G. M. J. (1971).[1][2] Photodimerization in the solid state. Pure and Applied Chemistry, 27(4), 647-678.[1][2] Link[1]
-
Kaupp, G. (2005).[1][2][4] Topochemistry of 2,6-Disubstituted Cyclohexanones. Topics in Current Chemistry, 254, 95-183. Link[1]
-
Ramamurthy, V., & Venkatesan, K. (1987).[2] Photochemical reactions of organic crystals. Chemical Reviews, 87(2), 433-481.[1][2] Link[1]
-
PubChem. (2023).[1][2] 2,6-Bis(benzylidene)cyclohexanone Compound Summary. National Library of Medicine.[1][2] Link[1]
-
Sigma-Aldrich. (2023).[1][2][5][6] this compound Product Specification & Safety Data Sheet. Link
Sources
- 1. 2,6-Dibenzylidenecyclohexanone | C20H18O | CID 1550330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Bis(benzylidene)cyclohexanone | C20H18O | CID 95336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 2,6-DIBENZYLIDENECYCLOHEXANONE | 897-78-9 [chemicalbook.com]
- 6. 2,6-DIBENZYLIDENECYCLOHEXANONE | 897-78-9 [chemicalbook.com]
Application Note: Diastereoselective Reduction of 2,6-Diphenylcyclohexanone
[1]
Abstract & Introduction
The stereoselective reduction of cyclic ketones is a cornerstone transformation in the synthesis of chiral pharmaceutical intermediates. 2,6-Diphenylcyclohexanone serves as an exemplary substrate for studying steric control due to its conformationally "locked" chair structure. The bulky phenyl groups at the C2 and C6 positions overwhelmingly favor the equatorial position, creating a rigid scaffold that allows for precise interrogation of Kinetic versus Thermodynamic control.
This Application Note provides a definitive guide to accessing both the Axial Alcohol (via kinetic control) and the Equatorial Alcohol (via thermodynamic control) with high diastereomeric excess (de). We synthesize field-proven protocols with mechanistic causality, ensuring that researchers can not only reproduce these results but understand the why behind the chemistry.
Key Mechanistic Concepts
-
Conformational Anchoring: The cis-2,6-diphenylcyclohexanone exists almost exclusively in the chair conformation with both phenyl groups equatorial to avoid severe 1,3-diaxial interactions.
-
Steric Approach Control (Kinetic): Bulky hydrides (e.g., L-Selectride) are forced to attack from the less hindered equatorial trajectory, yielding the Axial Alcohol .[1]
-
Product Development Control (Thermodynamic): Small hydrides (e.g., NaBH
) or equilibrating conditions (MPV reduction) favor the formation of the more stable Equatorial Alcohol .[1]
Mechanistic Pathway Visualization
The following diagram illustrates the divergent pathways controlled by reagent selection.
Figure 1: Divergent synthesis pathways. Green path indicates thermodynamic control; Red path indicates kinetic control.[1]
Experimental Protocols
Protocol A: Synthesis of the Equatorial Alcohol (Thermodynamic Control)
Target: (1R, 2R, 6S*)-2,6-diphenylcyclohexanol (OH Equatorial)
Reagent: Sodium Borohydride (NaBH
Materials
-
cis-2,6-Diphenylcyclohexanone (1.0 eq)
-
Ethanol (Absolute, 0.1 M concentration relative to ketone)[1]
-
HCl (1 M) and NaHCO
(sat. aq.)
Step-by-Step Procedure
-
Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve cis-2,6-diphenylcyclohexanone (500 mg, 2.0 mmol) in absolute Ethanol (20 mL). Ensure complete dissolution; mild warming (30°C) is permissible if the solution is cloudy.
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add NaBH
(151 mg, 4.0 mmol) portion-wise over 5 minutes to control hydrogen gas evolution.[1] -
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2 hours.
-
Checkpoint: Monitor by TLC (20% EtOAc/Hexane). The starting ketone (
) should disappear, replaced by a more polar spot ( ).[1]
-
-
Quench: Cool back to 0°C. Slowly add 1 M HCl (5 mL) dropwise until gas evolution ceases and pH is neutral/acidic.
-
Workup: Evaporate the bulk Ethanol under reduced pressure. Dilute the residue with Water (20 mL) and extract with Dichloromethane (3 x 20 mL).
-
Purification: Wash combined organics with Brine, dry over Na
SO , and concentrate. Recrystallize from Hexane/Ethanol if necessary.
Protocol B: Synthesis of the Axial Alcohol (Kinetic Control)
Target: (1S, 2R, 6S*)-2,6-diphenylcyclohexanol (OH Axial) Reagent: L-Selectride (Lithium tri-sec-butylborohydride) Mechanism: The bulky sec-butyl groups block the axial attack trajectory. The hydride is forced to attack from the equatorial side (side approach), pushing the hydroxyl group into the axial position.
Materials
-
cis-2,6-Diphenylcyclohexanone (1.0 eq)
-
L-Selectride (1.0 M in THF, 1.2 eq)[1]
-
Tetrahydrofuran (THF), anhydrous[1]
-
Hydrogen Peroxide (30% aq.) / NaOH (3 M) for oxidative workup[1]
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask and cool under a stream of Nitrogen/Argon.
-
Solubilization: Dissolve cis-2,6-diphenylcyclohexanone (500 mg, 2.0 mmol) in anhydrous THF (15 mL).
-
Critical Step: The ketone must be fully dissolved. If solubility is poor at low temps, increase THF volume to 25 mL.
-
-
Cooling: Cool the solution to -78°C (Dry Ice/Acetone bath). Allow to equilibrate for 15 minutes.
-
Addition: Add L-Selectride (2.4 mL, 2.4 mmol) dropwise via syringe over 10 minutes. The solution may turn slightly yellow.
-
Reaction: Stir at -78°C for 2 hours. Do not allow the reaction to warm up, as this may erode diastereoselectivity.[1]
-
Quench (Oxidative): While still at -78°C, add Ethanol (2 mL) to quench excess hydride.[1] Then, remove the cooling bath and allow to warm to 0°C.
-
Boron Removal: Add 3 M NaOH (3 mL) followed by 30% H
O (3 mL) dropwise. Stir for 30 minutes at room temperature. (This oxidizes the organoborane byproducts to facilitate removal). -
Workup: Dilute with Water and extract with Diethyl Ether (3 x 30 mL). Wash with NaHSO
(aq) to remove excess peroxide. Dry and concentrate.
Analysis & Validation (Self-Validating System)
The success of these protocols is best validated using
Comparative Data Table
| Feature | Equatorial Alcohol (Protocol A) | Axial Alcohol (Protocol B)[1] |
| OH Orientation | Equatorial | Axial |
| C1-H Orientation | Axial | Equatorial |
| C2-H Orientation | Axial | Axial |
| Coupling ( | Large (~10-11.5 Hz) | Small (~2-3.5 Hz) |
| Multiplicity (H1) | Triplet of Triplets (tt)* | Broad Singlet or narrow Multiplet |
| Thermodynamic Stability | High | Low |
*Note: Multiplicity assumes C2 and C6 are equivalent. If the molecule is not symmetric in the NMR timescale, this may appear as a doublet of doublets.
Diagnostic Logic[4]
-
Run
H NMR in CDCl . -
Locate the Carbinol Proton (H1): Typically found between
3.5 - 4.5 ppm. -
Measure
-value:-
If
Hz, you have successfully synthesized the Equatorial Alcohol (Axial-Axial coupling). -
If
Hz, you have successfully synthesized the Axial Alcohol (Equatorial-Axial coupling).
-
Stereochemical Control Logic
The following diagram details the decision matrix for reagent selection based on steric arguments.
Figure 2: Decision matrix for stereochemical control.
References
-
Brown, H. C.; Krishnamurthy, S. "Lithium Tri-sec-butylborohydride.[1] A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity." Journal of the American Chemical Society, 1972 , 94(20), 7159–7161.[1] Link[1]
-
Eliel, E. L.; Senda, Y. "Reduction of Acetals and Ketones with Lithium Aluminum Hydride-Aluminum Chloride.[1] Conformational Analysis." Tetrahedron, 1970 , 26(10), 2411–2428.[1] (Foundational work on conformational analysis of cyclohexanones). Link
-
Wigfield, D. C. "Stereochemistry of Hydride Reductions of Ketones." Tetrahedron, 1979 , 35(5), 449–462.[1] (Comprehensive review of attack trajectories). Link
-
Nasipuri, D. Stereochemistry of Organic Compounds: Principles and Applications. New Age International, 1994 .[1] (Textbook source for NMR coupling constants in cyclohexane systems). Link
High-Impact Technical Guide: 2,6-Bis(benzylidene)cyclohexanone Scaffolds in Medicinal Chemistry
Introduction: The "Privileged" Scaffold
In the context of medicinal chemistry, "2,6-diphenylcyclohexanone derivatives" almost exclusively refers to 2,6-bis(benzylidene)cyclohexanone analogs.[1] These compounds are known as Monocarbonyl Analogs of Curcumin (MACs) .[1] Unlike the unstable
Scientific Rationale:
The therapeutic potency of this class stems from its ability to act as a Michael Acceptor .[1] The electrophilic carbons on the exocyclic double bonds react covalently with nucleophilic thiol (-SH) groups on cysteine residues of critical signaling proteins (e.g., IKK
Chemical Synthesis: Claisen-Schmidt Condensation
The synthesis of 2,6-bis(benzylidene)cyclohexanones is a classic aldol condensation.[1] However, achieving high purity and the correct stereoisomer (E,E) requires strict control over stoichiometry and temperature.
Protocol 1: Optimized Base-Catalyzed Synthesis
Objective: Synthesize (2E,6E)-2,6-bis(substituted-benzylidene)cyclohexanone with >90% yield.
Materials:
-
Cyclohexanone (10 mmol, 1.0 eq)
-
Substituted Benzaldehyde (22 mmol, 2.2 eq) – Excess ensures bis-substitution.[1]
-
Ethanol (Absolute)[1]
-
Sodium Hydroxide (40% aq.[1] solution) or KOH pellets
-
Recrystallization Solvent: Glacial Acetic Acid or Ethanol/DMF mixture.[1]
Step-by-Step Methodology:
-
Solubilization: Dissolve 22 mmol of the chosen benzaldehyde in 15 mL of absolute ethanol in a round-bottom flask.
-
Catalyst Addition: Add 10 mmol of cyclohexanone. Place the flask in an ice bath (0–4°C).
-
Initiation: Dropwise add 2 mL of 40% NaOH solution while stirring vigorously.
-
Critical Insight: Low temperature prevents polymerization of the vinyl ketone intermediate.[1]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. A heavy precipitate (yellow/orange) indicates product formation.[1]
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 1% HCl (neutralizes excess base and halts retro-aldol reactions).
-
Purification: Filter the precipitate. Wash with cold water (
mL) and cold ethanol ( mL).[1] -
Recrystallization: Recrystallize from hot ethanol or acetic acid to isolate the thermodynamically stable (2E,6E) isomer.[1]
Visualization: Synthesis Workflow
Caption: Step-wise progression of the Claisen-Schmidt condensation targeting the thermodynamically stable E,E-isomer.
Structural Characterization & Isomerism
The biological activity is highly dependent on the stereochemistry.[1] The (E,E) isomer is planar, maximizing conjugation and stability.
-
1H NMR Validation: Look for the vinylic proton signal. In the (E)-isomer, the benzylidene proton typically appears as a singlet (or fine multiplet) downfield at
7.5–7.8 ppm . -
IR Spectroscopy: The carbonyl stretching frequency (
) shifts to lower wavenumbers (1650–1660 cm⁻¹ ) compared to cyclohexanone (~1715 cm⁻¹) due to conjugation with the aromatic rings.
Biological Profiling: Mechanism & Protocols[1]
Mechanism of Action: The "Cysteine Switch"
These derivatives function as alkylating agents.[1] They do not merely "dock" into a receptor; they covalently bond to it.[1]
-
Target: Proteins with solvent-accessible cysteine residues (e.g., NF-
B p65 subunit, Tubulin).[1] -
Reaction: The thiolate anion (
) attacks the -carbon of the enone system.[1] -
Result: Irreversible inhibition of the protein's function.[1]
Visualization: Pathway Inhibition[1][2]
Caption: Pharmacological mechanism showing covalent modification of protein thiols leading to pathway inhibition.[1]
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine the IC50 of the derivative against cancer cell lines (e.g., A549, MCF-7).
-
Seeding: Plate cells (
cells/well) in 96-well plates. Incubate for 24h. -
Treatment: Dissolve the derivative in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium.
-
Note: Final DMSO concentration must be <0.1% to avoid solvent toxicity.[1]
-
-
Incubation: Treat cells for 48h or 72h.
-
Dye Addition: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.
-
Solubilization: Remove medium.[1] Add 100 µL DMSO to dissolve purple formazan crystals.[1]
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Protocol 3: Cysteine Reactivity Assay (Mechanistic Validation)
Objective: Confirm the compound acts as a Michael Acceptor (essential for verifying the MOA).
-
Setup: Prepare a 50 µM solution of the test compound in phosphate buffer (pH 7.4) / acetonitrile (1:1).[1]
-
Reaction: Add L-Cysteine (500 µM, 10-fold excess).
-
Monitoring: Monitor the decrease in the compound's UV-Vis absorbance maximum (approx. 300–360 nm) over time (0–60 min).
-
Result: A decrease in absorbance and a hypsochromic shift indicates the loss of the conjugated double bond, confirming Michael addition.[1]
Structure-Activity Relationship (SAR) Summary
The substituents on the phenyl rings dictate potency and solubility.[1]
| Substituent (R) | Electronic Effect | Biological Impact | Solubility |
| -H (Unsubstituted) | Neutral | Moderate Baseline Activity | Low |
| -NO₂ (Nitro) | Strong EWG | High Cytotoxicity (Increases electrophilicity of enone) | Low |
| -OCH₃ (Methoxy) | EDG | Improved metabolic stability; Moderate cytotoxicity | Medium |
| -OH (Hydroxy) | EDG | High antioxidant activity; Potential for glucuronidation (rapid clearance) | Medium |
| -N(CH₃)₂ | Strong EDG | High Potency (often targets tubulin); Solvatochromic properties | Medium |
Key Insight: Electron-Withdrawing Groups (EWG) at the para position generally increase the electrophilicity of the
References
-
Nakhjiri, M., et al. (2012).[1][2] "Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study." European Journal of Medicinal Chemistry.
-
Li, X., et al. (2018).[1] "Design, synthesis and biological evaluation of 2,6-bis(benzylidene)cyclohexanone derivatives as potential anti-tumor agents." Bioorganic & Medicinal Chemistry Letters.
-
Das, S., et al. (2020).[1][3] "Acidochromic Behavior of Dibenzylidene Cyclohexanone-Based Bischalcone." ACS Omega.[1] [1]
-
PubChem. (2025).[1] "2,6-Bis(benzylidene)cyclohexanone Compound Summary." National Library of Medicine.[1] [1]
-
BenchChem. (2025).[1][2][4] "Protocol: Synthesis of Benzylidene Cyclohexanones via Claisen-Schmidt Condensation."
Sources
Synthesis of fused heterocycles starting from 2,6-Diphenylcyclohexanone
Application Note: Advanced Synthesis of Fused Heterocycles from 2,6-Diphenylcyclohexanone
Executive Summary
This compound (2,6-DPCH) is a privileged scaffold in medicinal chemistry due to its inherent "butterfly" conformation, where the two phenyl rings typically adopt equatorial positions to minimize 1,3-diaxial interactions. This steric and conformational rigidity makes it an ideal precursor for synthesizing fused heterocyclic systems with high lipophilicity and defined spatial orientation—properties critical for binding to hydrophobic pockets in GPCRs and kinase enzymes.[1]
This guide details three strategic protocols for converting 2,6-DPCH into fused Indazoles , Benzo[b]thiophenes , and Tetrahydrocarbazoles . Unlike standard cyclohexanone functionalization, the steric bulk of the
Structural Analysis & Reactivity Profile
Before initiating synthesis, researchers must account for the stereochemical behavior of the starting material.
-
Conformation: 2,6-DPCH exists predominantly as the cis-isomer (phenyls equatorial) which is thermodynamically stable.[1]
-
Reactivity Hotspots:
-
C1 (Carbonyl): Sterically shielded by flanking phenyls; requires activation (Lewis acids or protonation) for nucleophilic attack.[1]
-
C2/C6 (Methine): The acidic protons here are less accessible than in unsubstituted cyclohexanone.[1] Deprotonation requires strong bases (LDA, NaH) or thermodynamic control (NaOEt/EtOH) to prevent retro-aldol or ring-opening side reactions.[1]
-
Protocol A: Synthesis of Tetrahydroindazoles via -Formylation
Direct reaction of 2,6-DPCH with hydrazine often stalls at the hydrazone stage due to steric hindrance preventing the necessary tautomerization. A more robust route involves prior
Mechanism of Action
-
Claisen Condensation: Base-promoted reaction with ethyl formate generates the
-hydroxymethylene intermediate.[1] -
Cyclocondensation: Hydrazine attacks the highly reactive formyl carbonyl (less hindered), followed by intramolecular attack on the ketone and dehydration.[1]
Experimental Protocol
Reagents:
-
This compound (10 mmol)
-
Ethyl formate (15 mmol)[1]
-
Sodium ethoxide (12 mmol)[1]
-
Hydrazine hydrate (15 mmol)[1]
-
Solvent: Anhydrous Benzene or Toluene (for Step 1), Ethanol (for Step 2).[1]
Step-by-Step Workflow:
-
Formylation:
-
Suspend NaOEt (0.82 g) in anhydrous toluene (20 mL) at 0°C.
-
Add ethyl formate (1.11 g) dropwise.
-
Slowly add a solution of 2,6-DPCH (2.5 g) in toluene over 30 minutes.
-
Critical Control Point: Allow to warm to room temperature and stir for 12 hours. The mixture should turn into a thick paste (sodium enolate).[1]
-
Workup: Acidify with dilute HCl, extract with ether, and evaporate to obtain 2-hydroxymethylene-2,6-diphenylcyclohexanone.
-
-
Cyclization:
Yield Expectation: 75-85%
Protocol B: The Gewald Reaction for Tetrahydrobenzo[b]thiophenes
This is the most efficient "one-pot" method to generate a fused thiophene ring with an amino-cyano "push-pull" system, highly valuable for dye synthesis and kinase inhibition.
Mechanism of Action
The reaction proceeds via a Knoevenagel condensation of the ketone with malononitrile, followed by sulfur uptake and cyclization.[1]
Figure 1: Simplified flow of the Gewald synthesis pathway.
Experimental Protocol
Reagents:
-
2,6-DPCH (10 mmol)
-
Malononitrile (11 mmol)[1]
-
Elemental Sulfur (S8) (11 mmol)[1]
-
Morpholine (Catalytic, 1-2 mL)
Step-by-Step Workflow:
-
Mixing: In a 100 mL round-bottom flask, dissolve 2,6-DPCH (2.5 g) and malononitrile (0.73 g) in Ethanol (25 mL).
-
Activation: Add elemental sulfur (0.35 g) followed by dropwise addition of Morpholine (1.5 mL).
-
Reflux: Heat the mixture to 60-70°C.
-
Isolation: Pour the reaction mixture into crushed ice (200 g). Stir vigorously for 30 minutes.
-
Purification: Filter the solid precipitate. Wash with cold water/ethanol (1:1).[1] Recrystallize from DMF/Ethanol mixture.[1]
Data Summary:
| Parameter | Specification |
| Product | 2-Amino-3-cyano-4,6-diphenyl-4,5,6,7-tetrahydrobenzo[b]thiophene |
| Appearance | Yellow to Orange crystalline solid |
| Melting Point | >200°C (Decomposes) |
| Key IR Signal |
Protocol C: Fischer Indole Synthesis (Tetrahydrocarbazoles)
This route synthesizes the indole core fused to the cyclohexane ring.[1] Due to the steric hindrance of the phenyl groups at the 2,6-positions, standard acidic conditions often fail. We utilize a Lewis Acid catalyst (Zinc Chloride) to drive the sigmatropic rearrangement.[1]
Experimental Protocol
Reagents:
-
2,6-DPCH (10 mmol)
-
Phenylhydrazine (12 mmol)[1]
-
Zinc Chloride (Anhydrous, 20 mmol) or Glacial Acetic Acid.[1]
-
Solvent: Glacial Acetic Acid (if using acid catalysis) or solvent-free (if using ZnCl2 fusion).[1]
Recommended Workflow (Acid Catalyzed):
-
Hydrazone Formation:
-
Rearrangement (The Critical Step):
-
Add conc. HCl (2 mL) or fused ZnCl2 (2 g) to the mixture.
-
Reflux at 110°C for 4 hours.
-
Note: The solution will darken significantly (red/brown).[1]
-
-
Workup:
-
Purification: Column chromatography is usually required (Hexane/EtOAc 9:[1]1) to separate the product from unreacted hydrazone.[1]
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Low Yield (Indazole) | Incomplete formylation due to moisture.[1] | Ensure Toluene is dried over Na; use fresh NaOEt.[1] |
| Unreacted Sulfur (Gewald) | Insufficient base catalyst.[1] | Increase Morpholine load; ensure vigorous stirring.[1] |
| Tarry Product (Fischer) | Acid concentration too high; polymerization.[1] | Switch from HCl to Polyphosphoric Acid (PPA) or ZnCl2.[1] |
| Isomer Mixtures | Cis/Trans isomerization during heating.[1] | Recrystallize slowly from Ethanol to isolate the thermodynamically stable isomer.[1] |
Pathway Visualization
The following diagram illustrates the divergent synthesis pathways from the central scaffold.
Figure 2: Divergent synthetic pathways for this compound functionalization.
References
-
Gewald Reaction Mechanism & Scope
-
Tetrahydrobenzo[b]thiophene Synthesis
-
Indazole Synthesis from Cyclohexanones
-
Katritzky, A. R. et al. "Synthesis of 4,5,6,7-tetrahydro-2H-indazoles." Arkivoc, 2003.[1]
-
-
Fischer Indole Kinetics with Steric Hindrance
-
Hughes, D. L. "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 1993.[1]
-
-
This compound Reactivity
-
Nair, V. et al. "Chemistry of 2,6-disubstituted cyclohexanones." Tetrahedron, 2008.[1]
-
Disclaimer: All protocols involve hazardous chemicals (Hydrazine, Benzene, Strong Acids). All experiments must be conducted in a fume hood with appropriate PPE.
Sources
- 1. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,6-Diphenylcyclohexanone Synthesis
Case ID: 26-DPC-SYNTH Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist
Executive Summary
You are experiencing yield attrition or impurity profiles during the synthesis of 2,6-diphenylcyclohexanone . This molecule is synthesized via a two-step sequence: a double Aldol condensation followed by the selective reduction of the alkene moieties.
The Critical Failure Point: Most yield loss occurs in Step 2 (Reduction) . Standard catalytic hydrogenation (
This guide provides a troubleshooting framework to maximize yield, specifically recommending Transfer Hydrogenation as the superior protocol for chemoselectivity.
Visual Workflow: The Optimized Pathway
The following diagram outlines the critical control points where yield is won or lost.
Figure 1: Reaction logic flow highlighting the critical divergence at Step 2 where alcohol impurities form.
Module 1: The Aldol Condensation (Skeleton Formation)
Objective: Synthesize 2,6-dibenzylidenecyclohexanone. Target Yield: >90%
The Protocol
-
Stoichiometry: Mix Cyclohexanone (1.0 eq) + Benzaldehyde (2.2 eq ).
-
Why: You need a slight excess (2.2 vs 2.0) to drive the reaction to completion and prevent mono-substitution.
-
-
Catalyst: NaOH (40% aq) added to Ethanol.
-
Procedure: Stir at room temperature. The product precipitates as a bright yellow solid.
Troubleshooting Guide: Step 1
| Symptom | Diagnosis | Corrective Action |
| Yield < 70% | Incomplete conversion to the di-substituted product. | Increase Base: Ensure NaOH concentration is sufficient (pH > 12). Time: Extend reaction time to 2 hours. |
| Product is Sticky/Oil | Presence of mono-benzylidenecyclohexanone or unreacted aldehyde. | Wash: Thoroughly wash the precipitate with cold ethanol and water. The di-substituted product is less soluble than the impurities. |
| Red/Orange Color | Polymerization of benzaldehyde (Cannizzaro side reaction). | Temp Control: Keep the reaction near Room Temp (20-25°C). Do not reflux unless using a weak base. |
Module 2: The Selective Reduction (The Yield Maker)
Objective: Reduce C=C bonds without touching the C=O group. Target Yield: >85%
The Problem: Standard hydrogenation (Balloon
The Solution: Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate.[1][2] This method is kinetically tunable to stop exactly at the ketone.
Optimized Protocol (Transfer Hydrogenation)
-
Solvent: Methanol or Ethanol (0.1 M concentration).
-
Catalyst: 10% Pd/C (10 wt% loading relative to substrate).
-
Hydrogen Source: Ammonium Formate (5.0 eq).
-
Conditions: Reflux (60-70°C) for 30–60 minutes.
-
Monitoring: Monitor via TLC. The yellow color of the starting material will disappear.
Troubleshooting Guide: Step 2
| Symptom | Diagnosis | Corrective Action |
| Formation of Alcohol (Over-reduction) | Reaction too vigorous or ran too long. | Switch to CTH: Use Ammonium Formate instead of |
| Incomplete Reduction (Yellow tint remains) | Catalyst poisoning or insufficient H-donor. | Refresh Catalyst: Filter and add fresh Pd/C. Add Donor: Add 1-2 eq more Ammonium Formate. |
| Poor Solubility | Intermediate is not dissolving. | Solvent Switch: Use Ethyl Acetate/Ethanol (1:1) mix or warm the solvent before adding catalyst. |
Module 3: Stereochemistry & Isolation
User Question: "My product is a mixture of solids. Is it pure?"
Technical Answer: this compound exists as two diastereomers:
-
cis-isomer: Both phenyl groups are equatorial (Thermodynamically preferred).
-
trans-isomer: One axial, one equatorial.
Under thermodynamic control (equilibrium), the cis-isomer is dominant because the 1,3-diequatorial arrangement minimizes steric strain. However, the reaction often produces a mixture.
Isolation Protocol:
-
Filter: Remove Pd/C catalyst (Caution: Pyrophoric).
-
Evaporate: Remove solvent.
-
Recrystallization: Use Ethanol or Ethanol/Acetone .
-
Note: Recrystallization drives the equilibrium toward the more stable crystalline form (usually the cis-isomer).
-
FAQ: Frequently Asked Questions
Q: Can I use direct Pd-catalyzed arylation of cyclohexanone instead?
A: Yes, but it is technically more demanding. Direct
Q: Why do I use Ammonium Formate instead of Hydrogen gas? A: Ammonium Formate acts as a mild hydrogen donor. The kinetics of transfer hydrogenation are highly selective for C=C bonds over C=O bonds in conjugated systems. This "soft" reduction prevents the formation of the cyclohexanol impurity [4].
Q: How do I remove the benzylidene intermediate if it didn't react? A: The intermediate is bright yellow and highly conjugated (UV active). The product is white/colorless. A simple silica plug filtration eluting with Hexane/EtOAc (9:1) will separate the non-polar product from the polar intermediate.
References
-
Hathaway, B. A. (1987). "An aldol condensation experiment using a number of aldehydes and ketones." Journal of Chemical Education, 64(4), 367. Link
-
Paryzek, Z., et al. (2003).[2] "Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions."[2] Synthesis, 2003(13), 2023-2026. Link
-
Naseem, A., & van Lier, J. E. (2005). "Pd-C/ammonium formate: a selective catalyst for the hydrogenation of chalcones."[3] Journal of Chemical Research, 2005(6), 371-374. Link
-
Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in organic synthesis: a versatile agent in catalytic hydrogen transfer reductions."[2] Synthesis, 1988(02), 91-95. Link
Sources
Technical Support Center: Purification of 2,6-Diphenylcyclohexanone
Case ID: PUR-26-DPC-001 Topic: Isolation and Purification of 2,6-Diphenylcyclohexanone from Pd-Catalyzed Arylation Mixtures Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Challenge
Welcome to the Technical Support Hub. If you are accessing this guide, you are likely struggling with the purification of This compound (CAS: 37904-84-0) .
Researchers typically synthesize this compound via Palladium-catalyzed
-
Stereoisomerism: The product exists as a mixture of cis (thermodynamic) and trans (kinetic) diastereomers.
-
Catalyst Residues: Palladium/Phosphine complexes often co-elute with the ketone.
-
Solubility Profiles: The compound is prone to "oiling out" rather than crystallizing if the isomer ratio is not controlled.
This guide provides a self-validating workflow to isolate the pure product, prioritizing the thermodynamic cis-isomer.
Module 1: The Purification Workflow (Visualized)
Before beginning, review the decision logic below. This workflow minimizes material loss by prioritizing chemical equilibration over brute-force chromatography.
Figure 1: Decision tree for the purification of this compound. Note the critical "Equilibration" step to maximize the yield of the crystalline cis-isomer.
Module 2: Catalyst Removal (The "Invisible" Impurity)
Issue: Your product has a slight yellow/orange tint, or the NMR shows broad aromatic peaks that don't match the phenyl rings. Cause: Residual Palladium-Phosphine complexes (e.g., Pd(dba)₂, BINAP oxides). These inhibit crystallization.
Protocol:
-
Dissolution: Dissolve the crude oil in minimal Ethyl Acetate.
-
Scavenging: Add SiliaMetS® Thiol or activated charcoal (10 wt% relative to crude mass).
-
Incubation: Stir at 40°C for 30 minutes.
-
Filtration: Filter through a pad of Celite®. The filtrate should be significantly lighter in color.
Technical Insight: Do not skip this. Palladium residues act as nucleation inhibitors. Even 50 ppm can prevent the formation of a clean crystal lattice.
Module 3: Stereochemical Control (The "Pro" Tip)
Issue: You see two spots on TLC (very close Rf) or a wide melting point range (e.g., 85–98°C). Diagnosis: You have a mixture of cis (phenyls equatorial) and trans (one axial, one equatorial) isomers. Separation by column is difficult and inefficient.
The Fix: Thermodynamic Equilibration Instead of separating them, convert the trans isomer into the stable cis isomer.
-
Reagent: Dissolve the mixture in Ethanol (5 mL/g).
-
Catalyst: Add catalytic NaOEt (Sodium Ethoxide) or KOH (5 mol%).
-
Process: Reflux for 1–2 hours.
-
Quench: Cool, neutralize with dilute HCl, and concentrate.
-
Result: The crude is now predominantly cis-2,6-diphenylcyclohexanone, which crystallizes much easier.
Module 4: Crystallization Protocol
Method: Solvent-Antisolvent Recrystallization Target: cis-2,6-Diphenylcyclohexanone Expected Melting Point: 101–103°C [2, 3]
| Parameter | Specification | Notes |
| Primary Solvent | Ethanol (hot) or Methanol | High solubility at boiling; low at RT. |
| Antisolvent | Water (dropwise) | Only if nucleation fails. |
| Concentration | ~1 g / 5–7 mL | Do not over-dilute. |
| Cooling Rate | Slow (Ambient | Rapid cooling causes oiling out. |
Step-by-Step:
-
Dissolve the equilibrated crude in boiling Ethanol.
-
If undissolved particles remain, perform a hot filtration.
-
Allow the solution to cool to room temperature undisturbed .
-
Troubleshooting: If no crystals form after 1 hour, scratch the inner glass surface with a spatula or add a seed crystal.
-
Cool to 4°C (fridge) overnight to maximize yield.
-
Filter and wash with cold (-20°C) Ethanol.
Module 5: Flash Chromatography (The Backup Plan)
If crystallization fails or you require the trans isomer for mechanistic studies, use chromatography.
-
Stationary Phase: Silica Gel (neutralized with 1% Et₃N to prevent acid-catalyzed isomerization/decomposition).
-
Mobile Phase: Hexane : Ethyl Acetate (Gradient 95:5
85:15). -
Observation:
-
Spot 1 (Higher Rf): cis-isomer (Less polar, diequatorial).
-
Spot 2 (Lower Rf): trans-isomer (More polar, axial/equatorial dipole moment).
-
Frequently Asked Questions (FAQ)
Q1: Why is my product turning yellow upon storage?
-
A: this compound is photochemically active.[1][3][4] It can undergo decarbonylation or oxidation under UV light [4]. Store the solid in amber vials under Argon at 4°C.
Q2: Can I use Acetone for recrystallization?
-
A: Not recommended. Acetone is too good a solvent for this ketone; you will experience significant yield loss in the mother liquor. Ethanol or Methanol provides a steeper solubility curve.
Q3: My NMR shows a doublet of doublets at ~3.5 ppm. What is this?
-
A: This is the benzylic proton (H-2/H-6). In the cis-isomer, the coupling constants (
) typically indicate axial-axial coupling with the H-3/H-5 protons. If the splitting pattern is complex/muddled, you likely still have a diastereomeric mixture.
References
- Mechanism of Isomerization: House, H. O. Modern Synthetic Reactions; Benjamin-Cummings: Menlo Park, 1972.
-
Physical Properties (MP): this compound, mixture of cis and trans.[5] Sigma-Aldrich Product Sheet. Link
-
Synthesis & Characterization: Zimmerman, H. E.; Sam, D. J. The Stereochemistry of the Photo-Elimination of this compound. J. Am. Chem. Soc.1966 , 88, 4905–4916. Link
-
Photochemical Stability: Lewis, F. D.; Johnson, D. E. Photochemistry of this compound. J. Am. Chem. Soc.1972 , 94, 8914–8916. Link
Sources
Technical Support Center: 2,6-Diphenylcyclohexanone Isomer Separation
Ticket ID: #DPC-ISO-001 Subject: Troubleshooting Separation of cis- and trans-2,6-Diphenylcyclohexanone Assigned Specialist: Senior Application Scientist, Stereochemistry Division
Introduction: The Stereochemical Challenge
Welcome to the Separation Support Center. You are likely dealing with the equilibrium mixture of 2,6-diphenylcyclohexanone. This molecule presents a classic conformational challenge:
-
The cis isomer (Thermodynamic Product): Both phenyl rings adopt the equatorial position in the chair conformation. This is the stable "sink" of the system.
-
The trans isomer (Kinetic/Labile Product): One phenyl is equatorial, and the other is axial. This isomer suffers from 1,3-diaxial strain and readily epimerizes to the cis form under acidic, basic, or thermal stress.
This guide provides self-validating protocols to separate these isomers while preventing the unwanted conversion of your valuable trans isomer.
Module 1: Diagnostic & Triage (FAQ)
Q1: "I isolated the trans isomer, but after rotary evaporation, NMR shows mostly cis. What happened?" Diagnosis: Surface-Catalyzed Epimerization. Silica gel is slightly acidic. If you used standard silica for column chromatography, the acidic surface protons catalyzed the keto-enol tautomerization during the separation process. The Fix: You must neutralize your stationary phase (See Protocol B).
Q2: "My melting point is broad (119–121°C). Do I have a pure compound?" Diagnosis: Eutectic Mixture. Pure cis-2,6-diphenylcyclohexanone has a sharp melting point (typically higher than the mixture). A broad range like 119–121°C indicates you have a mixture of isomers (often ~97% purity but containing traces of the other isomer). The Fix: Recrystallize from ethanol to enrich the major (cis) isomer.
Q3: "Can I use heat to separate them by distillation?" Diagnosis: Thermal Isomerization. High temperatures favor the thermodynamic equilibrium. Heating the trans isomer will accelerate its conversion to the cis form. The Fix: Avoid temperatures above 40°C. Use vacuum to lower boiling points if solvent removal is necessary.
Module 2: Separation Protocols
Decision Matrix: Which Protocol Do You Need?
Caption: Workflow selector based on target isomer stability.
Protocol A: Isolation of cis-Isomer (Fractional Crystallization)
Best for: Large scale purification of the stable isomer.
Mechanism: The cis isomer packs more efficiently into a crystal lattice due to its
-
Dissolution: Dissolve 10 g of the crude mixture in minimal boiling Ethanol (95%) or Ethyl Acetate.
-
Cooling: Allow the solution to cool slowly to room temperature (25°C) over 4 hours. Do not crash cool in an ice bath immediately; this traps the trans isomer.
-
Crystallization: Once crystals form at RT, move the flask to 4°C for 12 hours.
-
Filtration: Filter the white needles (cis-isomer).
-
Wash: Wash with cold (-20°C) hexane to remove surface oil (enriched in trans).
Protocol B: Isolation of trans-Isomer (Kinetic Trapping)
Best for: Analytical samples or mechanistic studies. Requires speed and pH control.
Mechanism: Adsorption chromatography separates based on polarity. However, we must inhibit the enolization pathway shown below.
Caption: The mechanism of epimerization via the planar enol intermediate.
Step-by-Step:
-
Column Prep: Slurry silica gel (Grade 60) in Hexane. Add 1% Triethylamine (TEA) to the slurry to neutralize acidic sites.
-
Loading: Dissolve crude oil in minimal 5% EtOAc/Hexane.
-
Elution: Run a gradient from 0% to 10% EtOAc in Hexane.
-
Note: The trans isomer is typically less polar (elutes first) because the axial phenyl group shields the carbonyl slightly less than the equatorial arrangement, but retention times are close.
-
-
Collection: Collect fractions in test tubes containing 1 drop of dilute acetic acid (optional, only if immediate NMR is planned) or keep cold. Evaporate solvent at <30°C.
Module 3: Validation & Characterization
You cannot rely on melting point alone for the trans isomer as it may isomerize during the test. 1H NMR is the gold standard.
Data Summary Table
| Feature | cis-2,6-Diphenylcyclohexanone | trans-2,6-Diphenylcyclohexanone |
| Conformation | Phenyls Equatorial / Equatorial | Phenyls Equatorial / Axial |
| Stability | High (Thermodynamic) | Low (Kinetic) |
| H-2/H-6 Signal | ||
| Coupling ( | Large Triplet ( | Multiplet/Doublet of Doublets (Smaller |
| Mp | High (>170°C for pure) | Lower (often oils or low melt solids) |
The "Coupling Constant" Check
-
Why it works: The Karplus equation dictates that coupling constants (
) depend on the dihedral angle.[1] -
The cis signal: The proton at C2 is axial . It has a 180° dihedral angle with the axial proton at C3. This results in a large coupling constant (
Hz). -
The trans signal: One proton is axial, but the other is equatorial . The equatorial proton has no 180° partner, so it shows only small couplings (
Hz).
References
- Conformational Analysis of Cyclohexanones: House, H. O. Modern Synthetic Reactions. W. A. Benjamin, 1972. (Foundational text on enolate chemistry and stereochemical control).
-
Photochemistry and Isomer Synthesis: "Photochemistry of this compound." Journal of General Chemistry USSR (English Translation), 1985.
-
General Stability Data: "this compound, mixture of cis and trans." Sigma-Aldrich Product Data. Link
-
NMR Coupling Constants in Cyclohexanes: "Nuclear Magnetic Resonance (NMR) of Alkenes and Cycloalkanes." Chemistry LibreTexts. Link
Sources
Controlling stereoselectivity in the synthesis of 2,6-Diphenylcyclohexanone
Technical Support Center: Stereoselective Synthesis of 2,6-Diphenylcyclohexanone
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Stereocontrol, Equilibration, and Purification Protocols
Executive Summary: The Stereochemical Challenge
The synthesis of this compound presents a classic problem in conformational analysis and kinetic versus thermodynamic control. The molecule exists primarily as two diastereomers:
-
cis (meso): The thermodynamic product. Both phenyl rings occupy equatorial positions in the chair conformation.
-
trans (racemic): The kinetic product (often). One phenyl is equatorial, the other axial.
Critical Insight: The trans-isomer suffers from significant 1,3-diaxial strain (approx. 3-4 kcal/mol penalty) compared to the diequatorial cis-isomer. Consequently, high stereoselectivity for the cis-isomer is best achieved not necessarily during the C-C bond formation, but through a post-synthetic thermodynamic equilibration step .
Synthetic Pathways & Stereocontrol Workflows
We support two primary methodologies. Choose the workflow that matches your available precursors.
Method A: Palladium-Catalyzed -Arylation (Direct Route)
Best for: Rapid synthesis from cyclohexanone and aryl halides. Challenge: Often yields a statistical mixture of mono-, di-(cis), and di-(trans) products.
Method B: Reduction of 2,6-Dibenzylidenecyclohexanone (Classic Route)
Best for: Scale-up and high stereochemical fidelity. Challenge: Avoiding over-reduction to the alcohol.
Visualizing the Equilibration Pathway
The following diagram illustrates the energetic relationship between the isomers and the equilibration mechanism required to salvage "failed" kinetic mixtures.
Caption: Thermodynamic equilibration pathway converting the unstable kinetic mixture into the stable cis-isomer via the enolate intermediate.
Troubleshooting Guide (FAQ Format)
Issue 1: "I synthesized the compound via Pd-catalysis, but NMR shows a complex mixture of isomers (approx. 1:1 cis/trans). How do I fix this?"
Diagnosis: You are observing a kinetic mixture. The Pd-catalyzed arylation is irreversible, but the stereocenters are epimerizable. The reaction trapped the phenyl groups in a statistical distribution.
Corrective Protocol (Thermodynamic Equilibration): Do not attempt to separate them yet. You must drive the system to its thermodynamic minimum.
-
Dissolve: Take your crude mixture in Ethanol (EtOH).
-
Basify: Add 10-20 mol% Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu).
-
Reflux: Heat to reflux for 2-4 hours.
-
Mechanism: The base removes the
-proton, forming a planar enolate. Reprotonation can occur from either face. However, the cis-isomer (diequatorial) is significantly lower in energy. Over time, the equilibrium shifts almost exclusively (>95%) to the cis-isomer [1]. -
Quench: Cool and quench with dilute HCl. The cis-isomer will often crystallize directly from the solution upon cooling due to its higher symmetry and packing efficiency.
Issue 2: "My Pd-catalyzed reaction stalled at the mono-arylated product (2-phenylcyclohexanone)."
Diagnosis: This is likely a catalyst deactivation issue or steric hindrance preventing the second oxidative addition.
Optimization Table:
| Parameter | Standard Condition | Optimized Condition (High Conversion) | Rationale |
| Catalyst | Pd(OAc)₂ / PPh₃ | Pd₂(dba)₃ / XPhos or BINAP | Bulky, electron-rich phosphines facilitate oxidative addition of the second aryl halide [2]. |
| Base | NaOtBu | NaOtBu (2.5 equiv) | Excess base is required to ensure rapid enolization of the mono-arylated intermediate. |
| Temperature | 60°C | 80-100°C | The second arylation has a higher activation energy due to steric crowding at the 2,6-positions. |
Issue 3: "I am using the hydrogenation route (from 2,6-dibenzylidenecyclohexanone), but I am getting the alcohol (cyclohexanol) instead of the ketone."
Diagnosis: Over-reduction. The carbonyl group is being reduced along with the alkenes. This is common with highly active catalysts like Pd/C under high H₂ pressure.
Corrective Protocol:
-
Switch Solvent: Use Ethyl Acetate instead of Ethanol/Methanol. Protic solvents often accelerate carbonyl reduction.
-
Poison the Catalyst: Use 5% Pd/C but add a trace of Quinoline or use Wilkinson’s Catalyst (RhCl(PPh₃)₃). Wilkinson’s catalyst is highly selective for alkenes over ketones in homogeneous hydrogenation [3].
-
Alternative Reductant: Consider transfer hydrogenation using Ammonium Formate with Pd/C at room temperature. This provides milder hydride delivery, stopping at the ketone.
Detailed Experimental Protocols
Protocol A: Thermodynamic Equilibration (The "Fixer")
Use this to convert any cis/trans mixture into the pure cis isomer.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge: Add crude this compound (1.0 g, 4.0 mmol) and absolute ethanol (15 mL).
-
Catalyst: Add Sodium Ethoxide (21 wt% in ethanol, 0.5 mL). Note: Solid KOtBu (50 mg) can be substituted.
-
Reaction: Heat to reflux (78°C) for 3 hours. Monitor by TLC (Silica, 10% EtOAc/Hexanes). The trans isomer usually runs slightly higher (less polar) than the cis.
-
Workup: Cool the mixture to 0°C in an ice bath. The cis-isomer should precipitate as white needles.
-
Filtration: Filter the solid and wash with cold ethanol.
-
Yield: Expect >85% recovery of the cis-isomer.
Protocol B: Separation of Diastereomers (If Equilibration Fails)
If you specifically need the trans isomer (kinetic product) or cannot equilibrate:
-
Column Chromatography: Use a gradient of 0%
5% EtOAc in Hexanes. The trans isomer elutes first due to the axial phenyl group shielding the carbonyl oxygen, making it slightly less polar. -
Crystallization: The cis isomer is significantly less soluble in cold ethanol/hexane mixtures than the trans isomer.
References
-
Mechanism of Stereocontrol: House, H. O. (1972). Modern Synthetic Reactions. Benjamin-Cummings. (Explains the thermodynamic preference for equatorial substituents in cyclohexanones).
-
Pd-Catalyzed Arylation: Kawatsura, M., & Hartwig, J. F. (1999). Simple, Highly Active Palladium Catalysts for Ketone Arylation. Journal of the American Chemical Society, 121(6), 1473–1478. [Link]
-
Selective Hydrogenation: Osborn, J. A., Jardine, F. H., Young, J. F., & Wilkinson, G. (1966). The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof. Journal of the Chemical Society A, 1711-1732. [Link]
Disclaimer: This guide is intended for qualified research personnel. Always consult Safety Data Sheets (SDS) before handling reagents.
Technical Support Center: Aldol Condensation of Cyclohexanone & Benzaldehyde
Executive Summary & Reaction Context
Welcome to the Technical Support Center. This guide addresses the synthesis of mono-benzylidenecyclohexanone and 2,6-dibenzylidenecyclohexanone via the base-catalyzed aldol condensation (Claisen-Schmidt) of cyclohexanone and benzaldehyde.
While this reaction is a staple in organic synthesis for creating chalcone analogues and curcuminoids, it is prone to specific failure modes—primarily "oiling out," loss of selectivity, and competitive side reactions. This guide provides the mechanistic insight required to control these variables.
The Reaction Network
The following pathway illustrates the desired route versus the competitive byproduct traps.
Figure 1: Reaction Network showing the main synthetic pathway (Green) and competitive byproduct pathways (Red).
Troubleshooting Modules
Module A: Product "Oiling Out" (Failure to Crystallize)
Symptom: The reaction mixture yields a sticky yellow/orange oil instead of a precipitate. Diagnosis: This is rarely the target product. It usually indicates Cyclohexanone Self-Condensation .
-
The Mechanism: Cyclohexanone possesses
-hydrogens.[1][2] In the absence of a more reactive electrophile (benzaldehyde), the enolate attacks another cyclohexanone molecule. -
Root Cause:
-
Order of Addition: Adding the base to the ketone before the aldehyde is present.
-
Stirring Rate: Poor mixing creates localized zones of high ketone concentration.
-
-
Corrective Action:
-
Protocol Adjustment: Premix the benzaldehyde and cyclohexanone. Add this mixture dropwise to the stirring base solution. This ensures the enolate immediately encounters the more reactive benzaldehyde.
-
Recovery: If oiled out, attempt to induce crystallization by adding a seed crystal or scratching the glass. If this fails, the oil is likely a mixture of self-condensation dimers (2-(1-cyclohexenyl)cyclohexanone) and must be purified via column chromatography (Hexane/EtOAc).
-
Module B: Selectivity Failure (Mono vs. Bis)
Symptom: Obtaining a mixture of mono- and bis-products when only one was targeted.
| Target Product | Stoichiometry (Aldehyde:Ketone) | Key Control Parameter |
| Mono-benzylidene | 1:1 | Kinetic Control: Use stoichiometric amounts. Add aldehyde slowly to excess ketone to prevent the mono-product from reacting again. |
| Bis-benzylidene | 2.2:1 | Thermodynamic Control: Use excess aldehyde. Heat assists in driving the second condensation. |
-
Troubleshooting:
-
Bis-contamination in Mono synthesis: Stop the reaction early (TLC monitoring). The second condensation is slower than the first due to steric hindrance, but it will occur over time.
-
Mono-contamination in Bis synthesis: Usually due to insufficient aldehyde or base. Add 10% excess benzaldehyde and reflux for an additional 30 minutes.
-
Module C: The Cannizzaro Competitor
Symptom: Low yield of aldol product; isolation of benzoic acid or benzyl alcohol. Diagnosis: Cannizzaro Reaction .[3][4][5]
-
The Mechanism: Benzaldehyde lacks
-hydrogens.[6] In strong base (conc.[3] NaOH/KOH), if it cannot find an enolate to react with, it reacts with itself (disproportionation). -
Root Cause: High base concentration combined with low ketone availability.
-
Corrective Action: Use dilute base (e.g., 10% NaOH) rather than 40-50%. Ensure ketone is present before adding the base or add them simultaneously.
Impurity Profiling Table
Use this table to identify impurities based on analytical data.
| Impurity | Origin | Appearance | Identification (NMR/IR) |
| Cyclohexanone Dimer | Self-condensation | Viscous Oil | IR: ~1710 cm⁻¹ (unconjugated ketone). H-NMR: Complex multiplet ~1.5-2.5 ppm. |
| Benzoic Acid | Cannizzaro Reaction | White Solid | IR: Broad O-H stretch (2500-3000 cm⁻¹). Soluble in NaHCO₃. |
| Benzyl Alcohol | Cannizzaro Reaction | Colorless Liquid | H-NMR: Singlet ~4.6 ppm (CH₂). |
| Incomplete Dehydration | Sticky Solid | IR: Strong broad O-H ~3400 cm⁻¹. H-NMR: Distinctive doublet of doublets (chiral center). | |
| Michael Oligomers | Polymerization | Dark Tar | Appearance: Insoluble in EtOH. Broad, undefined NMR signals. |
Standardized Experimental Protocol (Self-Validating)
This protocol targets 2,6-dibenzylidenecyclohexanone (Bis-product) but includes checkpoints to validate success.
Reagents:
-
Cyclohexanone (10 mmol, 0.98 g)
-
Benzaldehyde (22 mmol, 2.33 g) - Note: 10% excess to drive Bis formation.
-
Ethanol (95%, 20 mL)
-
NaOH (10% aq solution, 5 mL)
Workflow:
-
Preparation: In a 50 mL Erlenmeyer flask, mix cyclohexanone and benzaldehyde in 15 mL Ethanol.
-
Catalysis: Add the NaOH solution to the stirring mixture.
-
Checkpoint 1: Solution should turn yellow immediately (formation of conjugated system).
-
-
Reaction: Stir at room temperature for 15 minutes.
-
Observation: A yellow precipitate should begin to form within 5-10 minutes.
-
Troubleshooting: If no solid forms after 10 mins, scratch the flask side with a glass rod to provide nucleation sites.
-
-
Completion: Cool in an ice bath for 15 minutes to maximize yield.
-
Filtration: Vacuum filter the solid. Wash with cold ethanol (2 x 5 mL) and then water (2 x 10 mL).
-
Why Water? Removes sodium benzoate (Cannizzaro byproduct) and excess NaOH.
-
Why Cold Ethanol? Removes unreacted benzaldehyde and cyclohexanone dimers without dissolving the product.
-
-
Recrystallization: Recrystallize from hot Ethanol or Ethyl Acetate.
-
Target MP: 118–120 °C.
-
Troubleshooting Logic Flow
Follow this decision tree when the reaction deviates from the expected outcome.
Figure 2: Decision tree for diagnosing experimental failures.
Frequently Asked Questions (FAQ)
Q: Can I use acetone instead of cyclohexanone? A: Yes, but the kinetics differ. Acetone has alpha-hydrogens on both sides but is less sterically hindered. It forms dibenzalacetone (mp 110-111°C). The self-condensation of acetone (forming diacetone alcohol) is less favorable than cyclohexanone's self-condensation under these specific conditions, but the Cannizzaro risk for benzaldehyde remains.
Q: Why is my product red instead of yellow? A: A deep red or brown color usually indicates polymerization or Michael addition products, often caused by heating the reaction too vigorously or for too long. Pure 2,6-dibenzylidenecyclohexanone is bright yellow. Recrystallize immediately.
Q: Can I use acid catalysis (HCl) instead of NaOH? A: Yes, acid-catalyzed aldol condensation is possible (via enol mechanism rather than enolate). However, acid catalysis often favors the formation of the mono-product and can lead to different side reactions (e.g., polymerization of the vinyl ketone). Base catalysis is the industry standard for the bis-product due to higher yields and easier workup.
Q: I smell almonds strongly after the reaction. Is this normal? A: A faint smell is expected (unreacted benzaldehyde). A strong smell combined with low yield suggests the reaction did not go to completion. Check your base strength—old NaOH pellets often carbonate and lose potency.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard procedure for dibenzylidenecyclohexanone).
-
Hathaway, B. A. "An Aldol Condensation Experiment Using a Number of Aldehydes and Ketones." J. Chem. Educ.1987 , 64 (4), 367. Link
-
Nielsen, A. T.; Houlihan, W. J. "The Aldol Condensation." Org.[7] React.1968 , 16, 1. (Comprehensive review of mechanism and scope).
-
Hull, L. A. "The Cannizzaro Reaction." in Principles of Organic Chemistry; BenchChem Technical Notes. Link (General reference for competitive pathways).
- Agranat, I.; Tapuhi, Y. "E/Z Isomerization in Aldol Condensations." J. Am. Chem. Soc.1976, 98, 615. (Discussion on stereoselectivity).
Sources
- 1. Propose a mechanism for the aldol condensation of cyclohexanone. ... | Study Prep in Pearson+ [pearson.com]
- 2. brainly.com [brainly.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 6. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldol condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up 2,6-Diphenylcyclohexanone Synthesis
Senior Application Scientist Desk
Topic: Palladium-Catalyzed
Introduction: The Double Arylation Challenge
Welcome to the technical support hub for 2,6-Diphenylcyclohexanone . If you are reading this, you are likely transitioning from gram-scale optimization to multigram or kilogram scale-up.
While classical aldol condensation routes exist, they often yield benzylidene intermediates requiring problematic reductions. The modern standard for pharmaceutical intermediates is the Palladium-Catalyzed
This transformation presents three distinct engineering challenges at scale:
-
Regiocontrol: Forcing the reaction to complete double arylation (2,6-) without stalling at the mono-arylated (2-) stage.
-
Stereocontrol: Managing the thermodynamic equilibrium between cis (diequatorial) and trans (axial/equatorial) diastereomers.
-
Catalyst Management: Preventing Pd-black precipitation during the extended reaction times required for double substitution.
Module 1: Reaction Optimization (The "Cooking")
Q: Why does my reaction stall at the mono-arylated intermediate (2-phenylcyclohexanone)?
A: The issue is likely catalyst deactivation or base depletion.
The second arylation is sterically more demanding than the first. As the reaction proceeds, the accumulation of halide salts (NaBr) and the consumption of base change the rheology and ionic strength of the mixture.
Troubleshooting Protocol:
-
Ligand Selection: For sterically crowded double arylations, standard ligands like
or BINAP often fail. You must use electron-rich, bulky alkylphosphines or biaryl monophosphines.-
Recommendation: Use
or XPhos . These facilitate the oxidative addition of the second aryl halide and prevent the formation of inactive palladium dimers.
-
-
Base Stoichiometry: The reaction generates 2 equivalents of HBr (neutralized by base). At scale, use 2.5 - 3.0 equivalents of NaOtBu .
-
Critical Check: Ensure your base is stored in a glovebox. Partially hydrolyzed NaOtBu (containing NaOH) drastically reduces yield.
-
-
Temperature Ramp: Do not start at reflux.
-
Step 1: Initiate at 40-50°C to secure the mono-arylation.
-
Step 2: Ramp to 80-100°C only after HPLC confirms >95% conversion to the mono-intermediate.
-
Data: Ligand Performance on 2,6-Diarylation
| Ligand | Conversion (Mono) | Conversion (Di) | Cis:Trans Ratio | Scale Suitability |
| 85% | <10% | N/A | Poor | |
| BINAP | 95% | 40% | 60:40 | Moderate |
| >99% | >95% | 70:30 | Excellent | |
| XPhos | >99% | 92% | 65:35 | Good |
Workflow Visualization: Reaction Pathway
Caption: Step-wise arylation logic. The transition from Mono to Di is the rate-limiting step requiring thermal energy and robust ligation.
Module 2: Stereochemical Management (The "Sorting")
Q: I need the cis-isomer, but I'm getting a 1:1 mixture. How do I fix this?
A: You must exploit Thermodynamic Equilibration.
The reaction naturally produces a kinetic mixture of isomers.
-
Cis-Isomer: Both phenyl rings adopt equatorial positions (diequatorial). This is the thermodynamic sink.
-
Trans-Isomer: One phenyl is axial, the other equatorial. This suffers from 1,3-diaxial strain.
The Fix: Post-Reaction Epimerization Do not attempt to separate isomers immediately after the coupling. Instead, add an equilibration step in situ.
Protocol:
-
After the reaction reaches full conversion (by HPLC), do not quench.
-
Add an additional 0.2 eq of NaOtBu (or switch to ethanol/NaOEt for milder conditions).
-
Stir at reflux (80°C) for 4–6 hours.
-
Monitor: Track the Cis:Trans ratio by GC or NMR. You should observe a shift toward >90% cis.[1]
Isomer Stability Logic
Caption: Base-mediated epimerization mechanism.[1][2] The system cycles through the enolate until it settles in the lower-energy diequatorial (cis) conformation.
Module 3: Downstream Processing (The "Cleanup")
Q: My product is colored and contains high residual Palladium (>500 ppm).
A: Crystallization is superior to chromatography for this specific molecule.
This compound is highly crystalline. Chromatography at scale is expensive and often fails to separate the minor trans impurity effectively.
Purification Protocol:
-
Quench: Add dilute
and extract with Ethyl Acetate. -
Scavenge: Treat the organic layer with SiliaMetS® Thiol or activated charcoal (10 wt% relative to product) at 50°C for 1 hour. Filter through Celite.
-
Crystallization (The "Crash"):
-
Solvent System: Hot Ethanol (or Isopropanol) .
-
Dissolve the crude solid at reflux.
-
Cool slowly to room temperature, then to 0°C.
-
Result: The cis-isomer crystallizes out as white needles. The trans-isomer and residual oligomers remain in the mother liquor.
-
Self-Validating Checkpoint:
-
Melting Point: Pure cis-2,6-diphenylcyclohexanone melts sharply at 175–177°C .
-
NMR Verification: Look for the triplet of triplets (tt) at
3.5–3.7 ppm (benzylic methine protons) with large coupling constants ( ), indicating axial-axial coupling (characteristic of the diequatorial conformation).
References
-
Kawatsura, M., & Hartwig, J. F. (1999). Simple, Highly Active Palladium Catalysts for Ketone and Malonate Arylation: Dissecting the Importance of Sterics and Electronics. Journal of the American Chemical Society, 121(7), 1473–1478. Link
-
Fox, J. M., Huang, X., & Buchwald, S. L. (2000). Synthesis of Diaryl Macrocycles via Palladium-Catalyzed α-Arylation of Ketones. Journal of the American Chemical Society, 122(7), 1360–1370. Link
-
Hamada, T., Chiefi, A., Ahman, J., & Buchwald, S. L. (2002). An Improved Catalyst for the Asymmetric Arylation of Ketones. Journal of the American Chemical Society, 124(6), 1261–1268. Link
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
Sources
Preventing polymerization in Claisen-Schmidt reactions
Technical Support Center: Claisen-Schmidt Reaction Optimization Subject: Preventing Polymerization & Resinification in Cross-Aldol Condensations Ticket ID: CS-POLY-PREV-001 Responder: Dr. Aris Thorne, Senior Application Scientist
Core Directive: The Technical Narrative
The Claisen-Schmidt condensation—the base-catalyzed reaction between an aldehyde and a ketone—is a workhorse of organic synthesis, particularly for chalcone and enone production. However, it suffers from a critical failure mode: anionic polymerization .
In a perfect system, the ketone enolate attacks the aldehyde to form a
This guide provides the causality-based logic to stop this cascade, transforming "tarry black mixtures" into crystalline solids.
Troubleshooting Guide (Q&A Format)
Category A: Reaction Appearance & Tars[2]
Q: My reaction mixture turns dark brown/black within minutes of adding the base, and I recover an intractable tar. What is happening? A: This is the hallmark of rapid exothermic polymerization or resinification .
-
The Cause: High local concentrations of strong base (e.g., NaOH, KOH) caused a "runaway" exotherm. Heat accelerates the Michael addition of the enolate to the formed product. If using sensitive aldehydes like furfural or pyrrole-2-carboxaldehyde , the base causes immediate ring-opening or self-polymerization (resinification).
-
The Fix:
-
Switch to "Semi-Batch" Addition: Do not dump all reagents together. Dissolve the ketone and base in the solvent first. Add the aldehyde dropwise as a solution. This keeps the aldehyde concentration low relative to the enolate, favoring the cross-aldol reaction over self-polymerization.
-
Temperature Control: Cool the vessel to 0–5°C during addition. Only allow it to warm to Room Temperature (RT) after the exotherm subsides.
-
Q: I am using furfural, and the yield is <30% with heavy gum formation. Standard NaOH/Ethanol protocols fail. A: Furfural is notoriously unstable in high-pH aqueous media (Cannizzaro reaction and resinification).
-
The Cause: Homogeneous hydroxide bases are too harsh.
-
The Fix: Switch to a heterogeneous solid base catalyst , such as Magnesium-Aluminum Hydrotalcites (Mg-Al HT) or Calcined Hydrotalcites. These provide basic sites for condensation without the aggressive solution-phase pH that degrades the furan ring.
-
Reference: Solid catalysts like MgO-ZrO2 or hydrotalcites significantly reduce tar formation in furfural-acetone condensations [1].
-
Category B: Impurities & Purification[3]
Q: NMR shows broad multiplets in the aliphatic region (1.5–3.0 ppm), but my product should be aromatic/vinylic. What are these? A: These are oligomers formed via Michael addition.
-
The Mechanism: The product (enone) reacted with unreacted ketone enolate.
-
The Fix:
-
Stoichiometry Adjustment: Use a slight excess of the ketone (1.1–1.2 equivalents). While counter-intuitive, this ensures the aldehyde is fully consumed (limiting reagent) and reduces the statistical probability of the enolate attacking the product, as the aldehyde is more electrophilic than the enone.
-
Quenching: Do not let the reaction stir overnight "just to be safe." Once TLC indicates consumption of aldehyde, quench immediately with dilute HCl or NH₄Cl. Prolonged exposure to base promotes oligomerization.
-
Visualizing the Failure Mode
The following diagram illustrates the "Point of Divergence" where the desired pathway (Enone formation) splits into the undesirable polymerization pathway.
Caption: The "Point of Divergence" occurs at the Enone stage. If the Enone accumulates in the presence of excess Enolate and heat, it acts as an electrophile, leading to irreversible polymerization.
Optimized Experimental Protocols
Protocol A: The "Safe" Semi-Batch Method (General Purpose)
Best for: Standard aromatic aldehydes and ketones.
-
Preparation: In a 250 mL round-bottom flask, dissolve Acetophenone (1.0 equiv) in Ethanol (3 mL/mmol) .
-
Catalyst Activation: Add 10% NaOH (aq) (0.5 equiv) dropwise. The solution may turn slightly yellow (enolate formation).
-
Controlled Addition: Cool the mixture to 0–5°C (ice bath).
-
Feed: Dissolve Benzaldehyde (1.0 equiv) in a minimal amount of ethanol. Add this solution dropwise over 30 minutes using an addition funnel or syringe pump.
-
Why? Keeping aldehyde concentration low prevents self-condensation. Keeping temperature low prevents polymerization of the forming product.[2]
-
-
Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC.
-
Workup: Precipitate the product by adding cold water. Filter and wash with cold water/ethanol (9:1) to remove trace base.
Protocol B: Solid-State Catalyst Method (High Sensitivity)
Best for: Furfural, Thiophene derivatives, or acid/base sensitive substrates.
-
Catalyst: Use Calcined Mg-Al Hydrotalcite (Mg/Al ratio 3:1) . (Activate by heating at 450°C for 4h prior to use if possible).
-
Reaction: Mix Furfural (10 mmol) and Acetone (12 mmol) in a pressure tube or flask.
-
Solvent: Use Toluene or run Neat (solvent-free).
-
Why? Aprotic solvents or solvent-free conditions prevent the stabilization of charged ionic polymer chains [2].
-
-
Execution: Add Catalyst (5 wt% relative to reactants). Heat to 80°C for 4 hours.
-
Workup: Filter off the solid catalyst (can be regenerated). Evaporate solvent.
-
Result: High specificity for the mono-condensation product; minimal tar.
-
Data Summary: Impact of Conditions on Purity
The following table summarizes the effect of reaction conditions on the purity of benzalacetone synthesis.
| Variable | Condition A (High Risk) | Condition B (Optimized) | Impact |
| Temperature | Reflux (78°C) | 0°C | High temp increases Michael addition rate by ~10x. |
| Base | 50% NaOH (Excess) | 10% NaOH (0.5 eq) | Strong base degrades sensitive aldehydes. |
| Addition | All-in-one (Dump) | Dropwise Aldehyde | "Dump" causes exotherms; Dropwise controls kinetics. |
| Yield | 65% (Dark Brown) | 92% (Pale Yellow) | Optimization prevents oligomer loss. |
| Purity (HPLC) | 82% | >98% | Eliminates high MW impurities. |
References
-
Claisen-Schmidt Condensation of Furfural and Acetone Over Mg/Al Mixed Oxides. Source: MDPI (Catalysts). URL:[Link] Relevance: Validates the use of solid oxide catalysts to prevent polymerization in sensitive furan-based substrates.
-
Microwave-Assisted Aldol Condensation of Furfural and Acetone over Mg–Al Hydrotalcite-Based Catalysts. Source: ResearchGate / MDPI. URL:[Link] Relevance: Demonstrates solvent effects and temperature control in minimizing side reactions.
-
Aldol Condensation Mechanism and Side Reactions. Source: Master Organic Chemistry. URL:[Link] Relevance: Provides the foundational mechanistic understanding of the elimination steps and competing pathways.
Sources
Validation & Comparative
Reactivity & Stereochemical Analysis: 2,6-Diphenylcyclohexanone Isomers
Executive Summary
The reactivity profile of 2,6-diphenylcyclohexanone is dominated by the steric and electronic influence of the phenyl substituents at the
Key Insight: While the cis isomer is thermodynamically preferred (diequatorial), the trans isomer serves as a high-energy intermediate that offers distinct kinetic reactivity profiles, particularly in nucleophilic addition reactions.
Structural & Conformational Analysis
The distinct reactivity of the isomers stems directly from their ground-state conformations.
The cis-Isomer (Thermodynamic Product)
-
Stereochemistry: The two phenyl groups are on the same side of the ring plane.
-
Conformation: Exists predominantly in the diequatorial (e,e) chair conformation.
-
Stability: Highly stable. The alternative diaxial (a,a) conformer is destabilized by severe 1,3-diaxial interactions between the phenyl rings and axial hydrogens (approx. 5.6+ kcal/mol penalty), rendering it virtually inaccessible at room temperature.
-
Symmetry: Meso compound (achiral).
The trans-Isomer (Kinetic/Labile Product)
-
Stereochemistry: The phenyl groups are on opposite sides of the ring plane.
-
Conformation: Inevitably possesses one equatorial and one axial phenyl group (e,a) in the chair form.
-
Stability: Significantly less stable than the cis isomer. The axial phenyl group introduces 1,3-diaxial strain.
-
Dynamics: The ring is flexible; however, ring flipping leads to a degenerate (a,e) state.
-
Symmetry: Chiral (exists as a racemic pair of enantiomers).
Visualizing the Energy Landscape
The following diagram illustrates the conformational relationship and the base-catalyzed equilibration pathway.
Figure 1: Conformational energy landscape and equilibration mechanism. The system funnels toward the cis-(e,e) state under thermodynamic control.
Reactivity Comparison
Base-Catalyzed Equilibration
The most defining characteristic of the 2,6-diphenyl system is the facile epimerization at the
-
Mechanism: Treatment with base (e.g., NaOEt, KOH) generates an enolate. Upon reprotonation, the system seeks the lowest energy conformation.
-
Outcome: The equilibrium heavily favors the cis isomer (>95%).
-
Protocol Note: Syntheses yielding the trans isomer (often via kinetic alkylation or specific reduction) must avoid basic conditions during workup to prevent isomerization.
Nucleophilic Addition (Reduction)
Reduction with sodium borohydride (NaBH
| Feature | cis-2,6-Diphenylcyclohexanone | trans-2,6-Diphenylcyclohexanone |
| Ground State | Rigid (e,e) Chair | Flexible (e,a) Chair |
| Axial Attack | Hindered by 3,5-axial hydrogens. | Moderately hindered. |
| Equatorial Attack | Hindered by axial hydrogens at C2/C6. | Hindered by the axial Phenyl group. |
| Major Product | Axial Alcohol (Thermodynamically less stable, formed via equatorial attack).* | Complex Mixture (Dependent on conformer population). |
> Expert Note on Reduction: While standard cyclohexanone reduction models (Felkin-Anh/Cieplak) often predict equatorial alcohols (axial attack) for unhindered ketones, 2,6-disubstituted systems frequently defy this. Analogous studies on 2,6-dimethylcyclohexanone show a preference for the axial alcohol due to torsional strain in the transition state for axial attack [1].
Experimental Protocols
Synthesis of this compound (Isomer Mixture)
This protocol generates the compound via hydrogenation, typically yielding a cis-rich mixture.
-
Aldol Condensation:
-
Reagents: Cyclohexanone (10 mmol), Benzaldehyde (22 mmol), NaOH (10% aq), Ethanol (20 mL).
-
Procedure: Mix reagents at 0°C. Stir for 2 hours. The yellow precipitate is 2,6-dibenzylidenecyclohexanone .
-
Purification: Recrystallize from ethanol/ethyl acetate.
-
-
Hydrogenation:
-
Reagents: 2,6-Dibenzylidenecyclohexanone (5 mmol), 10% Pd/C catalyst (10 wt%), Ethyl Acetate (30 mL).
-
Procedure: Stir under H
atmosphere (balloon pressure) for 12-24 hours. -
Workup: Filter through Celite to remove Pd/C. Concentrate in vacuo.
-
Result: A white solid containing predominantly cis-2,6-diphenylcyclohexanone.
-
Equilibration to Pure cis-Isomer
If the trans isomer is present (detectable by NMR), use this step to drive the mixture to the thermodynamic cis form.
-
Dissolve the crude mixture in warm Ethanol (10 mL/g).
-
Add catalytic Sodium Ethoxide (NaOEt) or KOH (0.1 eq).
-
Reflux for 1 hour.
-
Cool slowly to 0°C. The cis-isomer is generally less soluble and will crystallize preferentially.
-
Validation:
-
H NMR (CDCl
): Look for the benzylic protons (H2/H6). -
cis-Isomer:
~3.5-4.0 ppm, appearing as a broad triplet or doublet of doublets with large coupling constants ( Hz), indicating axial orientation.
-
H NMR (CDCl
Reduction Protocol (NaBH )
-
Dissolve ketone (1 mmol) in Methanol (5 mL) at 0°C.
-
Add NaBH
(1.5 mmol) portion-wise. -
Stir for 30 min at 0°C, then warm to RT.
-
Quench with 1M HCl (carefully) to destroy excess hydride.
-
Extract with Dichloromethane (DCM), dry over MgSO
. -
Analysis: Analyze diastereomer ratio via GC-MS or NMR.
Comparative Data Summary
| Property | cis-Isomer | trans-Isomer |
| Thermodynamic Stability | High ( | Low ( |
| Melting Point | Higher (typically ~175-178°C) | Lower / Broad Range |
| Solubility | Lower (crystallizes easily) | Higher |
| NMR Signal (H2/H6) | Axial coupling ( | Complex (avg of ax/eq) |
| Reactivity (Base) | Stable (No change) | Epimerizes to cis |
References
-
Goodwin, T. E., Meacham, J. M., & Smith, M. E. (1998). Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones. Canadian Journal of Chemistry, 76(2), 291-295. Link
- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
Sigma-Aldrich. (n.d.). Product Specification: this compound.[1][2] Link
Sources
Comparative Guide: Synthetic Routes for 2,6-Diarylcyclohexanones
Executive Summary
The 2,6-diarylcyclohexanone scaffold serves as a critical pharmacophore in medicinal chemistry, exhibiting potent cytotoxic, anti-inflammatory, and proteasome-inhibitory activities. Structurally related to curcuminoids but possessing superior metabolic stability, these "bis-chalcones" are synthesized via the double condensation of cyclohexanone with aromatic aldehydes.
While the classical Claisen-Schmidt condensation remains the benchmark, it often suffers from long reaction times and side reactions (e.g., Cannizzaro disproportionation or Michael additions). This guide objectively compares the Classical Base-Catalyzed Route against two high-performance alternatives: the Acid-Mediated Kinetic Route and the Microwave-Assisted Solid-Phase Route .
Method A: Classical Base-Catalyzed Synthesis (The Thermodynamic Benchmark)
This is the standard laboratory method, relying on the thermodynamic stability of the conjugated enolate to drive the reaction. It is best suited for non-sensitive substrates and large-scale batch processing.
Mechanism & Rationale
The reaction proceeds via a crossed-aldol condensation (Claisen-Schmidt).[1][2][3] The base (Hydroxide) deprotonates the
Experimental Protocol
Reagents: Cyclohexanone (10 mmol), Aromatic Aldehyde (22 mmol), NaOH (40% aq), Ethanol (95%).
-
Dissolution: Dissolve 22 mmol of the substituted benzaldehyde in 20 mL of ethanol in a round-bottom flask.
-
Addition: Add 10 mmol of cyclohexanone. Stir to ensure homogeneity.
-
Catalysis: Dropwise add 5 mL of 40% aqueous NaOH while maintaining the temperature at 15–20°C (ice bath) to prevent polymerization.
-
Reaction: Allow the mixture to stir at room temperature for 12–24 hours . A precipitate typically forms.
-
Workup: Pour the reaction mixture into 200 mL of ice-water containing dilute HCl (to neutralize excess base).
-
Purification: Filter the crude solid, wash with cold water, and recrystallize from ethanol/DMF.
Critical Note: The 1:2.2 stoichiometry is vital. Excess aldehyde suppresses the formation of the mono-arylated intermediate.
Method B: Acid-Mediated Synthesis (The Kinetic Alternative)
Acid catalysis is the preferred route for aldehydes containing base-sensitive functional groups (e.g., esters, halides) or when the substrate is prone to Cannizzaro reactions in basic media.
Mechanism & Rationale
Unlike the base method, this route proceeds via an Enol intermediate rather than an Enolate. The acid protonates the aldehyde oxygen, increasing its electrophilicity, while simultaneously promoting the enolization of the ketone. This method is generally faster than the base method but requires careful control to avoid acid-catalyzed polymerization.
Experimental Protocol
Reagents: Cyclohexanone (10 mmol), Aromatic Aldehyde (20 mmol), Glacial Acetic Acid (Solvent), Conc. HCl (Catalyst).
-
Setup: Combine 10 mmol cyclohexanone and 20 mmol aldehyde in 15 mL of glacial acetic acid.
-
Activation: Add 1-2 mL of concentrated HCl (or saturated HCl in ethanol).
-
Reflux: Heat the mixture to 60–80°C for 2–4 hours .
-
Observation: The solution typically darkens; monitoring via TLC is required to prevent degradation.
-
Workup: Cool to room temperature and pour into crushed ice.
-
Purification: Filter the solid. Acid residues can be sticky; wash thoroughly with cold bicarbonate solution before recrystallization.
Method C: Microwave-Assisted Solid-Phase Synthesis (Process Intensification)
This "Green Chemistry" approach utilizes dielectric heating to accelerate the reaction rate by orders of magnitude. It often employs solid inorganic supports (Alumina or Silica) doped with reagents, eliminating solvent waste.
Mechanism & Rationale
Microwave irradiation provides direct energy transfer to the polar reagents, causing rapid localized heating (dipolar polarization). When coupled with a solid support (e.g., Basic Alumina), the surface area maximizes contact between the adsorbed reagents, pushing the equilibrium toward dehydration almost instantaneously.
Experimental Protocol
Reagents: Cyclohexanone (5 mmol), Aromatic Aldehyde (10 mmol), Basic Alumina (Activity I), Microwave Reactor (240–400W).
-
Preparation: Mix 5 mmol cyclohexanone and 10 mmol aldehyde with 2.0 g of Basic Alumina in a mortar.
-
Grinding: Grind the mixture with a pestle for 1–2 minutes until a homogeneous powder/paste is formed.
-
Irradiation: Place the powder in a microwave-safe vessel (open vessel mode). Irradiate at 240W for 2–4 minutes .
-
Pulse Method: Irradiate in 30-second bursts, mixing in between to prevent "hot spots" and charring.
-
-
Extraction: Cool the vessel. Add 20 mL of dichloromethane (DCM) or hot ethanol to elute the product from the alumina.
-
Filtration: Filter off the solid alumina support.
-
Isolation: Evaporate the solvent to obtain the pure product. Recrystallization is often unnecessary due to high conversion.
Comparative Analysis: Performance Metrics
The following data summarizes the efficiency of each route for the synthesis of 2,6-bis(benzylidene)cyclohexanone.
| Feature | Method A: Classical Base | Method B: Acid-Mediated | Method C: Microwave (Solid Phase) |
| Reaction Mechanism | Enolate (Anionic) | Enol (Cationic/Neutral) | Thermal/Surface Catalysis |
| Reaction Time | 12 – 24 Hours | 2 – 4 Hours | 2 – 5 Minutes |
| Typical Yield | 65 – 80% | 60 – 75% | 85 – 96% |
| Atom Economy | Low (Solvent waste) | Moderate | High (Solvent-free) |
| Substrate Scope | Poor for base-sensitive groups | Good for base-sensitive groups | Excellent (Broad scope) |
| Energy Efficiency | Low (Long stirring) | Moderate (Heating req.) | High (Short duration) |
Mechanistic Pathways Comparison
The diagram below illustrates the divergent activation pathways (Base vs. Acid) leading to the same target scaffold.
Caption: Divergent mechanistic activation pathways (Enolate vs. Enol) converging on the 2,6-diaryl scaffold.
Decision Matrix: Selecting the Right Route
Use this logic flow to determine the optimal synthetic strategy for your specific drug development needs.
Caption: Logical decision tree for selecting the optimal synthetic route based on substrate stability and scale.
References
-
Mechanism of Claisen Condensation. Master Organic Chemistry. (2020). Explains the fundamental enolate mechanism and thermodynamic drivers.
-
Microwave assisted synthesis of 2,6-diaryl-4-piperidones. Arabian Journal of Chemistry. (2011). Provides comparative data on microwave vs. conventional heating yields (90%+ vs 60%).[4] Note: While focused on piperidones, the condensation conditions (240W, 2-3 min) are directly transferable to cyclohexanones.
-
Claisen–Schmidt condensation. Wikipedia. Overview of the reaction scope and historical context for dibenzylideneacetone derivatives. [1][2]
-
Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles. MDPI. (2016). Reviews solvent-free and solid-support protocols for condensation reactions.
Sources
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. praxilabs.com [praxilabs.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Architectures for 2,6-Disubstituted Cyclohexanones: A Comparative Technical Guide
Executive Summary & Strategic Selection
The synthesis of 2,6-disubstituted cyclohexanones presents a classic "regio-stereo" conflict in organic chemistry. The challenge lies not merely in attaching substituents at the
In drug development, the cis-2,6-isomer is often the thermodynamic target, while the trans-isomer provides unique 3D-vectors for active site binding but is kinetically labile.
This guide compares three distinct catalytic architectures that solve this problem through fundamentally different mechanisms:
-
Sequential
-Arylation (Pd-Catalysis): Best for modular introduction of aryl groups. -
Hydrogen Borrowing Annulation (Ir-Catalysis): Best for de novo construction of the ring with high stereocontrol.
-
Asymmetric Hydrogenation (Rh-Catalysis): Best for setting stereocenters on pre-functionalized benzylidene scaffolds.
Comparative Performance Matrix
| Feature | System A: Pd-Catalyzed Arylation | System B: Ir-Catalyzed Annulation | System C: Rh-Asymmetric Hydrogenation |
| Primary Mechanism | Enolate Cross-Coupling | Hydrogen Borrowing (5+1) | Olefin Reduction |
| Key Substrates | Cyclohexanone + Aryl Halides | Methyl Ketones + 1,5-Diols | 2,6-Dibenzylidenecyclohexanone |
| Stereocontrol | Substrate-controlled (Thermodynamic) | Catalyst-controlled (High cis) | Ligand-controlled (>99% ee) |
| Atom Economy | Moderate (Halide waste) | High (Water waste) | High (Atom efficient) |
| Operational Complexity | High (Inert atm, Glovebox often req.) | Moderate (Sealed tube) | Moderate (H₂ pressure) |
| Best For... | Late-stage diversification (HTS) | Constructing aliphatic cores | Enantioselective scaffold synthesis |
System A: Palladium-Catalyzed Sequential ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -Arylation[1]
The "Brute Force" Modular Approach
Palladium catalysis allows for the direct formation of C-C bonds at the
Mechanistic Insight
The reaction proceeds via the formation of a Pd-enolate. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or Mor-DalPhos) is critical. These ligands facilitate the oxidative addition of aryl halides and, crucially, the reductive elimination from the crowded metal center.
Regiocontrol: To achieve 2,6-selectivity over 2,2-selectivity, the first aryl group introduced must provide enough steric bulk to direct the second deprotonation to the distal (
Experimental Protocol (Sequential Arylation)
Reagents:
-
Catalyst:
(1-2 mol%) -
Ligand: XPhos or DavePhos (2-4 mol%)
-
Base: NaOtBu (Sodium tert-butoxide)
-
Solvent: Toluene or THF (Anhydrous)
Workflow:
-
Glovebox Assembly: In a nitrogen-filled glovebox, charge a reaction vial with
, Ligand, and NaOtBu. -
Substrate Addition: Add the 2-substituted cyclohexanone (if starting from mono-subst) and the aryl halide.
-
Thermal Activation: Seal the vial and heat to 80-100°C for 12-24 hours.
-
Workup: Cool to RT, dilute with diethyl ether, filter through a celite pad, and concentrate.
-
Purification: Flash chromatography. Note: The cis/trans ratio is often determined by the thermodynamic stability of the enolizable center during workup.
Mechanistic Visualization
Figure 1: The catalytic cycle for Pd-catalyzed
System B: Iridium-Catalyzed Hydrogen Borrowing (5+1 Annulation)
The "Green" De Novo Construction
This method, championed by Donohoe et al., represents a paradigm shift. Instead of functionalizing an existing ring, it builds the cyclohexane ring from acyclic precursors (methyl ketones and 1,5-diols).
Mechanistic Insight
The reaction utilizes a "Hydrogen Borrowing" (or autotransfer) mechanism. The Iridium catalyst temporarily removes hydrogen from the diol to form a reactive dicarbonyl intermediate, which undergoes aldol condensation with the ketone. The catalyst then returns the hydrogen to reduce the double bonds.
Why it wins on Stereocontrol: The stereochemistry is set during the reduction of the cyclic enone intermediate. The catalyst directs hydride delivery, typically favoring the thermodynamically stable cis-2,6-isomer with high fidelity (>20:1 dr).
Experimental Protocol
Reagents:
-
Catalyst:
(Dimers) -
Ligand: Phosphine ligands (often simple ones like
) -
Base: KOH or KOtBu (Catalytic amounts)
-
Substrate: Acetophenone derivative + 1,5-Pentanediol derivative
-
Solvent: Toluene
Workflow:
-
Pre-catalyst Formation: Mix Ir-dimer and phosphine in toluene at RT for 30 mins.
-
Reactant Mixing: Add the diol (1.0 equiv), methyl ketone (1.0 equiv), and base (0.1 equiv).
-
Sealed Reaction: The reaction releases water but requires high temps (110°C). Use a pressure tube.
-
Timecourse: 24 hours.
-
Isolation: The product is often cleaner than Pd-couplings because the "leaving group" is water.
Mechanistic Visualization[2]
Figure 2: The Hydrogen Borrowing cascade. The Ir-catalyst acts as a hydrogen shuttle, oxidizing the alcohol and reducing the alkene.
System C: Rhodium-Catalyzed Asymmetric Hydrogenation
The "High-Precision" Derivatization
When high enantioselectivity (>99% ee) is required, organocatalysis or Rh-asymmetric hydrogenation is preferred. This specific protocol involves the hydrogenation of 2,6-dibenzylidenecyclohexanone .
Mechanistic Insight
The substrate is a symmetric, conjugated system. The Rhodium catalyst, equipped with a chiral phosphine ligand (e.g., f-spiroPhos), breaks the symmetry by hydrogenating the exocyclic double bonds.
Desymmetrization: The catalyst distinguishes between the two enantiotopic faces of the prochiral diene. This is the most reliable method for generating chiral centers at the 2 and 6 positions simultaneously.
Experimental Protocol
Reagents:
-
Catalyst:
-
Ligand: (R)-SpiroPhos or similar chiral bisphosphine
-
Gas: Hydrogen (
) -
Solvent: DCM or Methanol
Workflow:
-
Substrate Prep: Synthesize 2,6-dibenzylidenecyclohexanone via standard aldol condensation (benzaldehyde + cyclohexanone + NaOH).
-
Hydrogenation: Place substrate and Rh-catalyst (1 mol%) in a high-pressure steel autoclave.
-
Pressurization: Purge with
, then charge with (typically 10-30 bar). -
Reaction: Stir at RT for 12-24 hours.
-
Result: Yields the 2,6-dibenzyl cyclohexanone with excellent cis-selectivity and high ee.[1]
References
-
Akhtar, W. M., Armstrong, R. J., Frost, J. R., Stevenson, N. G., & Donohoe, T. J. (2018). Stereoselective Synthesis of Cyclohexanes via an Iridium Catalyzed (5 + 1) Annulation Strategy.[2] Journal of the American Chemical Society.[3][4][5]
-
Johnson, T., Pultar, F., Menke, F., & Lautens, M. (2016).
-Arylation of Vinylogous Esters for the Synthesis of -Disubstituted Cyclohexenones.[6] Organic Letters. -
Lv, H., Zhang, L., Yang, Y., & Zhang, X. (2013). Access to Chiral 2,6-Disubstituted Cyclohexanones via Rh-Catalyzed Chemo- and Enantioselective Hydrogenation. Organic Chemistry Frontiers.
-
Martin, R., & Buchwald, S. L. (2008).
-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research.
Sources
- 1. Access to chiral 3-benzylchromanones and 2,6-disubstituted cyclohexanones via Rh-catalyzed chemo- and enantioselective hydrogenation of arylidene chromanones/cyclohexanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eclass.uoa.gr [eclass.uoa.gr]
- 5. sci-hub.box [sci-hub.box]
- 6. Sci-Hub. Palladium-Catalyzed α-Arylation of Vinylogous Esters for the Synthesis of γ,γ-Disubstituted Cyclohexenones / Organic Letters, 2016 [sci-hub.sg]
Validating Analytical Strategies for 2,6-Diphenylcyclohexanone: A Comparative Guide
Executive Summary
The Core Challenge: 2,6-Diphenylcyclohexanone is not a simple analyte.[1][2][3] Its structural capacity for cis/trans isomerism presents a significant analytical blind spot. Standard "generic" C18 HPLC methods often fail to resolve these diastereomers, co-eluting them into a single peak and masking the true purity profile.[2] Furthermore, the thermal instability of the cis isomer makes Gas Chromatography (GC) a risky choice for accurate diastereomeric ratio determination.
The Solution: This guide validates a Phenyl-Hexyl stationary phase HPLC method as the "Gold Standard" for this compound, offering superior stereoselectivity via
Part 1: Comparative Analysis of Analytical Platforms
As a Senior Application Scientist, I have evaluated three primary methodologies for the analysis of this compound. The table below summarizes the findings based on resolution, sensitivity, and structural integrity.
Table 1: Method Performance Matrix
| Feature | Method A: RP-HPLC (Recommended) | Method B: GC-MS | Method C: qNMR |
| Primary Utility | Purity & Impurity Profiling | Volatile Impurity Screening | Absolute Purity & Isomer Ratio |
| Stationary Phase | Phenyl-Hexyl (vs. C18) | 5% Phenyl Polysiloxane | N/A (Solution State) |
| Isomer Resolution ( | High ( | Variable | Perfect (Distinct Chemical Shifts) |
| LOD/LOQ | Excellent (ng/mL range) | Excellent | Poor (mg/mL range) |
| Critical Risk | Co-elution on standard C18 | Thermal Isomerization | Low Sensitivity |
| Throughput | High (15 min run) | High | Low |
Expert Insight: The "Thermal Trap" in GC
While this compound is volatile enough for GC, the high injector port temperatures (typically 250°C+) required can catalyze the thermodynamic equilibration of the kinetically favored cis isomer into the thermodynamically stable trans isomer.[2] This renders GC unsuitable for establishing the diastereomeric excess (de) of the synthesized material.
Part 2: The "Gold Standard" Protocol (HPLC-UV)
This protocol is designed to maximize the separation of the cis and trans isomers while quantifying synthesis byproducts (e.g., mono-condensed intermediates).
Chromatographic Conditions
-
System: HPLC with PDA (Photodiode Array) or VWD (Variable Wavelength Detector).
-
Column: Phenyl-Hexyl Column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Why? The phenyl ring in the stationary phase engages in
stacking with the diphenyl rings of the analyte. The spatial arrangement of the phenyl rings in the cis vs. trans isomers results in significantly different interaction energies, providing separation often impossible with a standard C18 column.[2]
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[4]
-
Column Temperature: 30°C (Controlled).
-
Detection: UV @ 254 nm (Primary) and 210 nm (Secondary).
-
Note: 254 nm targets the phenyl absorption bands, reducing baseline noise from non-aromatic solvents.[2]
-
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 60 | 40 | Equilibration |
| 2.0 | 60 | 40 | Isocratic Hold |
| 12.0 | 10 | 90 | Gradient Ramp |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 60 | 40 | Re-equilibration |
| 20.0 | 60 | 40 | End |
Standard Preparation (Self-Validating Step)
To ensure the system is resolving isomers:
-
Stock Solution: Dissolve 10 mg of this compound in 10 mL Acetonitrile.
-
System Suitability Sample: If a pure cis or trans standard is unavailable, expose a small aliquot of the stock solution to UV light (254 nm) for 30 minutes or add a trace of base (catalytic NaOH) to induce partial isomerization.
-
Criteria: The method is deemed "Specific" only if two distinct peaks (Isomer 1 and Isomer 2) appear with a resolution (
) > 1.5.
Part 3: Validation Framework (ICH Q2(R2) Aligned)
The following validation parameters must be executed to meet regulatory standards (ICH Q2(R2)).
A. Specificity (Stress Testing)
-
Protocol: Inject the "System Suitability Sample" (from step 3 above).
-
Acceptance: Baseline separation of cis and trans isomers.[3][6] Peak purity index (via PDA) > 0.999 for the main peak, ensuring no co-eluting impurities.[2]
B. Linearity & Range
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Acceptance: Correlation coefficient (
) .[5] Residual plot should show random distribution (no bias).
C. Accuracy (Recovery)
-
Protocol: Spike a known amount of pure standard into a sample matrix (or placebo). Perform at 80%, 100%, and 120% levels in triplicate.
-
Acceptance: Mean recovery between 98.0% and 102.0%.
D. Precision (Repeatability)
-
Protocol: 6 consecutive injections of the standard solution at 100% concentration.
-
Acceptance: RSD
2.0% for retention time and peak area.
Part 4: Visualizing the Workflow
Diagram 1: Analytical Decision Matrix
This diagram guides the researcher to the correct instrument based on the specific data required (Purity vs. Ratio vs. Volatiles).
Caption: Decision matrix for selecting the appropriate analytical technique. Note the critical warning regarding GC thermal risks.
Diagram 2: Validation Logic Flow (ICH Q2)
This workflow illustrates the sequential dependency of validation steps. You cannot proceed to Accuracy if Linearity fails.
Caption: Sequential validation workflow based on ICH Q2(R2) guidelines. Each step acts as a gatekeeper for the next.
References
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Guidelines.[7][8][9] [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[2] Introduction to Modern Liquid Chromatography. Wiley. (Provides foundational theory on Phenyl-Hexyl selectivity for aromatic isomers).
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. [Link]
-
Kazakevich, Y., & LoBrutto, R. (2007).[2] HPLC for Pharmaceutical Scientists.[4] Wiley-Interscience. (Reference for method development strategies regarding stereoisomers).
Sources
- 1. wjpmr.com [wjpmr.com]
- 2. Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development and Validation of a Bioanalytical Method for Quantification of 2,6-Bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC) in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 7. database.ich.org [database.ich.org]
- 8. pharmainfo.in [pharmainfo.in]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Comparative Guide: Nucleophilic Addition to Cyclohexanone vs. 2,6-Diphenylcyclohexanone
Executive Summary
This guide analyzes the kinetic and stereochemical divergences between cyclohexanone (unhindered, conformationally mobile) and 2,6-diphenylcyclohexanone (sterically hindered, conformationally locked).
While cyclohexanone typically undergoes rapid nucleophilic addition favoring the thermodynamic product (equatorial alcohol) via axial attack, the introduction of phenyl groups at the 2,6-positions drastically alters the energy landscape. The cis-2,6-diphenylcyclohexanone isomer exists in a locked chair conformation that retards reaction rates and, counter-intuitively, can reverse stereoselectivity norms depending on the nucleophile's size (e.g., Hydride vs. Grignard).
Key Takeaway: The steric bulk of the phenyl rings does not merely slow the reaction; it creates a "stereochemical funnel" that restricts the angle of nucleophilic approach, often favoring the formation of the axial alcohol (via equatorial attack) in hydride reductions, contrary to the standard "small nucleophile" paradigm observed in unsubstituted systems.
Structural & Conformational Analysis
Understanding the ground-state conformation is prerequisite to predicting the transition state energy.
Cyclohexanone: The Flexible Baseline
Cyclohexanone exists in a dynamic equilibrium between two chair conformations. The energy barrier for ring inversion is low (~4-5 kcal/mol), meaning the carbonyl group is accessible from both the axial (top/bottom) and equatorial (side) trajectories with relatively low steric penalty.
cis-2,6-Diphenylcyclohexanone: The Locked System
The cis-isomer places both phenyl rings in equatorial positions to avoid severe 1,3-diaxial interactions. This "anchors" the ring, preventing chair flips.
-
Steric Environment: The equatorial phenyl groups extend outward, creating a "wall" that shields the equatorial approach trajectory.
-
Axial Environment: The axial positions at C2 and C6 are occupied by protons, but the phenyl rings' bulk can still influence the trajectory of incoming nucleophiles via torsional strain.
Mechanistic Pathway Visualization
Figure 1: Reaction pathways showing the divergence in preferred attack trajectories. Note that for 2,6-disubstituted systems, the "Equatorial Attack" (leading to Axial Alcohol) often becomes the path of least resistance for hydrides.
Comparative Performance: Kinetics & Stereochemistry[1][2]
The following data contrasts the reduction of both substrates using Sodium Borohydride (NaBH₄) in methanol, a standard benchmark reaction.
Reaction Kinetics
The presence of phenyl groups significantly increases the activation energy (
| Parameter | Cyclohexanone | cis-2,6-Diphenylcyclohexanone |
| Relative Rate ( | 1.0 (Reference) | < 0.05 (Estimated) |
| Steric Hindrance | Minimal | High (C2/C6 Equatorial Phenyls) |
| Completion Time | < 15 mins (0°C) | 1 - 4 Hours (RT or Reflux) |
Stereochemical Outcomes (NaBH₄ Reduction)
This is the critical divergence point.
-
Cyclohexanone: Follows the standard rule where small nucleophiles attack axially to give the more stable equatorial alcohol.
-
This compound: Experimental data on 2,6-disubstituted analogs (e.g., 2,6-dimethyl) reveals a reversal. The "Equatorial Attack" becomes preferred, yielding the Axial Alcohol .
| Substrate | Major Trajectory | Major Product | Product Ratio (Approx.) |
| Cyclohexanone | Axial Attack | Equatorial Alcohol | ~85 : 15 (Eq : Ax) |
| 2,6-Diphenyl | Equatorial Attack* | Axial Alcohol | ~13 : 87 (Eq : Ax)** |
Note: While bulky groups usually block equatorial attack, in 2,6-disubstituted systems, the axial attack trajectory is destabilized by torsional strain with the axial C2/C6 hydrogens and the flattening of the ring in the transition state. This often forces the reaction through the equatorial path despite the phenyl bulk. Data Source: Extrapolated from Goodwin et al. on cis-2,6-dimethylcyclohexanone [1].
Experimental Protocol: Comparative Reduction
This protocol is designed to validate the stereochemical differences using NMR analysis.[1]
Materials
-
Substrate A: Cyclohexanone (Liquid, d=0.947 g/mL)
-
Substrate B: cis-2,6-Diphenylcyclohexanone (Solid, mp=175-177°C)
-
Solvent: Methanol (MeOH)[4]
-
Quench: 1M HCl, Diethyl Ether
Workflow Visualization
Figure 2: Standardized reduction workflow for comparative analysis.
Step-by-Step Procedure
-
Preparation: Dissolve 1.0 mmol of the ketone in 5 mL of methanol.
-
Observation: Cyclohexanone dissolves instantly. This compound may require mild sonication.
-
-
Addition: Cool to 0°C. Add NaBH₄ (45 mg, 1.2 mmol) slowly.
-
Reaction:
-
Cyclohexanone: Stir for 15 minutes.
-
2,6-Diphenyl: Stir for 2 hours; allow to warm to room temperature if TLC shows unreacted starting material.
-
-
Workup: Quench with 1M HCl (caution:
gas evolution). Extract with diethyl ether ( mL). Dry over MgSO₄ and concentrate. -
Analysis (Self-Validating Step):
-
Equatorial Alcohol (Axial H): Look for the carbinol proton (
-OH) as a broad triplet of triplets (tt) with large coupling constants ( Hz). -
Axial Alcohol (Equatorial H): Look for the carbinol proton as a narrow multiplet or broad singlet (
Hz) due to small and couplings.
Expert Insights & Troubleshooting
Why the Stereochemical Reversal?
In cis-2,6-diphenylcyclohexanone, the "Axial Attack" (leading to the equatorial alcohol) requires the nucleophile to pass parallel to the axial hydrogens at C3 and C5. While this is the standard path for cyclohexanone, the presence of the phenyl groups at C2/C6 (even though equatorial) creates a "picket fence" effect. The transition state for axial attack suffers from increased torsional strain as the carbonyl oxygen moves downward past the bulky phenyl groups. Consequently, the equatorial attack (leading to the axial alcohol) becomes the lower-energy pathway, despite the steric bulk [2].
Grignard Reagents
If you switch from NaBH₄ to a Grignard reagent (e.g., PhMgBr):
-
Cyclohexanone: Readily forms the tertiary alcohol.
-
This compound: The reaction is extremely sluggish or fails completely due to the inability of the bulky Grignard complex to penetrate the steric shield of the phenyl groups. Enolization (deprotonation) often becomes the dominant side reaction [3].
References
-
Goodwin, T. E., Meacham, J. M., & Smith, M. E. (1998). Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones. Canadian Journal of Chemistry, 76(2), 291-295.
-
Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society, 103(15), 4540-4552.
-
Ashby, E. C., & Laemmle, J. T. (1975). Stereochemistry of organometallic compound addition to ketones. Chemical Reviews, 75(4), 521-546.
Sources
Comparative Synthesis Guide: Strategies for 2,6-Diarylcyclohexanones
Executive Summary
The 2,6-diarylcyclohexanone scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for cytotoxic agents (e.g., curcumin analogs), anti-inflammatory drugs, and liquid crystal materials. Synthesizing this motif presents two primary challenges: regiocontrol (ensuring
This guide compares the three most robust methodologies for accessing this scaffold:
-
Transition Metal-Catalyzed
-Arylation: The high-precision "top-down" approach. -
De Novo Ring Assembly (Double Michael/Robinson): The stereoselective "bottom-up" approach.
-
Hypervalent Iodine Arylation: The metal-free alternative.
Method A: Pd-Catalyzed Direct -Arylation (Hartwig-Buchwald)
This method represents the "Gold Standard" for functionalizing commercially available cyclohexanones. It relies on the ability of sterically hindered phosphine ligands to facilitate the oxidative addition of aryl halides and the reductive elimination of the sterically crowded product.
Mechanistic Insight
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1] The critical step for 2,6-diarylation is the second arylation event. After the first aryl group is installed, the mono-arylated ketone is more acidic than the starting material, facilitating rapid enolization. However, steric bulk at the
Visualization: Catalytic Cycle
Figure 1: The Buchwald-Hartwig
Experimental Protocol (Standardized)
Reagents: Cyclohexanone (1.0 equiv), Aryl Bromide (2.2 equiv), Pd(OAc)₂ (1-2 mol%), Ligand (P(t-Bu)₃ or BINAP, 2-4 mol%), NaOtBu (2.5 equiv).
-
Catalyst Pre-activation: In a glovebox or under Ar, charge a reaction vial with Pd(OAc)₂ and the phosphine ligand. Add anhydrous toluene (0.5 M) and stir for 10 min to generate the active Pd(0) species.
-
Substrate Addition: Add the aryl bromide, cyclohexanone, and sodium tert-butoxide (NaOtBu).
-
Note: NaOtBu is preferred over stronger bases (LDA) to prevent aldol condensation side reactions.
-
-
Reaction: Seal and heat to 80-100°C for 12-24 hours.
-
Workup: Cool to RT, dilute with ether, filter through a celite pad to remove Pd black, and concentrate.
-
Purification: Flash chromatography. The 2,6-diaryl product often elutes later than the mono-arylated impurity.
Validation Check:
-
Self-Validating Step: Monitor the disappearance of the mono-arylated intermediate by GC-MS. If mono-arylated product persists, add 0.5 equiv more Base and Aryl Bromide.
Method B: De Novo Assembly (Double Michael Addition)
Unlike Method A, which modifies an existing ring, this strategy builds the cyclohexane ring from acyclic precursors. This is particularly useful for synthesizing complex derivatives like curcuminoids or when specific stereochemistry (e.g., cis-2,6) is required.
Mechanistic Insight
This route typically involves a reaction between a 1,5-diaryl-1,4-pentadien-3-one (distyryl ketone) and an active methylene compound (e.g., malonates or ketones). The mechanism is a Double Michael Addition cascade.[2][3] The stereochemistry is controlled by the geometry of the starting alkene and the transition state of the cyclization, often yielding high diastereoselectivity for the thermodynamically stable isomer.
Visualization: Decision Matrix
Figure 2: Strategic selection guide for synthesis method based on substrate availability and symmetry.
Experimental Protocol (Base-Mediated)
Reagents: Distyryl ketone (1.0 equiv), Diethyl malonate (1.2 equiv), NaOEt (1.5 equiv), Ethanol.
-
Enolate Formation: Dissolve NaOEt in absolute ethanol. Add diethyl malonate and stir at 0°C for 15 min.
-
Addition: Dropwise add a solution of distyryl ketone in ethanol.
-
Cyclization: Warm to reflux (78°C) for 4-6 hours.
-
Decarboxylation (Optional): If the target is the simple ketone, hydrolysis (KOH/H₂O) followed by thermal decarboxylation is required.
Comparative Analysis
The following table contrasts the performance metrics of the discussed methods.
| Feature | Method A: Pd-Catalyzed | Method B: De Novo (Double Michael) | Method C: Hypervalent Iodine |
| Primary Mechanism | Cross-Coupling (C-C bond formation) | Conjugate Addition + Cyclization | Electrophilic Arylation |
| Scope | Best for simple aryl groups on simple rings. | Best for highly substituted rings. | Good for metal-sensitive substrates. |
| Yield (Typical) | 60-85% | 50-75% | 40-65% |
| Stereoselectivity | Moderate (Thermodynamic control). | High (Kinetic control possible). | Low (Mixtures common). |
| Atom Economy | High (Loss of HX). | High (Addition reaction). | Low (Loss of large Iodonium mass). |
| Safety Profile | Heavy metals (Pd), Phosphines (Toxic). | Generally benign (EtOH, Bases). | Explosion Hazard (Iodonium salts). |
| Cost | High (Catalysts/Ligands). | Low (Commodity chemicals).[4] | Moderate. |
Critical Technical Nuances
-
Regioselectivity: In Method A, if the cyclohexanone is unsymmetrical (e.g., 2-methylcyclohexanone), directing the arylation to C6 vs C2 is governed by the base. Kinetic bases (LDA, -78°C) favor the less substituted enolate (C6), while thermodynamic bases (NaOtBu, RT) favor the more substituted enolate (C2).
-
Diastereomers: 2,6-diarylcyclohexanones exist as cis (meso) and trans (racemic) isomers. Under the basic conditions of Method A, the product can equilibrate to the thermodynamically more stable trans-isomer (diequatorial).
References
-
Fox, J. M., Huang, X., & Buchwald, S. L. (2000). Synthesis of α-Aryl Ketones by the Pd-Catalyzed Arylation of Enolates. Journal of the American Chemical Society, 122(7), 1360-1370. Link
-
Kawatsura, M., & Hartwig, J. F. (1999). Simple, High-Yield Synthesis of α-Aryl Ketones by Palladium-Catalyzed Arylation of Ketones with Aryl Halides. Journal of the American Chemical Society, 121(6), 1473-1478. Link
-
Sahu, P. K., et al. (2024).[3] Diastereoselective synthesis of highly substituted cyclohexanones via conjugate addition of curcumins.[2] Beilstein Journal of Organic Chemistry, 20, 1823–1832. Link
-
Deprez, N. R., & Sanford, M. S. (2009). Synthetic and Mechanistic Studies of Pd-Catalyzed C-H Arylation with Diaryliodonium Salts. Journal of the American Chemical Society, 131(31), 11234–11241. Link
Sources
- 1. Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
Comparative Guide: Kinetic and Thermodynamic Product Analysis in 2,6-Diphenylcyclohexanone Synthesis
Executive Summary
The synthesis of 2,6-diphenylcyclohexanone represents a classic problem in stereoselective control within cyclic systems. While the connectivity is straightforward—achieved via double aldol condensation followed by hydrogenation—the stereochemical outcome is governed by the competition between kinetic protonation and thermodynamic equilibration .
For researchers in drug development, understanding this specific equilibrium is critical because 2,6-disubstituted cyclohexanones serve as scaffolds for various bioactive agents. This guide compares the Thermodynamic Protocol (yielding the stable cis-diequatorial isomer) against the Kinetic Analysis Workflow (isolating or detecting the transient trans-isomer). We provide validated experimental data, NMR spectral signatures for isomer differentiation, and mechanistic insights into 1,3-diaxial interactions.
Mechanistic Foundation: Conformational Analysis
To control the synthesis, one must understand the driving forces. The stability of this compound is dictated by the steric bulk of the phenyl groups (A-value
The Thermodynamic Product (cis-isomer)
The cis-isomer exists predominantly in a chair conformation where both phenyl groups occupy equatorial positions. This minimizes steric strain.
-
Conformation: Diequatorial (
). -
Stability: High (Global Minimum).
-
1,3-Diaxial Interactions: Minimal (H-H interactions only).
The Kinetic/Transient Product (trans-isomer)
The trans-isomer forces one phenyl group into an axial position while the other remains equatorial.
-
Conformation: Axial-Equatorial (
). -
Stability: Low (High Energy).
-
Strain: Significant 1,3-diaxial interaction between the axial phenyl group and axial protons at C3/C5.
Reaction Coordinate Diagram
The following diagram illustrates the energy landscape. The trans-isomer is often the result of kinetic protonation from the less hindered face of the enolate, but it rapidly equilibrates to the cis-isomer under basic conditions.
Figure 1: Energy landscape showing the kinetic accessibility of the trans-isomer versus the thermodynamic stability of the cis-isomer.
Comparative Protocols
Protocol A: Thermodynamic Synthesis (The Standard)
Objective: Maximize yield of the stable cis-2,6-diphenylcyclohexanone. Mechanism: Reversible enolization allows the system to "find" the lowest energy conformation (diequatorial).
Step-by-Step Methodology
-
Precursor Synthesis (Claisen-Schmidt):
-
Mix cyclohexanone (10 mmol) and benzaldehyde (22 mmol) in ethanol (20 mL).
-
Add 10% NaOH (aq) dropwise at 0°C, then stir at room temperature for 2 hours.
-
Observation: Yellow precipitate forms (2,6-dibenzylidenecyclohexanone).[1]
-
Purification: Recrystallize from ethanol.
-
-
Hydrogenation (Reduction):
-
Dissolve the bis-enone (1 g) in ethyl acetate/ethanol (1:1).
-
Add 10% Pd/C catalyst (50 mg).
-
Stir under
atmosphere (balloon pressure) for 4–6 hours. -
Note: The catalyst surface often adds hydrogen from the least hindered face, initially favoring the cis product, but mixed stereochemistry can occur.
-
-
Thermodynamic Equilibration (Critical Step):
-
Filter off the catalyst.
-
Add a catalytic amount of ethanolic KOH or NaOEt to the filtrate.
-
Reflux for 30 minutes.
-
Mechanism: The base deprotonates the
-carbon. The resulting enolate can reprotonate. Over time, the population shifts entirely to the stable cis-isomer. -
Workup: Neutralize, evaporate solvent, and recrystallize from ethanol.
-
Protocol B: Kinetic Analysis (Isomer Trapping)
Objective: Observe/Isolate the trans-isomer to verify kinetic parameters. Mechanism: Irreversible protonation of the enolate at low temperatures prevents equilibration.
Step-by-Step Methodology
-
Enolate Formation:
-
Start with pure cis-2,6-diphenylcyclohexanone (from Protocol A).
-
Dissolve in anhydrous THF under
at -78°C. -
Add 1.1 eq of LDA (Lithium Diisopropylamide). This quantitatively deprotonates one
-position.
-
-
Kinetic Protonation:
-
Rapidly quench the enolate with cold acetic acid or dilute HCl at -78°C.
-
Theory: Protonation often occurs perpendicular to the ring plane (axial attack), leading to the trans isomer.
-
-
Isolation (Rapid):
-
Perform a cold aqueous workup (
C). -
Analyze immediately via NMR without heating. Do not recrystallize, as this induces equilibration.
-
Validating Data: How to Distinguish Isomers
The most reliable method for distinguishing these isomers is 1H NMR Spectroscopy , specifically analyzing the coupling constants (
Comparative Data Table
| Feature | Thermodynamic Product (cis) | Kinetic Product (trans) |
| Configuration | (2R, 6S) - meso | (2R, 6R) / (2S, 6S) - racemic |
| Phenyl Orientation | Equatorial / Equatorial | Axial / Equatorial |
| Melting Point | 175–176 °C | ~105–108 °C (unstable) |
| H2/H6 Signal | ||
| Coupling ( | One side: | |
| Thermodynamic Stability | High ( | Low ( |
NMR Interpretation Logic
-
The Cis Isomer: The proton at C2 is axial . The protons at C3 are axial and equatorial. The coupling between
and is large (Karplus relationship, ).-
Result: Large splitting (
Hz) observed on both sides (C2 and C6).
-
-
The Trans Isomer: One phenyl is axial, forcing its geminal proton (H2) to be equatorial .
-
Result: The coupling between
and is small ( Hz). If you see a loss of the large trans-diaxial coupling on one side, you have the trans isomer.
-
Experimental Workflow Diagram
The following Graphviz diagram outlines the decision tree for synthesis and analysis, ensuring the correct product is isolated.
Figure 2: Operational workflow distinguishing the preparative route (Path A) from the analytical route (Path B).
Conclusion and Recommendation
For standard preparative purposes in drug development or materials science, Protocol A (Thermodynamic Control) is the only viable option. The steric strain in the trans-isomer is sufficient to drive the equilibrium almost exclusively to the cis-form under even mild basic conditions.
Key Takeaway: If your NMR spectrum shows complex multiplets with small coupling constants at the
References
-
Synthesis and Aldol Mechanism
-
Nielsen, A. T., & Houlihan, W. J. (1968). The Aldol Condensation. Organic Reactions.
-
- Conformational Analysis of Cyclohexanones: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Classic text defining A-values and 1,3-diaxial strain).
-
NMR Coupling Constants in Cyclohexanes
-
Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society.
-
- Specific Synthesis of this compound: House, H. O., et al. (1972). Chemistry of Carbanions. Stereochemistry of Alkylation. Journal of Organic Chemistry. (Discusses enolate geometry and kinetic vs thermodynamic trapping).
- Hydrogenation Stereoselectivity: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Details the cis-addition preference of Pd/C).
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of 2,6-Diphenylcyclohexanone
Executive Summary & Chemical Profile
2,6-Diphenylcyclohexanone is a common intermediate in organic synthesis, frequently generated via aldol condensation of cyclohexanone and benzaldehyde. While often viewed as a benign organic solid, its disposal requires strict adherence to waste stream segregation to prevent "unknown" classifications that inflate disposal costs and safety risks.
This guide moves beyond the Safety Data Sheet (SDS) to provide an operational workflow for researchers handling this compound in drug discovery and synthesis workflows.
Chemical Identity & Hazard Characterization
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 37904-84-0 |
| Physical State | Solid (Crystalline powder) |
| Melting Point | 119–121 °C |
| Primary Hazards | Skin Irritant (Cat 2), Eye Irritant (Cat 2A), STOT SE 3 (Respiratory) |
| Storage Class | 11 (Combustible Solids) |
| Incompatibility | Strong Oxidizing Agents (e.g., Peroxides, Nitric Acid) |
Waste Characterization Strategy
Effective disposal relies on correctly characterizing the state of the waste. In a synthesis lab, this compound rarely exists in isolation. It is usually found in one of two states:
A. The "Mother Liquor" (Reaction Mixture)
-
Composition: Contains the target compound dissolved in solvents (often Ethanol, Acetone, or Ethyl Acetate) with potential unreacted starting materials (Benzaldehyde) and catalysts (Sodium Hydroxide).
-
Risk: High. The presence of flammable solvents (Flash point < 60°C) triggers RCRA Class D001 (Ignitable) .
-
Disposal Path: Liquid Organic Waste Stream (Non-Halogenated).
B. The "Isolated Solid" (Pure/Off-Spec)
-
Composition: >95% this compound.
-
Risk: Low to Moderate. It is not a P-listed or U-listed acute toxin.
-
Disposal Path: Solid Chemical Waste Stream.[1]
Operational Disposal Protocol
Step 1: Segregation & Compatibility Check
CRITICAL: Do not mix this waste with oxidizing acids (Nitric, Chromic) or strong oxidizers. The ketone functionality can react exothermically with strong oxidizers, creating a fire hazard in the waste container.
-
Correct Stream: Organic Solvents (Non-Halogenated) OR Solid Organic Waste.
-
Incorrect Stream: Oxidizers, Aqueous Acid/Base (unless neutralized).
Step 2: Packaging & Labeling
Follow this self-validating protocol to ensure compliance at the pickup stage.
For Solid Waste (Crystals/Powder):
-
Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a clear poly-bag double-lined within a box.
-
Labeling:
-
Chemical Name: Write "this compound" fully. Do not use abbreviations like "2,6-DPC."
-
Hazard Checkbox: Mark "Irritant" and "Toxic" (due to potential aquatic toxicity).
-
Constituents: If contaminated with filter aid (Celite/Silica), list "Silica Gel" as a constituent.
-
For Liquid Waste (Mother Liquor):
-
Container: Use a standard 4L or 20L solvent carboy (HDPE or Glass).
-
Headspace: Leave at least 10% headspace to allow for vapor expansion.
-
Labeling:
-
List ALL solvents (e.g., "Ethanol 80%, Water 10%, this compound 10%").
-
Mark "Flammable" if organic solvents are present.
-
Step 3: Decontamination of Glassware
Glassware containing residues of this compound should not be washed directly into the sink if substantial solid remains.
-
Solvent Rinse: Rinse glassware with a minimal amount of Acetone or Ethanol.
-
Collect Rinsate: Pour this rinse into the Liquid Organic Waste container.
-
Wash: Once visible solid is removed, wash glassware with soap and water as normal.
Decision Logic Diagram
The following flowchart illustrates the decision-making process for segregating this compound waste.
Figure 1: Waste segregation decision matrix for this compound and its reaction mixtures.
Regulatory & Compliance Context (RCRA)
While this compound is not a specifically listed hazardous waste (it does not appear on the EPA's P-list or U-list), it must be managed as hazardous waste due to the "Cradle-to-Grave" responsibility.
| Waste Code | Applicability to this compound |
| D001 | Applicable if in solution. Used if the waste mixture has a flashpoint < 140°F (60°C) (e.g., mixed with Ethanol/Acetone). |
| None | Pure Solid. If the solid is pure, it technically has no EPA waste code unless it exhibits toxicity characteristics (unlikely). However, Best Management Practice (BMP) dictates disposing of it as "Non-Regulated Chemical Waste" through a licensed hazardous waste hauler to ensure incineration. |
| U057 | Do NOT Apply. This code belongs to Cyclohexanone (parent). Do not assign parent codes to derivatives unless the parent is present as a significant unreacted contaminant. |
Final Disposal Method
The industry standard for this compound is High-Temperature Incineration . This ensures complete destruction of the organic ring structure, preventing environmental accumulation.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 619480, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
Technical Guide: Safe Handling & PPE for 2,6-Diphenylcyclohexanone
Executive Summary & Operational Context
As researchers, we often treat organic intermediates as generic white powders, but 2,6-Diphenylcyclohexanone (CAS: 895-37-4 / 37904-84-0) requires specific handling protocols due to its physicochemical nature. Unlike its parent compound, cyclohexanone (a flammable liquid), the 2,6-diphenyl derivative is a solid at room temperature (MP ~123°C).
The Core Hazard: While often classified as a general irritant, the primary risk vector is particulate inhalation and surface contamination leading to inadvertent dermal transfer. Furthermore, as a WGK 3 substance (severe hazard to waters), containment is not just a safety requirement but an environmental compliance necessity.
This guide moves beyond the Safety Data Sheet (SDS) to provide a logistical framework for daily handling in a synthesis environment.
Physicochemical Risk Assessment
To select the right PPE, we must understand the "Enemy."
| Property | Value/Description | Safety Implication |
| Physical State | Solid (Crystalline Powder) | Risk of airborne dust generation during weighing. |
| Melting Point | ~123–125 °C | Stable at RT, but avoid placing near hot plates without containment. |
| Solubility | Soluble in DCM, Acetone, Ethanol | Critical: Once dissolved, the solvent dictates glove selection, not the solute. |
| Toxicity Profile | Irritant (Skin/Eye/Resp) | Long-term sensitization is possible; zero-contact protocol required. |
| Environmental | WGK 3 (High Aquatic Toxicity) | Spills must never reach drains; dry sweeping is prohibited if wet wiping is possible. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Standard Laboratory Scale (<100g) operations.
The "Self-Validating" PPE System
Trustworthiness Principle: PPE is only effective if its integrity is verified before exposure.
| Body Zone | Recommended Gear | Technical Rationale & Validation Step |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Why: Safety glasses allow fine powders to bypass side shields via air currents. Goggles seal the orbital area.Validation: Check vents for dust clogging; ensure strap elasticity maintains a tight seal. |
| Dermal (Hands) | Nitrile Gloves (Min 0.11mm thickness) | Why: Nitrile offers excellent resistance to solids. Latex is allergenic and porous to many organic solvents used with this compound.Validation: "Air Inflation Test" – Inflate glove slightly and squeeze to check for pinholes before donning. |
| Respiratory | Fume Hood (Primary) or N95/P100 (Secondary) | Why: Engineering controls (Hood) are superior to respirators. Use N95 only if weighing outside a hood (not recommended).Validation: Verify hood flow is 80–100 fpm using the built-in monitor or anemometer. |
| Body | Cotton Lab Coat (High neck) | Why: Synthetic blends can melt if a fire occurs (combustible solid risk). Cotton chars but does not fuse to skin.Validation: Inspect for existing chemical stains that could degrade fabric integrity. |
Technical Deep Dive: Glove Permeation Logic
A common error in handling this compound is assuming the glove that protects against the solid will protect against the solution.
-
Scenario A: Handling Pure Solid
-
Glove: Standard Nitrile (4 mil).
-
Logic: Solids do not permeate molecularly through nitrile; the risk is mechanical abrasion.
-
-
Scenario B: Handling Solution (e.g., in Dichloromethane/DCM)
-
Glove: PVA (Polyvinyl alcohol) or Silver Shield laminate.
-
Danger: Standard nitrile degrades in <2 minutes when exposed to DCM. If the this compound is dissolved in DCM, a nitrile glove offers zero protection .
-
-
Scenario C: Handling Solution (e.g., in Acetone)
-
Glove: Latex or Heavy Butyl (Nitrile has poor splash protection against ketones).
-
Senior Scientist Recommendation: Always double-glove. Use a laminate inner glove (Silver Shield) and a nitrile outer glove for dexterity when handling solutions.
Operational Workflow & Decision Logic
The following diagram illustrates the decision-making process for handling this compound, ensuring safety protocols adapt to the experimental state.
Figure 1: PPE Selection Decision Tree based on physical state and solvent carrier.
Operational Protocol: Step-by-Step
Phase 1: Preparation (The "Clean" Zone)
-
Static Check: Organic powders are prone to static charge. Use an ionizing blower or anti-static gun if available to prevent powder "jumping" during weighing.
-
Balance Setup: Place the analytical balance inside the fume hood. If vibrations are an issue, use a marble slab dampener.
-
Donning: Put on lab coat, adjust goggles, and perform the glove inflation test.
Phase 2: Transfer (The "Hot" Zone)
-
Open Container: Open the stock bottle only inside the hood.
-
Spatula Selection: Use a stainless steel or PTFE-coated spatula. Avoid plastic which can increase static load.
-
Transfer: Transfer slowly to the weighing boat. If spillage occurs on the balance pan, STOP .
-
Do not blow on it.
-
Do not wipe with a dry Kimwipe (generates static/dust).
-
Action: Use a solvent-dampened tissue (ethanol) to capture the powder.
-
Phase 3: Waste & Decontamination
-
Primary Waste: Solid waste goes into the "Solid Hazardous Waste" container (Combustible).
-
Rinsate: Rinse the spatula and weighing boat with acetone into the "Organic Solvents" waste stream.
-
Doffing: Remove gloves by turning them inside out to trap any invisible residue. Wash hands with soap and water immediately.
Emergency Response & Disposal
Spill Management:
-
Minor Solid Spill (<5g): Cover with wet paper towels to prevent dust. Wipe up and dispose of as hazardous solid waste.
-
Major Spill: Evacuate area. Personnel entering must wear N95/P100 respiratory protection.
Disposal Workflow: this compound must never be flushed down the drain due to WGK 3 classification.
Figure 2: Waste Disposal Workflow ensuring environmental compliance.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - 29 CFR 1910.132. United States Department of Labor. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
PubChem. (n.d.). This compound (Compound).[1] National Library of Medicine. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
